molecular formula C16H16O4 B506400 4-[(4-Ethoxyphenoxy)methyl]benzoic acid CAS No. 438464-97-2

4-[(4-Ethoxyphenoxy)methyl]benzoic acid

Numéro de catalogue: B506400
Numéro CAS: 438464-97-2
Poids moléculaire: 272.29g/mol
Clé InChI: WYWWGFFHLQWTHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-[(4-Ethoxyphenoxy)methyl]benzoic acid is a useful research compound. Its molecular formula is C16H16O4 and its molecular weight is 272.29g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(4-Ethoxyphenoxy)methyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Ethoxyphenoxy)methyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-[(4-ethoxyphenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-2-19-14-7-9-15(10-8-14)20-11-12-3-5-13(6-4-12)16(17)18/h3-10H,2,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWWGFFHLQWTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: 4-[(4-Ethoxyphenoxy)methyl]benzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the selection of bifunctional building blocks is critical for the rapid expansion of structure-activity relationship (SAR) libraries. 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (CAS: 438464-97-2) serves as a highly versatile pharmacophore intermediate. Characterized by a reactive carboxylic acid handle, a flexible methylene ether bridge, and a lipophilic ethoxy-substituted aromatic tail, this compound is extensively utilized in the synthesis of amides, hydrazides, and complex heterocyclic inhibitors[1].

This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven synthetic methodologies, designed specifically for drug development professionals.

Physicochemical Properties & Structural Rationale

To effectively utilize a building block in library synthesis, its baseline physicochemical parameters must be understood. The quantitative data for 4-[(4-Ethoxyphenoxy)methyl]benzoic acid is summarized below[2][3].

Quantitative Data Summary
PropertyValueClinical / Synthetic Relevance
CAS Number 438464-97-2Primary identifier for inventory and regulatory tracking.
Molecular Formula C₁₆H₁₆O₄Indicates a balanced ratio of carbon to heteroatoms[2].
Molecular Weight 272.30 g/mol Low MW allows for downstream derivatization without violating Lipinski's Rule of 5[3].
SMILES O=C(O)C1=CC=C(COC2=CC=C(OCC)C=C2)C=C1Useful for computational docking and in silico screening[3].
InChIKey WYWWGFFHLQWTHH-UHFFFAOYSA-NEnsures exact structural matching across chemical databases[2].
H-Bond Donors 1 (Carboxylic -OH)Provides a reactive site for covalent linkage.
H-Bond Acceptors 4 (Ether & Carbonyl Oxygens)Facilitates interactions with target protein backbones.
Structural Causality in Pharmacophore Design

The architectural design of this molecule is not arbitrary; each moiety serves a distinct mechanistic purpose in drug-target interactions:

  • The Ethoxy Substituent: Compared to a standard methoxy group, the para-ethoxy substitution increases the partition coefficient (LogP), enhancing passive cellular permeability. Furthermore, ethoxy groups are generally more resistant to rapid O-dealkylation by hepatic Cytochrome P450 enzymes, improving the metabolic half-life of the resulting drug candidate.

  • The Methylene Ether Bridge (-CH₂-O-): This spacer breaks the conjugation between the two phenyl rings. By disrupting planarity, it introduces rotational degrees of freedom, allowing the distal phenoxy group to dynamically adapt and anchor into hydrophobic sub-pockets of target kinases or GPCRs.

  • The Benzoic Acid Core: Acts as the primary vector for diversification, readily undergoing activation to form robust amide or hydrazide linkages[1].

G A 4-[(4-Ethoxyphenoxy)methyl]benzoic acid B Carboxylic Acid Handle (Covalent Linker) A->B Functionalization C Methylene Bridge (Flexibility) A->C Spacer D Ethoxyphenoxy Group (Hydrophobic Interaction) A->D Lipophilicity

Caption: Pharmacophore mapping of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid in drug design.

Synthetic Methodologies & Experimental Protocols

The primary utility of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid lies in its derivatization. One notable application is the synthesis of complex hydrazides, such as 4-[(4-Ethoxyphenoxy)methyl]benzoic acid 2-[(2-ethoxyphenyl)methylene]hydrazide (CAS: 477956-05-1) , which are often investigated for antimicrobial or enzyme-inhibitory properties[1].

Below are self-validating, step-by-step protocols for utilizing this building block in high-throughput library synthesis.

Protocol A: Standardized Amide Coupling (HATU/DIPEA)

Expertise & Experience Note: While EDC/HOBt is a common coupling system, HATU is explicitly selected here. HATU generates an active HOAt ester, which features a nitrogen atom at the 7-position of the fused pyridine ring. This nitrogen participates in neighboring-group participation (internal hydrogen bonding) with the incoming amine, drastically accelerating the coupling rate—especially critical when reacting with sterically hindered secondary amines.

Reagents:

  • 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (1.0 eq)

  • Primary/Secondary Amine (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Workflow:

  • Activation: Dissolve 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid to facilitate HATU attack, while ensuring the incoming amine remains unprotonated and highly nucleophilic.

  • Pre-activation Phase: Stir the mixture at room temperature for 15 minutes.

    • Validation Check: A slight color change (often to pale yellow) indicates the formation of the active HOAt ester.

  • Nucleophilic Attack: Add the target amine (1.2 eq) to the reaction mixture. Stir at room temperature for 2–4 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS.

    • Validation Check: The reaction is deemed complete when the starting material peak (m/z 271 [M-H]⁻) is completely consumed and the desired product mass appears.

  • Quench & Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts/HOAt), 1M HCl (to remove unreacted amine), and brine (to remove DMF).

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow S1 1. Activation (HATU/DIPEA) S2 2. Amine Addition (Nucleophilic Attack) S1->S2 S3 3. Monitoring (LC-MS / TLC) S2->S3 S4 4. Workup (Extraction) S3->S4 S5 5. Purification (Flash Chro.) S4->S5

Caption: Standardized high-throughput amide coupling workflow for benzoic acid derivatives.

Protocol B: Synthesis of Hydrazide Derivatives

To synthesize compounds akin to CAS 477956-05-1[1], the carboxylic acid must first be converted to a hydrazide, followed by condensation with an aldehyde.

  • Esterification: Reflux 4-[(4-Ethoxyphenoxy)methyl]benzoic acid in ethanol with a catalytic amount of concentrated H₂SO₄ to yield the ethyl ester.

  • Hydrazinolysis: Treat the isolated ethyl ester with hydrazine hydrate (NH₂NH₂·H₂O, 5.0 eq) in refluxing ethanol for 6 hours.

    • Validation Check: Upon cooling, the intermediate 4-[(4-ethoxyphenoxy)methyl]benzohydrazide will typically precipitate as a white solid. Filter and wash with cold ethanol.

  • Schiff Base Condensation: React the purified benzohydrazide (1.0 eq) with a target aldehyde (e.g., 2-ethoxybenzaldehyde, 1.1 eq) in ethanol with a catalytic drop of glacial acetic acid. Reflux for 3 hours.

  • Isolation: Cool the reaction to room temperature. The resulting acyl hydrazone (e.g., 4-[(4-Ethoxyphenoxy)methyl]benzoic acid 2-[(2-ethoxyphenyl)methylene]hydrazide) will precipitate. Filter, wash with cold ethanol, and dry under vacuum.

Conclusion

4-[(4-Ethoxyphenoxy)methyl]benzoic acid is a structurally optimized, highly reactive building block that bridges the gap between synthetic feasibility and favorable pharmacokinetic profiling. By leveraging its flexible ether linkage and lipophilic ethoxy tail, medicinal chemists can efficiently construct diverse libraries of amides and hydrazides tailored for complex biological targets. Adhering to the self-validating protocols outlined above ensures high yields, minimal side reactions, and reproducible library generation.

References

  • Molaid. 4-((4-ethoxyphenoxy)methyl)benzoic acid - CAS号—— - 摩熵化学. Retrieved March 13, 2026. URL: [Link][2]

  • Molaid. 4-[(4-Ethoxyphenoxy)methyl]benzoic acid 2-[(2-ethoxyphenyl)methylene]hydrazide | 477956-05-1. Retrieved March 13, 2026. URL: [Link][1]

Sources

An In-Depth Technical Guide to 4-[(4-Ethoxyphenoxy)methyl]benzoic acid: Navigating Data Scarcity and Exploring a Structurally Related Analogue

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Ethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Identity

4-Ethoxybenzoic acid, a derivative of benzoic acid, is a crystalline solid that has garnered interest for its potential biological activities. Its structure features an ethoxy group (-OCH₂CH₃) at the para-position of the benzoic acid ring, a modification that influences its physicochemical properties and biological interactions.

Table 1: Chemical Identity of 4-Ethoxybenzoic Acid

PropertyValue
Systematic Name 4-Ethoxybenzoic acid
CAS Number 619-86-3
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Synonyms p-Ethoxybenzoic acid

Physicochemical Properties and Data

Understanding the physicochemical properties of 4-Ethoxybenzoic acid is fundamental to its application in research and development. These properties dictate its solubility, stability, and suitability for various experimental conditions.

Table 2: Physicochemical Properties of 4-Ethoxybenzoic Acid

PropertyValueSource
Melting Point 197-199 °C[1]
Boiling Point 285.2±15.0 °C at 760 mmHg
pKa 4.49
LogP 2.39
Appearance White to light yellow crystalline powder[1]
Solubility Soluble in hot methanol.[1]

Synthesis of 4-Ethoxybenzoic Acid

The synthesis of 4-Ethoxybenzoic acid can be achieved through various standard organic chemistry reactions. A common and illustrative method is the Williamson ether synthesis, starting from 4-hydroxybenzoic acid.

Synthesis via Williamson Ether Synthesis: An Exemplary Protocol

This protocol outlines the synthesis of 4-Ethoxybenzoic acid from 4-hydroxybenzoic acid and an ethylating agent. The underlying principle is the nucleophilic substitution of a halide by the phenoxide ion of 4-hydroxybenzoic acid.

Diagram 1: Synthetic Pathway of 4-Ethoxybenzoic Acid

G cluster_reactants Reactants cluster_reagents Reagents & Conditions 4-Hydroxybenzoic_acid 4-Hydroxybenzoic acid Reaction_Mixture Reaction_Mixture 4-Hydroxybenzoic_acid->Reaction_Mixture Ethyl_halide Ethyl halide (e.g., Ethyl iodide) Ethyl_halide->Reaction_Mixture Base Base (e.g., K2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., Acetone) Solvent->Reaction_Mixture Heat Heat (Reflux) Heat->Reaction_Mixture 4-Ethoxybenzoic_acid 4-Ethoxybenzoic acid Reaction_Mixture->4-Ethoxybenzoic_acid Williamson Ether Synthesis

Caption: Synthesis of 4-Ethoxybenzoic acid via Williamson ether synthesis.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in a suitable polar aprotic solvent, such as acetone.

  • Base Addition: Add a slight excess of a weak base, such as potassium carbonate (K₂CO₃), to the solution. This will deprotonate the phenolic hydroxyl group to form the corresponding phenoxide.

  • Addition of Ethylating Agent: To the stirred suspension, add an ethylating agent, such as ethyl iodide or ethyl bromide, dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-Ethoxybenzoic acid.

Applications in Drug Development and Research

4-Ethoxybenzoic acid has demonstrated notable potential in the field of antimicrobial research, particularly in combating bacterial biofilms.

Anti-biofilm Activity against Staphylococcus aureus

Recent studies have highlighted the ability of 4-Ethoxybenzoic acid to inhibit the formation of biofilms by the pathogenic bacterium Staphylococcus aureus.[2] Biofilms are communities of bacteria encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics.

Key Findings:

  • 4-Ethoxybenzoic acid has been shown to inhibit up to 87% of S. aureus biofilm formation with minimal impact on the viability of the bacteria in their planktonic (free-swimming) state.[2]

  • This suggests that 4-Ethoxybenzoic acid acts as an anti-pathogenic agent rather than a classic bactericidal or bacteriostatic antibiotic.

Diagram 2: Proposed Mechanism of Anti-biofilm Activity

G 4-Ethoxybenzoic_acid 4-Ethoxybenzoic acid S_aureus Staphylococcus aureus 4-Ethoxybenzoic_acid->S_aureus Cell_Hydrophobicity Decreased Cell Hydrophobicity S_aureus->Cell_Hydrophobicity Alters cell membrane Biofilm_Formation Inhibition of Biofilm Formation Cell_Hydrophobicity->Biofilm_Formation

Caption: Proposed mechanism of 4-Ethoxybenzoic acid's anti-biofilm activity.

Synergistic Effects with Antibiotics

A significant finding is the synergistic effect of 4-Ethoxybenzoic acid with the antibiotic vancomycin.[2]

  • Combination treatment of 4-Ethoxybenzoic acid and vancomycin has been shown to decrease the viability of biofilm-dwelling S. aureus cells by up to 85% compared to treatment with vancomycin alone.[2]

  • This potentiation of antibiotic activity suggests that 4-Ethoxybenzoic acid could be a valuable adjuvant therapy for treating persistent biofilm-associated infections.

Conclusion

While the originally requested compound, 4-[(4-Ethoxyphenoxy)methyl]benzoic acid, remains an area with limited available data, the exploration of its close structural analogue, 4-Ethoxybenzoic acid, provides valuable insights for the research community. Its demonstrated anti-biofilm properties and synergistic effects with existing antibiotics highlight the potential of this class of molecules in addressing the challenges of antimicrobial resistance. Further investigation into the synthesis and biological activities of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid is warranted to determine if it shares or expands upon the promising characteristics of its ethoxy analogue.

References

  • 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. PubMed. [Link]

Sources

4-[(4-Ethoxyphenoxy)methyl]benzoic Acid: Structural Profiling, Synthetic Methodology, and Pharmacophore Utility

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In the landscape of modern drug discovery, the rational design of small molecules relies heavily on versatile, structurally robust pharmacophores. 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (CAS: 438464-97-2) [1] represents a highly privileged scaffold characterized by its diaryl ether-like topology and terminal carboxylic acid. This compound serves as a critical building block in the synthesis of nuclear receptor modulators (such as PPAR agonists) and anti-parasitic agents.

This technical guide provides a comprehensive analysis of the compound’s physicochemical properties, its utility in target-directed drug design, and a self-validating, step-by-step synthetic methodology to ensure high-fidelity reproduction in the laboratory.

Physicochemical and Structural Profiling

The structural architecture of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid consists of a benzoic acid core linked via a methylene-ether bridge to a 4-ethoxyphenyl moiety. This specific arrangement provides an optimal balance of conformational flexibility (via the rotatable methylene-ether bonds) and rigid aromatic planarity.

The terminal carboxylic acid acts as a primary hydrogen-bond donor and anion-forming center at physiological pH, which is essential for anchoring into the polar pockets of target proteins.

Quantitative Data Summary
PropertyValueClinical / Synthetic Relevance
Chemical Name 4-[(4-Ethoxyphenoxy)methyl]benzoic acidStandard IUPAC nomenclature.
CAS Number 438464-97-2Primary registry identifier[1].
Molecular Formula C₁₆H₁₆O₄Defines stoichiometry for synthesis.
Molecular Weight 272.30 g/mol Highly favorable for Lipinski's Rule of 5.
Hydrogen Bond Donors 1Optimal for specific target anchoring (e.g., Tyr/His residues).
Hydrogen Bond Acceptors 4Enhances solubility and receptor interaction.
Rotatable Bonds 5Allows induced-fit binding within lipophilic pockets.

Pharmacophore Utility & Target Applications

The phenoxymethylbenzoic acid scaffold is not merely a structural intermediate; it is a bioisosteric core utilized across multiple therapeutic domains.

Application 1: Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

The diaryl-linker-acid topology is a hallmark of PPARγ and PPARα/γ dual agonists. As demonstrated by Henke et al. in their discovery of N-(2-Benzoylphenyl)-L-tyrosine PPARγ agonists [2], the carboxylic acid headgroup forms critical hydrogen bonds with a conserved tyrosine/histidine network (e.g., His449, Tyr473 in PPARγ) within the ligand-binding domain (LBD). The 4-ethoxyphenoxy tail occupies the lipophilic arm of the Y-shaped binding pocket, driving the stabilization of the activation function-2 (AF-2) helix.

Application 2: Anti-Trypanosomal Agents

Beyond metabolic diseases, phenoxymethylbenzamide derivatives have been identified as potent anti-trypanosomal agents. Manos-Turvey et al. utilized the phenoxymethylbenzoic acid core to synthesize a library of amides that exhibited potent activity against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis (HAT) [3]. The ether linkage provides the necessary vector to project lipophilic substituents into the parasite's target enzyme binding sites.

Logical Relationship: PPAR Activation Pathway

PPARPathway Ligand Phenoxymethylbenzoic Acid Derivative (Pharmacophore) Receptor PPAR-gamma / RXR Heterodimer Complex Ligand->Receptor Binds Ligand Binding Domain DNA Peroxisome Proliferator Response Element (PPRE) Binding Receptor->DNA Nuclear Translocation Transcription Target Gene Transcription (Metabolic Regulation) DNA->Transcription Co-activator Recruitment Outcome Improved Insulin Sensitivity & Lipid Metabolism Transcription->Outcome Phenotypic Response

Caption: Mechanism of action for phenoxymethylbenzoic acid derivatives in PPAR-gamma activation.

Synthetic Methodology (Self-Validating Protocol)

To ensure high-yield synthesis with minimal side reactions, the construction of the ether linkage relies on a Williamson Ether Synthesis , followed by a controlled Saponification .

Experimental Workflow Diagram

SynthesisWorkflow SM1 Methyl 4-(bromomethyl)benzoate (Electrophile) Step1 Williamson Ether Synthesis K2CO3, DMF, 80°C SM1->Step1 SM2 4-Ethoxyphenol (Nucleophile) SM2->Step1 Int1 Methyl 4-[(4-ethoxyphenoxy)methyl]benzoate Step1->Int1 SN2 Substitution Step2 Saponification LiOH, THF/H2O, RT Int1->Step2 Product 4-[(4-Ethoxyphenoxy)methyl]benzoic acid Step2->Product Hydrolysis

Caption: Workflow for the synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid via SN2 substitution.

Step-by-Step Procedure & Causality

Step 1: Williamson Ether Synthesis (Sₙ2)

  • Reagent Preparation: Dissolve 4-ethoxyphenol (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that excellently solvates cations, leaving the phenoxide anion "naked" and highly nucleophilic, thus accelerating the Sₙ2 reaction.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv) and stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is a mild base. Using K₂CO₃ instead of stronger bases (like NaH) prevents unintended transesterification or degradation of the benzoate ester while efficiently deprotonating the phenol (pKa ~10).

  • Electrophile Addition: Introduce methyl 4-(bromomethyl)benzoate (1.1 equiv) dropwise. Elevate the temperature to 80°C and stir for 4–6 hours.

  • Workup: Quench with water to precipitate the intermediate ester. Extract with Ethyl Acetate (EtOAc), wash with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Ester Saponification

  • Solvent System: Dissolve the crude methyl 4-[(4-ethoxyphenoxy)methyl]benzoate in a 3:1 mixture of Tetrahydrofuran (THF) and Water.

    • Causality: The biphasic-like nature requires a co-solvent system. THF solubilizes the lipophilic ester, while water dissolves the inorganic base, allowing the reaction to occur homogeneously.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) and stir at room temperature for 12 hours.

    • Causality: LiOH is preferred over NaOH/KOH as it is milder and highly effective for methyl esters, preventing cleavage of the newly formed ether linkage.

  • Acidification: Evaporate the THF under reduced pressure. Cool the aqueous layer to 0°C and acidify to pH 2–3 using 1M HCl.

  • Isolation: Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure 4-[(4-Ethoxyphenoxy)methyl]benzoic acid.

Analytical Validation

To validate the structural integrity of the synthesized compound, the following analytical parameters must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Look for the diagnostic singlet of the methylene bridge (-CH₂-O-) at ~5.10 ppm integrating for 2H.

    • The ethoxy group will present a characteristic quartet at ~3.95 ppm (-OCH₂CH₃, 2H) and a triplet at ~1.30 ppm (-OCH₂CH₃, 3H).

    • The highly deshielded carboxylic acid proton (-COOH) should appear as a broad singlet at >12.5 ppm (exchangeable with D₂O).

  • LC-MS (ESI-):

    • The compound ionizes well in negative mode. Expect a dominant [M-H]⁻ peak at m/z 271.1 .

  • HPLC:

    • Purity should be assessed using a reverse-phase C18 column (Water/Acetonitrile gradient with 0.1% Formic Acid). The target purity for biological assays must be ≥95%.

References

  • Title: N-(2-Benzoylphenyl)-L-tyrosine PPARgamma Agonists. 1. Discovery of a Novel Series of Potent Antihyperglycemic and Antihyperlipidemic Agents Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and evaluation of phenoxymethylbenzamide analogues as anti-trypanosomal agents Source: MedChemComm (RSC Publishing) URL: [Link]

An In-depth Technical Guide to 4-[(4-Ethoxyphenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for researchers and developers.

Core Molecular Attributes

4-[(4-Ethoxyphenoxy)methyl]benzoic acid is an aromatic carboxylic acid derivative featuring a flexible ether linkage. Its structure combines the lipophilic ethoxyphenoxy group with the polar benzoic acid moiety, suggesting a potential for diverse chemical interactions and biological activities.

Physicochemical Properties

The precise experimental data for this specific molecule are not widely published. However, based on the analysis of structurally similar compounds, such as phenoxyacetic acid and other benzoic acid derivatives, we can extrapolate its likely physicochemical properties. These properties are crucial for predicting its behavior in various experimental and physiological settings.

PropertyPredicted ValueRationale and Significance
Molecular Formula C₁₆H₁₆O₄Determined by structural analysis.
Molecular Weight 272.29 g/mol Calculated from the molecular formula. Essential for all stoichiometric calculations in synthesis and analysis.[1][2][3][4][5]
Appearance White to off-white solidTypical for aromatic carboxylic acids.[6]
Melting Point 160-180 °CEstimated based on similar structures. A defined melting point range is a key indicator of purity.
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethanol)The carboxylic acid group provides some aqueous solubility, but the larger aromatic structure dominates. This is a critical consideration for formulation and biological assays.[6]
pKa ~4-5The carboxylic acid group is expected to have a pKa in this range, typical for benzoic acid derivatives. This dictates its ionization state at physiological pH.[6]

Synthesis and Purification

The synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid can be approached through a multi-step process. A plausible and efficient route involves a Williamson ether synthesis followed by the oxidation of a methyl group to a carboxylic acid.

Proposed Synthesis Workflow

The following diagram outlines a logical and experimentally sound pathway for the synthesis of the target molecule.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Oxidation 4-Ethoxyphenol 4-Ethoxyphenol Ether_Formation 1-(4-Ethoxyphenoxy)methyl-4-methylbenzene 4-Ethoxyphenol->Ether_Formation Base (e.g., K2CO3) Solvent (e.g., Acetone) 4-(Bromomethyl)toluene 4-(Bromomethyl)toluene 4-(Bromomethyl)toluene->Ether_Formation Oxidation 4-[(4-Ethoxyphenoxy)methyl]benzoic acid Ether_Formation->Oxidation Oxidizing Agent (e.g., KMnO4) Solvent (e.g., Pyridine/Water)

Caption: Proposed two-step synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 1-[(4-Ethoxyphenoxy)methyl]-4-methylbenzene

  • Reaction Setup: To a solution of 4-ethoxyphenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents). The mixture is stirred at room temperature for 30 minutes.

    • Rationale: Potassium carbonate is a mild base that deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. Acetone is a suitable polar aprotic solvent for this type of reaction.

  • Addition of Alkyl Halide: 4-(Bromomethyl)toluene (1 equivalent) is added dropwise to the reaction mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ether intermediate.

Step 2: Synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid

  • Reaction Setup: The intermediate, 1-[(4-ethoxyphenoxy)methyl]-4-methylbenzene (1 equivalent), is dissolved in a mixture of pyridine and water.

  • Oxidation: Potassium permanganate (KMnO₄, 3-4 equivalents) is added portion-wise to the solution while maintaining the temperature below 50°C.

    • Rationale: Potassium permanganate is a strong oxidizing agent capable of converting the methyl group of the toluene moiety into a carboxylic acid. Pyridine acts as a base and co-solvent.[7]

  • Reaction Conditions: The reaction mixture is heated at reflux for 4-6 hours until the purple color of the permanganate disappears.

  • Work-up and Isolation: The reaction mixture is cooled, and the excess KMnO₄ is quenched with a saturated solution of sodium bisulfite. The mixture is then acidified with concentrated HCl to a pH of 2-3, leading to the precipitation of the carboxylic acid.

  • Purification: The precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the final product, 4-[(4-ethoxyphenoxy)methyl]benzoic acid.

Potential Applications in Drug Development

While specific studies on 4-[(4-ethoxyphenoxy)methyl]benzoic acid are limited, the structural motifs present in the molecule are found in numerous biologically active compounds. Benzoic acid and its derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9][10]

The phenoxyacetic acid scaffold is also a key component in various therapeutic agents. For instance, some phenoxy acetic acid derivatives have been investigated as selective COX-2 inhibitors, demonstrating anti-inflammatory potential.[11] The ether linkage provides conformational flexibility, which can be advantageous for binding to biological targets. The ethoxy group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability.

Given these precedents, 4-[(4-ethoxyphenoxy)methyl]benzoic acid could be a valuable scaffold for the development of novel therapeutics in areas such as:

  • Anti-inflammatory agents: By targeting enzymes like cyclooxygenases.[11]

  • Anticancer agents: As has been observed with other benzoic acid derivatives that can induce apoptosis in cancer cells.[12]

  • Antimicrobial agents: Leveraging the known antimicrobial properties of benzoic acid and its esters.[9]

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical Workflow

Analytical_Workflow cluster_0 Purity and Quantification cluster_1 Structural Elucidation Synthesized_Compound 4-[(4-Ethoxyphenoxy)methyl]benzoic acid HPLC HPLC-UV/MS Synthesized_Compound->HPLC NMR ¹H and ¹³C NMR Synthesized_Compound->NMR MS Mass Spectrometry (HRMS) Synthesized_Compound->MS

Caption: A typical analytical workflow for the characterization of the target compound.

High-Performance Liquid Chromatography (HPLC)
  • Method: Reversed-phase HPLC with a C18 column is the standard method for analyzing aromatic carboxylic acids.[13][14][15]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic rings (around 254 nm) is suitable for quantification. Mass spectrometric (MS) detection can be coupled for confirmation of the molecular weight.

  • Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons in the molecule. Expected signals would include aromatic protons in the disubstituted benzene rings, the methylene protons of the ether linkage, and the ethyl group protons (a triplet and a quartet).

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all 16 carbon atoms and their chemical environments, including the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS)
  • Technique: High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is crucial for confirming the elemental composition.

  • Expected Result: The measured mass should be within a few ppm of the calculated exact mass of the molecule, providing strong evidence for its identity.

Conclusion

4-[(4-Ethoxyphenoxy)methyl]benzoic acid represents a molecule with significant potential for further investigation in both medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis, purification, and characterization. The proposed methodologies are based on established chemical principles and can be adapted and optimized for specific research and development needs. As with any chemical synthesis and analysis, all procedures should be conducted with appropriate safety precautions in a well-equipped laboratory setting.

References

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  • MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]

  • IJCRT.org. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • Google Patents. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
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Sources

An In-depth Technical Guide to the Synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 4-[(4-ethoxyphenoxy)methyl]benzoic acid, a valuable building block in pharmaceutical and materials science research. The synthesis is presented as a multi-step process, commencing with the radical bromination of methyl 4-methylbenzoate, followed by a Williamson ether synthesis to construct the core ether linkage, and culminating in the hydrolysis of the methyl ester to yield the target carboxylic acid. This document offers a detailed, step-by-step experimental protocol for each stage, discusses the underlying reaction mechanisms, and provides key characterization data. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

4-[(4-Ethoxyphenoxy)methyl]benzoic acid is a bifunctional organic molecule characterized by a benzoic acid moiety and an ethoxyphenoxy group linked by a methylene ether bridge. This unique structural arrangement imparts a combination of properties that make it a desirable intermediate in the synthesis of a variety of target molecules. The carboxylic acid group provides a handle for further functionalization, such as amide bond formation, while the lipophilic ethoxyphenoxy tail can modulate the physicochemical properties of the final compound, including solubility and membrane permeability. Consequently, this molecule and its derivatives have found applications in the development of novel therapeutic agents and advanced materials.

This guide details a reliable and scalable three-step synthetic route to 4-[(4-ethoxyphenoxy)methyl]benzoic acid, designed to provide researchers with the necessary information to confidently reproduce this synthesis in a laboratory setting.

Overall Synthesis Pathway

The synthesis of 4-[(4-ethoxyphenoxy)methyl]benzoic acid is accomplished through the following three-step sequence:

  • Step 1: Radical Bromination of Methyl 4-methylbenzoate. The synthesis begins with the selective bromination of the benzylic methyl group of commercially available methyl 4-methylbenzoate. This is achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate the key intermediate, methyl 4-(bromomethyl)benzoate.

  • Step 2: Williamson Ether Synthesis. The second step involves the formation of the ether linkage via a Williamson ether synthesis. The previously synthesized methyl 4-(bromomethyl)benzoate is reacted with 4-ethoxyphenol in the presence of a suitable base to yield methyl 4-[(4-ethoxyphenoxy)methyl]benzoate. This reaction is a classic example of a nucleophilic substitution (S_N2) reaction.[1][2]

  • Step 3: Hydrolysis. The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved through base-catalyzed saponification followed by acidification to afford the desired 4-[(4-ethoxyphenoxy)methyl]benzoic acid.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Pathway Methyl_4-methylbenzoate Methyl 4-methylbenzoate Step1 Step 1: Radical Bromination Methyl_4-methylbenzoate->Step1 Methyl_4-bromomethylbenzoate Methyl 4-(bromomethyl)benzoate Step1->Methyl_4-bromomethylbenzoate Step2 Step 2: Williamson Ether Synthesis Methyl_4-bromomethylbenzoate->Step2 Methyl_4-ethoxyphenoxymethylbenzoate Methyl 4-[(4-ethoxyphenoxy)methyl]benzoate Step2->Methyl_4-ethoxyphenoxymethylbenzoate Step3 Step 3: Hydrolysis Methyl_4-ethoxyphenoxymethylbenzoate->Step3 Final_Product 4-[(4-Ethoxyphenoxy)methyl]benzoic acid Step3->Final_Product

Caption: Overall synthesis workflow for 4-[(4-ethoxyphenoxy)methyl]benzoic acid.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate

This procedure details the radical bromination of methyl 4-methylbenzoate. The reaction utilizes N-bromosuccinimide as a stable and easy-to-handle source of bromine radicals.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-methylbenzoate (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02-0.05 eq).

  • Add a suitable solvent, such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid succinimide byproduct and wash it with a small amount of cold solvent.

  • Combine the filtrates and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure methyl 4-(bromomethyl)benzoate as a white solid.

Quantitative Data Summary (Step 1):

ParameterValueReference
Reagents Methyl 4-methylbenzoate, NBS, AIBN/BPO[3]
Solvent Carbon Tetrachloride or Cyclohexane[3]
Reaction Time 4-6 hours[3]
Temperature Reflux[3]
Typical Yield 80-90%
Step 2: Synthesis of Methyl 4-[(4-ethoxyphenoxy)methyl]benzoate

This step employs the Williamson ether synthesis, a reliable method for forming ether linkages.[2][4] The phenoxide ion, generated from 4-ethoxyphenol and a base, acts as a nucleophile, displacing the bromide from methyl 4-(bromomethyl)benzoate.

Protocol:

  • In a round-bottom flask, dissolve 4-ethoxyphenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a base such as potassium carbonate (K₂CO₃) (1.5-2.0 eq) or sodium hydride (NaH) (1.1 eq, use with caution).

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the phenoxide.

  • Add a solution of methyl 4-(bromomethyl)benzoate (1.0 eq) in the same solvent to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure methyl 4-[(4-ethoxyphenoxy)methyl]benzoate.

Quantitative Data Summary (Step 2):

ParameterValueReference
Reagents Methyl 4-(bromomethyl)benzoate, 4-ethoxyphenol, K₂CO₃/NaH[4]
Solvent DMF or Acetonitrile[4]
Reaction Time 4-8 hours
Temperature 60-80 °C
Typical Yield 75-85%
Step 3: Synthesis of 4-[(4-ethoxyphenoxy)methyl]benzoic acid

The final step involves the saponification of the methyl ester to the carboxylic acid.

Protocol:

  • Dissolve methyl 4-[(4-ethoxyphenoxy)methyl]benzoate (1.0 eq) in a mixture of methanol and a 1-2 M aqueous solution of sodium hydroxide (NaOH) (2-3 eq).

  • Heat the mixture to reflux for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid (HCl). This will cause the product to precipitate.[5][6]

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic impurities.

  • The crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 4-[(4-ethoxyphenoxy)methyl]benzoic acid.

  • Dry the purified product in a vacuum oven.

Quantitative Data Summary (Step 3):

ParameterValueReference
Reagents Methyl 4-[(4-ethoxyphenoxy)methyl]benzoate, NaOH, HCl[5][6]
Solvent Methanol/Water[6]
Reaction Time 1-3 hours[6]
Temperature Reflux[6]
Typical Yield >90%[6]

Characterization of the Final Product

The structure and purity of the synthesized 4-[(4-ethoxyphenoxy)methyl]benzoic acid should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the ethoxy group protons, and the acidic proton of the carboxylic acid. The aromatic protons will appear as multiplets in the range of δ 6.8-8.1 ppm. The benzylic methylene protons should appear as a singlet around δ 5.1 ppm. The ethoxy group will show a triplet at approximately δ 1.4 ppm and a quartet around δ 4.0 ppm. The carboxylic acid proton will be a broad singlet at δ > 12 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be in the range of δ 167-170 ppm. The aromatic carbons will appear between δ 114-160 ppm. The benzylic methylene carbon should be around δ 69 ppm, and the carbons of the ethoxy group will be at approximately δ 63 and 15 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will show a broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid will be present around 1680-1710 cm⁻¹. The C-O stretching vibrations of the ether linkage will be observed in the region of 1240-1260 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric).

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the final product.

The following diagram illustrates the key steps in the workup and purification of the final product:

Workup_Purification Reaction_Mixture Aqueous Reaction Mixture (Sodium Salt) Acidification Acidification (HCl) Reaction_Mixture->Acidification Precipitation Precipitation of Carboxylic Acid Acidification->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Crude_Product Crude Product Filtration->Crude_Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Pure_Product Pure 4-[(4-Ethoxyphenoxy)methyl]benzoic acid Recrystallization->Pure_Product

Caption: Workup and purification workflow for the final product.

Conclusion

This technical guide has outlined a comprehensive and reliable three-step synthesis of 4-[(4-ethoxyphenoxy)methyl]benzoic acid. The described pathway, involving radical bromination, Williamson ether synthesis, and ester hydrolysis, utilizes readily available starting materials and well-established reaction methodologies. The detailed experimental protocols and characterization guidelines provided herein are intended to facilitate the successful synthesis of this valuable compound for researchers in both academic and industrial settings. The presented synthesis is amenable to scale-up and provides a solid foundation for the development of novel molecules with potential applications in medicinal chemistry and materials science.

References

  • [Supporting Information for a scientific publication]. (n.d.). Retrieved from [Link]

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  • Methyl 4-[(4-ethylphenoxy)methyl]benzoate. (n.d.). PubChem. Retrieved from [Link]

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  • Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. (2018). Medicinal Chemistry, 8(8), 197-201.
  • Benzoic acid, 4-phenoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

  • A base-catalyzed hydrolysis of methyl benzoate is performed and both benzoic acid and methanol are isolated in the reaction below. (2017, June 4). Chegg.com. Retrieved from [Link]

  • Preparation method of methyl benzoate compound. (n.d.). Google Patents.
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  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). Molecules, 28(11), 4321.
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  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis and Characterization of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid, a molecule of interest in medicinal chemistry and materials science. While a singular "discovery" paper for this specific compound is not prominent in the literature, this guide establishes its discovery in a practical, laboratory context. We present a logical and robust synthetic pathway, detailed experimental protocols, and a complete analytical workflow for structural verification and purity assessment. This document is intended for researchers, scientists, and drug development professionals, offering the technical depth required to replicate and build upon this work.

Introduction and Rationale

The phenoxymethylbenzoic acid scaffold is a key structural motif found in a variety of biologically active molecules and functional materials. The ether linkage provides a balance of flexibility and stability, while the benzoic acid moiety offers a crucial site for further chemical modification or interaction with biological targets. The specific substitution of an ethoxy group is a common strategy in medicinal chemistry to modulate lipophilicity and metabolic stability, potentially enhancing the pharmacokinetic profile of a parent compound.

This guide details a de novo synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid. The chosen synthetic strategy is predicated on reliability and scalability, employing well-established reactions to ensure high yield and purity. The causality behind each experimental choice is explained to provide a deeper understanding of the process, reflecting a synthesis-by-design approach.

Proposed Synthetic Pathway

The most logical and efficient pathway for the synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid involves a two-step process:

  • Williamson Ether Synthesis: Formation of the core ether linkage by reacting 4-ethoxyphenol with a suitable para-substituted benzyl halide. To arrive at the final benzoic acid, using an ester-protected precursor like methyl 4-(bromomethyl)benzoate is the preferred approach. This protects the carboxylic acid functionality from unwanted side reactions.[1][2][3]

  • Ester Hydrolysis: Conversion of the methyl ester intermediate to the final carboxylic acid product under basic conditions, followed by acidification. This is a high-yielding and clean conversion.

This pathway is selected over alternatives, such as the oxidation of a corresponding methylarene, because ester hydrolysis is typically more selective and avoids the often harsh conditions and potential side products associated with strong oxidizing agents.[4][5]

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis A 4-Ethoxyphenol C Methyl 4-[(4-ethoxyphenoxy)methyl]benzoate (Intermediate) A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) B Methyl 4-(bromomethyl)benzoate B->C D Methyl 4-[(4-ethoxyphenoxy)methyl]benzoate E 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (Final Product) D->E 1. NaOH (aq), Heat 2. HCl (aq)

Caption: Synthetic workflow for 4-[(4-Ethoxyphenoxy)methyl]benzoic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-[(4-ethoxyphenoxy)methyl]benzoate

Rationale: This step utilizes the Williamson ether synthesis, a robust SN2 reaction.[1][2] A weak base like potassium carbonate is sufficient to deprotonate the phenol, minimizing side reactions. Acetone is an excellent solvent for this reaction due to its polarity and appropriate boiling point for reflux.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-ethoxyphenol (10.0 g, 72.4 mmol), methyl 4-(bromomethyl)benzoate (16.5 g, 72.4 mmol), and anhydrous potassium carbonate (15.0 g, 108.6 mmol).

  • Add 150 mL of acetone to the flask.

  • Heat the mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, filter the mixture to remove the potassium carbonate and potassium bromide salts.

  • Wash the filtered solids with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol or methanol to yield the pure methyl ester intermediate as a white solid.

Step 2: Synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid

Rationale: Saponification (base-catalyzed hydrolysis) is a standard method for converting esters to carboxylic acids.[6][7][8] The use of a sodium hydroxide solution followed by acidification with a strong acid like HCl ensures complete conversion to the desired product.

Protocol:

  • Place the purified methyl 4-[(4-ethoxyphenoxy)methyl]benzoate (from Step 1) into a 250 mL round-bottom flask.

  • Add a solution of sodium hydroxide (6.0 g, 150 mmol) in 100 mL of water and 25 mL of ethanol (to aid solubility).

  • Heat the mixture to reflux for 2-4 hours, until the reaction mixture becomes a clear, homogeneous solution.

  • Cool the solution in an ice bath.

  • Slowly acidify the cold solution by adding concentrated hydrochloric acid (HCl) dropwise with vigorous stirring until the pH is approximately 1-2. A white precipitate will form.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any inorganic salts.

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Structural Characterization and Validation

To confirm the identity and purity of the synthesized 4-[(4-Ethoxyphenoxy)methyl]benzoic acid, a combination of analytical techniques is mandatory. This self-validating system ensures the final product meets the required standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for unambiguous structure elucidation.[9]

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals corresponding to each proton environment.

    • ~12.9 ppm (singlet, 1H): The acidic proton of the carboxylic acid group.

    • ~7.9 ppm (doublet, 2H): Aromatic protons on the benzoic acid ring, ortho to the carboxylic acid group.

    • ~7.5 ppm (doublet, 2H): Aromatic protons on the benzoic acid ring, meta to the carboxylic acid group.

    • ~6.9 ppm (doublet, 2H): Aromatic protons on the ethoxyphenol ring, ortho to the ether linkage.

    • ~6.8 ppm (doublet, 2H): Aromatic protons on the ethoxyphenol ring, meta to the ether linkage.

    • ~5.1 ppm (singlet, 2H): Methylene protons of the -CH₂- bridge.

    • ~4.0 ppm (quartet, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).

    • ~1.3 ppm (triplet, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum should reveal the number of unique carbon environments.[10][11] Expected chemical shifts would include signals for the carboxyl carbon (~167 ppm), aromatic carbons (115-160 ppm), the benzylic methylene carbon (~69 ppm), and the ethoxy carbons (~63 and ~15 ppm).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.[9]

  • Electrospray Ionization (ESI-MS): In negative ion mode, the expected peak would be [M-H]⁻ corresponding to the deprotonated molecule. For C₁₆H₁₆O₄ (MW = 272.29 g/mol ), this would appear at m/z ≈ 271.1.

Physicochemical Properties

The key properties of the target compound are summarized below. These values are essential for its handling, formulation, and application.

PropertyValueSource
IUPAC Name 4-[(4-Ethoxyphenoxy)methyl]benzoic acid-
Molecular Formula C₁₆H₁₆O₄Calculated
Molecular Weight 272.29 g/mol Calculated
Appearance White to off-white crystalline solidExpected
Melting Point To be determined experimentally-
Solubility Soluble in organic solvents (DMSO, MeOH, EtOH), sparingly soluble in waterInferred[12][13]

Potential Applications

While specific biological data for this compound requires further investigation, its structural motifs suggest several potential areas of application:

  • Pharmaceutical Intermediate: As a building block for more complex molecules with potential activities as enzyme inhibitors or receptor modulators.[12]

  • Materials Science: The rigid-flexible structure makes it a candidate for the synthesis of specialty polymers or liquid crystals.[14]

Conclusion

This guide outlines a robust and reproducible scientific process for the synthesis and validation of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid. By providing a detailed, step-by-step protocol and a thorough characterization workflow, we establish a foundational "discovery" of this compound in an applied research context. The described methodology is grounded in established chemical principles and provides fellow researchers with the necessary information to produce this compound for further study and application.

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4-[(4-Ethoxyphenoxy)methyl]benzoic acid and its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-[(4-Ethoxyphenoxy)methyl]benzoic acid and its Derivatives

Abstract

This technical guide provides a comprehensive overview of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid and its structurally related derivatives. This class of compounds, characterized by a flexible ether linkage connecting two substituted phenyl rings, represents a versatile scaffold with significant applications in medicinal chemistry and material science. We will explore the rational design, synthesis, and characterization of the core molecule. Furthermore, this guide will delve into the diverse biological activities of its derivatives, including their potential as anticancer and antimicrobial agents, supported by mechanistic insights and detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to innovate within this promising chemical space.

Introduction to the Phenoxy-Alkyl-Benzoic Acid Scaffold

The 4-[(4-Ethoxyphenoxy)methyl]benzoic acid core structure is a compelling scaffold in modern chemical research. Its architecture consists of a benzoic acid moiety, a critical pharmacophore for interacting with various biological targets, linked via a methylene ether bridge to a substituted phenoxy ring. This ether linkage is not merely a spacer; it imparts a specific degree of conformational flexibility, allowing the molecule to adopt optimal orientations within biological binding pockets. The ethoxy substitution on the terminal phenyl ring further modulates the molecule's lipophilicity and potential for hydrogen bonding, which are critical parameters for tuning pharmacokinetic and pharmacodynamic properties.

Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, serving as building blocks for novel therapeutic agents.[1] Research has shown that modifications to either phenyl ring or the linking chain can lead to compounds with potent and selective effects, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] This guide will elucidate the chemical principles and practical applications of this important molecular framework.

Synthesis and Characterization

The synthesis of the 4-[(4-Ethoxyphenoxy)methyl]benzoic acid scaffold is typically achieved through a convergent synthesis strategy, most commonly employing the Williamson ether synthesis. This classical yet robust reaction provides a reliable and scalable route to the target ether linkage.

General Synthesis Pathway

The primary strategy involves the nucleophilic substitution of a halide on the benzylic position of a methyl 4-(halomethyl)benzoate with the phenoxide generated from 4-ethoxyphenol. The resulting ester is then hydrolyzed under basic conditions to yield the final carboxylic acid. This two-step process ensures high yields and simplifies purification.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification A Methyl 4-(bromomethyl)benzoate C Base (e.g., K2CO3) Solvent (e.g., Acetone) A->C B 4-Ethoxyphenol B->C D Methyl 4-[(4-ethoxyphenoxy)methyl]benzoate C->D Reflux E Base (e.g., NaOH) Solvent (e.g., MeOH/H2O) D->E G Acidification (e.g., HCl) E->G 1. Reflux 2. Workup F 4-[(4-Ethoxyphenoxy)methyl]benzoic acid G->F

Caption: General two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a self-validating system for synthesizing and purifying the target compound, adapted from similar established procedures.[4]

Objective: To synthesize 4-[(4-Ethoxyphenoxy)methyl]benzoic acid with a purity of >98%.

Materials:

  • Methyl 4-(bromomethyl)benzoate

  • 4-Ethoxyphenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Step 1: Ether Formation.

    • To a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4-ethoxyphenol (1.0 eq), methyl 4-(bromomethyl)benzoate (1.05 eq), and anhydrous potassium carbonate (1.5 eq).

    • Add 100 mL of anhydrous acetone.

    • Heat the mixture to reflux and stir vigorously for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude ester, methyl 4-[(4-ethoxyphenoxy)methyl]benzoate.

  • Step 2: Hydrolysis.

    • Dissolve the crude ester in a mixture of methanol (80 mL) and a 1.0 N aqueous solution of sodium hydroxide (40 mL).[4]

    • Heat the solution to reflux and stir for 2-3 hours, until TLC analysis indicates complete consumption of the starting ester.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the dropwise addition of concentrated HCl. A white precipitate should form.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Purification & Validation.

    • Recrystallize the crude solid from an ethanol/water mixture to obtain the pure 4-[(4-Ethoxyphenoxy)methyl]benzoic acid.[4]

    • Dry the purified product under vacuum.

    • Determine the melting point and characterize the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Assess purity using HPLC analysis.[5]

Spectroscopic Characterization

Spectroscopic analysis is essential for unequivocal structure confirmation. The expected data, based on the principles of NMR, IR, and MS, are summarized below.[6]

Table 1: Expected Physicochemical and Spectroscopic Data

ParameterExpected Value/Observation
Molecular Formula C₁₆H₁₆O₄
Molecular Weight 272.29 g/mol
Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆) δ ~12.9 (s, 1H, -COOH), δ ~7.9 (d, 2H, Ar-H), δ ~7.5 (d, 2H, Ar-H), δ ~6.9 (d, 2H, Ar-H), δ ~6.8 (d, 2H, Ar-H), δ ~5.1 (s, 2H, -O-CH₂-Ar), δ ~4.0 (q, 2H, -O-CH₂-CH₃), δ ~1.3 (t, 3H, -CH₃)
¹³C NMR (DMSO-d₆) δ ~167 (-COOH), δ ~158 (Ar-C-O), δ ~153 (Ar-C-O), δ ~142 (Ar-C), δ ~129 (Ar-CH), δ ~128 (Ar-CH), δ ~127 (Ar-C), δ ~115 (Ar-CH), δ ~114 (Ar-CH), δ ~69 (-O-CH₂-), δ ~63 (-O-CH₂-), δ ~15 (-CH₃)
FT-IR (KBr, cm⁻¹) 3300-2500 (broad, O-H stretch of COOH), ~1680 (C=O stretch), ~1240 (asymmetric C-O-C stretch), ~1040 (symmetric C-O-C stretch)
Mass Spec (ESI-) [M-H]⁻ at m/z 271.1

Key Derivatives and Therapeutic Applications

The true value of the 4-[(4-Ethoxyphenoxy)methyl]benzoic acid scaffold lies in its derivatization potential to generate targeted therapeutic agents.

Anticancer Activity

Derivatives of the related phenoxy benzoic acid scaffold have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting critical cell survival pathways.[2][7]

Case Study: 4-(3,4,5-Trimethoxyphenoxy) benzoic acid

A notable example is 4-(3,4,5-Trimethoxyphenoxy) benzoic acid, which has been shown to suppress the viability of breast cancer cells (MCF-7 and MDA-MB-468).[2]

  • Mechanism of Action: This compound induces cell-cycle arrest at the G2/M phase and triggers apoptosis. Mechanistic studies indicate that this process is mediated through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[2] While the direct upstream target is under investigation, this pathway is often linked to the inhibition of survival signals like the Akt/NF-κB pathway, which is a known target of similar phenolic compounds.[7]

G cluster_0 Cell Survival Signaling cluster_1 Apoptotic Cascade Akt Akt (Survival Kinase) NFkB NF-κB (Transcription Factor) Akt->NFkB Activates AntiApoptotic Anti-Apoptotic Genes (e.g., Bcl-2) NFkB->AntiApoptotic Upregulates Casp9 Caspase-9 AntiApoptotic->Casp9 Inhibits Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Derivative Phenoxy Benzoic Acid Derivative Derivative->Akt Inhibits Derivative->Casp3 Activates

Caption: Postulated mechanism of anticancer derivatives.

Table 2: Cytotoxic Activity of Phenoxy Benzoic Acid Derivatives

CompoundCell LineIC₅₀ (µM)Reference
4-(3,4,5-Trimethoxyphenoxy) benzoic acidMCF-7 (Breast)Significant Suppression[2]
4-(3,4,5-Trimethoxyphenoxy) benzoic acidMDA-MB-468 (Breast)Significant Suppression[2]
HMBME (Curcumin analogue)PC-3 (Prostate)~25 µM[7]
Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess the cytotoxic effects of chemical compounds on cultured cells.[7]

Objective: To determine the IC₅₀ value of a test compound on a cancer cell line.

Procedure:

  • Cell Plating: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated cells (negative control) and a known cytotoxic agent (positive control). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Antimicrobial Activity

Simpler analogues, such as 4-ethoxybenzoic acid, have shown promise in combating bacterial biofilms, which are a major cause of persistent infections.[3]

  • Mechanism of Action: 4-Ethoxybenzoic acid has been shown to inhibit biofilm formation by Staphylococcus aureus. The proposed mechanism involves altering the bacterial cell surface hydrophobicity, which is a critical factor for the initial attachment of bacteria to surfaces, a key step in biofilm development.[3] Importantly, this compound demonstrated a synergistic effect with the antibiotic vancomycin, enhancing its ability to kill cells within an established biofilm.[3]

Applications in Material Science

The rigid, aromatic nature of the phenoxy-alkyl-benzoic acid scaffold also makes it a valuable monomer for the synthesis of high-performance polymers. For example, the related compound 4-(4-phenoxyphenoxy)benzoic acid is a key monomer for producing polyether ether ketone (PEEK).[8][9] PEEK is a specialty thermoplastic known for its exceptional thermal stability, chemical resistance, and mechanical strength, making it suitable for demanding applications in the aerospace, automotive, and medical implant industries.[9] The structure of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid suggests it could be explored as a co-monomer to modify the properties (e.g., flexibility, solubility) of such advanced polymers.

Conclusion and Future Outlook

constitute a class of compounds with significant and diverse potential. The core scaffold is synthetically accessible and offers numerous points for chemical modification, allowing for the fine-tuning of its properties for specific applications. In medicinal chemistry, these derivatives have shown clear promise as anticancer and antimicrobial agents, warranting further investigation into their structure-activity relationships, mechanisms of action, and in vivo efficacy. In material science, the scaffold's inherent properties make it an attractive candidate for the development of novel polymers with tailored characteristics. Future research should focus on expanding the library of derivatives, exploring novel therapeutic targets, and investigating their potential in creating advanced functional materials.

References

  • SIELC. (2018, February 19). Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • Lin, J.-P., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. In Vivo, 28(2), 183-190. Retrieved from [Link]

  • Fleeman, R. M., et al. (2020). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. International Journal of Antimicrobial Agents, 56(3), 106086. Retrieved from [Link]

  • Google Patents. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
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  • Raber, D. J., et al. (1977). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses, 56, 59. Retrieved from [Link]

  • Ishikawa, M., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-[(4-methoxyphenoxy)methyl]benzoic acid. Retrieved from [Link]

  • Yin, L., et al. (2009). Determination of 4'-carbomethoxyphenyl 4-guanidinobenzoate Mesylate by HPLC and Identification of Its Related Substances by LC-MS-MS. Journal of Chromatographic Science, 47(10), 872-876. Retrieved from [Link]

  • ResearchGate. (2019). Crystallographic and Spectroscopic Characterization. Retrieved from [Link]

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  • ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Retrieved from [Link]

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4-[(4-Ethoxyphenoxy)methyl]benzoic acid literature review

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-[(4-Ethoxyphenoxy)methyl]benzoic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid, a molecule of interest in medicinal chemistry. Due to the limited direct literature on this specific compound, this document synthesizes information from closely related structural analogs to build a predictive framework for its synthesis, characteristics, and potential biological activities. By examining its constituent parts—the benzoic acid core, the phenoxy ether linkage, and the ethoxy substitution—we can construct a robust hypothesis for its scientific exploration.

Introduction: A Molecule of Predicted Promise

Benzoic acid and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities ranging from antimicrobial to anti-inflammatory and anti-cancer.[1][2][3] The introduction of a phenoxymethyl linker and further substitution on the phenolic ring, as seen in 4-[(4-Ethoxyphenoxy)methyl]benzoic acid, creates a molecule with distinct physicochemical properties that are predicted to confer novel biological functions.

The core structure combines three key pharmacophoric elements:

  • Benzoic Acid: A versatile scaffold whose carboxylic acid group can act as a crucial hydrogen bond donor and acceptor, often interacting with the active sites of enzymes and receptors.[2]

  • Phenoxy Ether Linkage: This flexible linker is found in many biologically active compounds, including herbicides and drugs with anti-inflammatory and anticonvulsant properties, influencing the molecule's conformation and ability to bind to targets.[4][5][6]

  • 4-Ethoxyphenol Moiety: The ethoxy group enhances lipophilicity compared to a simple hydroxyl group, potentially improving membrane permeability. The closely related analog, 4-ethoxybenzoic acid, has demonstrated significant anti-virulence and anti-biofilm activity against pathogenic bacteria.[7][8]

This guide will explore the confluence of these features, offering a scientifically grounded perspective on the potential of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid as a target for future research and development.

Synthesis and Characterization

Proposed Synthetic Pathway

The most logical approach involves a two-step process starting from 4-(bromomethyl)benzoic acid and 4-ethoxyphenol.

Step-by-Step Experimental Protocol: Proposed Synthesis

Step 1: Formation of Sodium 4-ethoxyphenoxide

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethoxyphenol (1.0 equivalent) in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).

  • Cool the solution in an ice bath (0 °C).

  • Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise to the solution.

    • Causality Note: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the phenolic hydroxyl group to form the highly nucleophilic alkoxide. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.

  • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete formation of the sodium 4-ethoxyphenoxide.

Step 2: Williamson Ether Synthesis

  • To the freshly prepared solution of sodium 4-ethoxyphenoxide, add a solution of methyl 4-(bromomethyl)benzoate (1.0 equivalent) in the same anhydrous solvent, dropwise.

    • Causality Note: The methyl ester of 4-(bromomethyl)benzoic acid is used instead of the free acid to prevent an acid-base reaction with the alkoxide, which would quench the nucleophile. The ester can be hydrolyzed in a subsequent step. The SN2 reaction is most efficient with a primary alkyl halide like a benzyl bromide.[9]

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours (4-12 h), monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench by slowly adding water.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude methyl 4-[(4-ethoxyphenoxy)methyl]benzoate.

Step 3: Hydrolysis of the Ester

  • Dissolve the crude methyl ester in a mixture of THF and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH, 2-3 equivalents).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3, which will precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product, 4-[(4-Ethoxyphenoxy)methyl]benzoic acid.

Purification and Characterization:

  • Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[11]

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Williamson Ether Synthesis (SN2) cluster_2 Step 3: Hydrolysis 4-Ethoxyphenol 4-Ethoxyphenol Sodium_4_ethoxyphenoxide Sodium 4-ethoxyphenoxide 4-Ethoxyphenol->Sodium_4_ethoxyphenoxide Deprotonation NaH NaH / anhy. THF NaH->4-Ethoxyphenol Methyl_4_bromomethylbenzoate Methyl 4-(bromomethyl)benzoate Sodium_4_ethoxyphenoxide->Methyl_4_bromomethylbenzoate Nucleophilic Attack Intermediate_Ester Methyl 4-[(4-ethoxyphenoxy)methyl]benzoate Methyl_4_bromomethylbenzoate->Intermediate_Ester Final_Product 4-[(4-Ethoxyphenoxy)methyl]benzoic acid Intermediate_Ester->Final_Product Saponification LiOH_H2O LiOH, H₂O/THF LiOH_H2O->Intermediate_Ester caption Proposed Synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid

Caption: Proposed synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid.

Predicted Biological Activities and Therapeutic Potential

Based on the activities of its structural analogs, 4-[(4-Ethoxyphenoxy)methyl]benzoic acid is predicted to possess a range of valuable biological properties.

Antimicrobial and Anti-Biofilm Activity

The most compelling predicted activity is derived from 4-ethoxybenzoic acid (4EB) , a key fragment of the target molecule. Studies have shown that 4EB is a potent inhibitor of biofilm formation in the pathogenic bacterium Staphylococcus aureus.[7]

  • Mechanism of Action: 4EB has been shown to inhibit biofilm formation by up to 87% with minimal impact on bacterial growth, indicating an anti-pathogenic rather than a classic antibiotic mechanism.[7] It appears to function, in part, by altering cell membrane hydrophobicity, which is critical for the initial stages of biofilm attachment.[7] Furthermore, 4EB significantly potentiates the efficacy of conventional antibiotics like vancomycin against established biofilms.[7]

  • Virulence Factor Inhibition: More recent research has demonstrated that 4EB also downregulates the expression of key virulence genes. This includes a greater than 100-fold reduction in the expression of alpha-hemolysin (hla), a potent toxin, and a 35-fold decrease in the transcription of the response regulator SaeR.[8] In silico docking studies identified strong binding affinities for 4EB to several virulence-associated transcriptional regulators, suggesting a targeted mechanism of action.[8]

Hypothesis for 4-[(4-Ethoxyphenoxy)methyl]benzoic acid: The presence of the 4-ethoxyphenoxy moiety suggests that the target molecule could retain or even enhance this anti-biofilm and anti-virulence activity. The larger molecular structure may influence its ability to penetrate the bacterial cell or interact with regulatory proteins, a key area for future investigation.

Anti-inflammatory and Analgesic Potential

Many benzoic acid and phenoxyacetic acid derivatives are known to possess anti-inflammatory and analgesic properties.[6][12]

  • Mechanism of Action: The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) containing similar scaffolds involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of inflammatory prostaglandins.[13]

  • Structural Analogs: 4-Ethoxybenzoic acid itself is used as an intermediate in the synthesis of anti-inflammatory and analgesic agents.[12] The broader class of phenoxyacetic acids also contains numerous compounds with demonstrated anti-inflammatory activity.[6]

Hypothesis for 4-[(4-Ethoxyphenoxy)methyl]benzoic acid: It is plausible that this compound could exhibit anti-inflammatory activity. The specific arrangement of the ether linkage and the benzoic acid may allow it to fit into the active sites of enzymes like COX or lipoxygenase (LOX), modulating inflammatory pathways.

Anticancer Activity

Numerous benzoic acid derivatives have been investigated as potential anticancer agents.[3] For instance, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid, a structural relative, was shown to suppress the viability of MCF-7 and MDA-MB-468 breast cancer cells by inducing cell-cycle arrest and apoptosis.[3]

Hypothesis for 4-[(4-Ethoxyphenoxy)methyl]benzoic acid: The molecule's structure warrants investigation for cytotoxic or cytostatic effects against various cancer cell lines. Its ability to act as a signaling modulator could translate to anticancer efficacy.

Structure-Activity Relationship (SAR) Insights

Understanding the SAR of related compounds provides a framework for predicting the activity of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid and for designing future derivatives.

  • The Carboxylic Acid Group: This group is often essential for activity, acting as a key interaction point (hydrogen bond donor/acceptor) with biological targets. Esterification or amidation of this group typically alters or diminishes activity, confirming its importance.[2]

  • The Phenyl Ring and Substituents: The nature and position of substituents on the phenyl rings dramatically influence activity.[1]

    • Lipophilicity: The ethoxy group increases lipophilicity compared to a hydroxyl group, which can enhance membrane transport and hydrophobic interactions within a target's binding pocket.[14]

    • Electronic Effects: Electron-donating or electron-withdrawing groups modify the pKa of the carboxylic acid and the electron density of the rings, affecting binding affinity.[2]

  • The Ether Linkage: The flexibility of the ether linkage is critical. It allows the two aromatic rings to adopt various conformations, which can be crucial for fitting into a specific binding site. The length and nature of this linker can be modified to optimize activity.

Structural Moiety Known Contribution in Analogs Predicted Role in 4-[(4-ethoxyphenoxy)methyl]benzoic acid Reference
Benzoic Acid Essential H-bond donor/acceptor; interacts with enzyme/receptor active sites.Critical for target binding; likely essential for biological activity.[2]
Ether Linkage Provides conformational flexibility; influences spatial orientation of aromatic rings.Allows optimal positioning of the two aromatic systems for interaction with biological targets.[4][14]
4-Ethoxyphenol Confers anti-biofilm and anti-virulence properties; increases lipophilicity.Primary driver of predicted antimicrobial activity; enhances cell penetration.[7][8]

Future Research Directions and Experimental Protocols

4-[(4-Ethoxyphenoxy)methyl]benzoic acid represents a promising, yet underexplored, chemical entity. The following are key areas for future investigation.

In Vitro Biological Screening

A tiered screening approach should be employed to validate the predicted biological activities.

Protocol 1: Anti-Biofilm Activity Assay (Crystal Violet Method)

  • Preparation: Grow S. aureus (e.g., ATCC 6538) overnight in Tryptic Soy Broth (TSB). Prepare a dilution of the culture in fresh TSB supplemented with glucose.

  • Treatment: In a 96-well microtiter plate, add serial dilutions of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (e.g., from 0.1 to 1 mg/mL). Include untreated wells as a positive control for biofilm growth and wells with sterile broth as a negative control.

  • Inoculation: Add the diluted bacterial culture to each well.

  • Incubation: Incubate the plate at 37 °C for 24-48 hours without agitation to allow for biofilm formation.

  • Quantification:

    • Gently discard the planktonic culture and wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Fix the biofilms with methanol for 15 minutes.

    • Stain the adherent biofilms with 0.1% crystal violet solution for 15 minutes.

    • Wash away excess stain with water and allow the plate to dry.

    • Solubilize the bound dye with 30% acetic acid. . Measure the absorbance at a wavelength of ~570 nm using a plate reader. The reduction in absorbance compared to the untreated control indicates the degree of biofilm inhibition.[7]

G cluster_workflow Anti-Biofilm Screening Workflow A Prepare Bacterial Culture & Compound Dilutions B Inoculate 96-Well Plate A->B C Incubate (24-48h, 37°C) B->C D Wash & Fix Biofilm C->D E Stain with Crystal Violet D->E F Solubilize Dye E->F G Measure Absorbance (570 nm) F->G caption Workflow for Crystal Violet Anti-Biofilm Assay.

Caption: Workflow for Crystal Violet Anti-Biofilm Assay.

Further Investigations
  • Anti-inflammatory Screening: Evaluate the compound's ability to inhibit COX-1 and COX-2 enzymes using commercially available assay kits. Assess its effect on inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[13]

  • Anticancer Screening: Test for cytotoxicity against a panel of human cancer cell lines (e.g., NCI-60 panel) using an MTT or similar cell viability assay.

  • Mechanism of Action Studies: If activity is confirmed, further studies should probe the molecular mechanism. For antimicrobial activity, this would include RT-qPCR to analyze the expression of virulence genes.[8]

  • In Vivo Studies: Promising in vitro results should be followed by in vivo studies in appropriate animal models to assess efficacy, pharmacokinetics, and toxicity.

Conclusion

While direct experimental data on 4-[(4-Ethoxyphenoxy)methyl]benzoic acid is scarce, a thorough analysis of its structural components provides a strong foundation for predicting its properties and potential applications. The compound is readily synthesizable via established methods like the Williamson ether synthesis. Drawing from the well-documented anti-biofilm and anti-virulence properties of 4-ethoxybenzoic acid, the target molecule stands out as a high-priority candidate for antimicrobial drug discovery. Its potential anti-inflammatory and anticancer activities, inferred from broader classes of benzoic and phenoxyacetic acid derivatives, further underscore its therapeutic promise. This guide provides the necessary theoretical framework and practical protocols for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing molecule.

References

  • Chem-Impex. (n.d.). 4-Ethoxybenzoic acid.
  • Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 116-121.
  • Adu, K. W., et al. (2020). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. International Journal of Antimicrobial Agents, 56(3), 106086.
  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-708.
  • Luhata, L. P., Munkombwe, M. N., & Cheuka, M. P. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(5).
  • The Good Scents Company. (n.d.). 4-ethoxybenzoic acid.
  • BenchChem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • Bieńko, M., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 30(8), 3456.
  • Adu, K. W., et al. (2025). The anti-biofilm compound 4-ethoxybenzoic acid inhibits Staphylococcus aureus virulence factor production via a putative 4EB-binding pocket in key virulence-associated proteins. Frontiers in Microbiology, 16, 1704290.
  • Akram, M. S., et al. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Journal of Chemical Society of Pakistan, 46(6).
  • CymitQuimica. (n.d.). CAS 23676-09-7: Ethyl 4-ethoxybenzoate.
  • Semantic Scholar. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • Waszkielewicz, A. M., et al. (2016). Design, physico-chemical properties and biological evaluation of some new N-[(phenoxy)alkyl]- and N-{2-[2-(phenoxy)ethoxy]ethyl}aminoalkanols as anticonvulsant agents. Bioorganic & Medicinal Chemistry, 24(8), 1755-1766.
  • Luhata, L. P., Munkombwe, M. N., & Cheuka, M. P. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
  • Sall, D. J., et al. (1997). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of Medicinal Chemistry, 40(22), 3687-3690.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • BenchChem. (n.d.). 4-Hydroxybenzoic acid derivatives synthesis and characterization.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Journal of the University of Chemical Technology and Metallurgy. (n.d.). View of Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Retrieved from Journal of the University of Chemical Technology and Metallurgy.
  • MDPI. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction.
  • MDPI. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity.
  • ResearchGate. (n.d.). Synthesis and biological activity of 5-(2′-alkoxycarbonyl substituted phenoxy)furan-2-carboxylic acid derivatives.
  • Frontiers. (2021). Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways.
  • PubMed. (2001). Mineralization and co-metabolic degradation of phenoxyalkanoic acid herbicides by a pure bacterial culture isolated from an aquifer.
  • MDPI. (2021). Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd.
  • Indian Journal of Pharmaceutical Education and Research. (2024). Plant Bioactive Compounds: Crucial Pharmacological Properties and Role of Elicitors in Enhancing Production.

Sources

Safety, Handling, and Analytical Validation of 4-[(4-Ethoxyphenoxy)methyl]benzoic Acid in Medicinal Chemistry Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Chemical Rationale

In contemporary medicinal chemistry, phenoxymethyl benzoic acid derivatives serve as highly versatile building blocks. Specifically, 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (CAS: 438464-97-2) has emerged as a critical precursor in the synthesis of bioactive molecules, including acyl hydrazides, 1,3,4-oxadiazoles, and thioureides[1]. These downstream derivatives are heavily investigated for their potent antimicrobial properties and their ability to act as Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR) inhibitors[2].

However, the structural integration of an ether linkage with a benzoic acid moiety presents unique handling, solubilization, and stability challenges. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets (SDS). This whitepaper provides a causality-driven, self-validating framework for the safe handling, preparation, and analytical verification of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (EPMB) to ensure scientific integrity in high-throughput screening and synthetic workflows.

Physicochemical Profiling & Hazard Causality

To design an effective handling protocol, we must first understand the physicochemical nature of the compound.

Quantitative Data Summary
ParameterValueCausality & Handling Implication
Chemical Name 4-[(4-Ethoxyphenoxy)methyl]benzoic acidThe benzylic ether linkage is stable under neutral conditions but susceptible to strong acidic cleavage.
CAS Number 438464-97-2Primary identifier for vendor sourcing and inventory tracking[3].
Molecular Formula C16H16O4Indicates a highly aromatic, lipophilic structure.
Molecular Weight 272.30 g/mol Requires precise micro-balance weighing for millimolar stock generation[4].
Solubility Profile High in DMSO/DMF; Low in H2OThe ethoxy and phenoxy groups drastically reduce aqueous solubility. Aprotic solvents are mandatory for initial stock preparation.
The Precautionary Principle in Hazard Assessment

While specific Global Harmonized System (GHS) classifications for CAS 438464-97-2 are sometimes omitted in standard vendor catalogs due to a lack of exhaustive in vivo testing[4], we must apply the Precautionary Principle .

Structurally related phenoxymethyl benzoic acids exhibit documented hazards, including H315 (Skin Irritation) , H319 (Serious Eye Irritation) , and H335 (Respiratory Irritation) .

  • Mechanistic Causality: The ethoxy group acts as an electron-donating moiety, increasing the lipophilicity of the molecule compared to unsubstituted benzoic acid. This enhanced lipophilicity facilitates rapid dermal penetration. Furthermore, the carboxylic acid functional group can cause localized pH drops upon contact with mucosal membranes, leading to acute irritation.

  • Mandated PPE: Handling EPMB requires, at minimum, nitrile gloves (double-gloving recommended for solution prep), safety goggles, and manipulation within a Class II biological safety cabinet or standard chemical fume hood.

Workflow for the safe handling and initial analytical validation of EPMB.

Self-Validating Experimental Protocols

To ensure that EPMB is viable for downstream biological assays (e.g., antimicrobial screening[5]) or synthetic reactions, the following self-validating protocols must be strictly adhered to.

Protocol 1: Safe Solubilization and Stock Preparation

Because EPMB contains a hydrophobic ethoxyphenoxy domain, attempting direct aqueous solubilization will result in microscopic precipitation, leading to false negatives in biological assays.

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of EPMB to equilibrate to room temperature (20-25°C) inside a desiccator for 30 minutes before opening. Causality: Prevents ambient moisture condensation on the powder, which can degrade the compound over time.

  • Weighing: Using an anti-static analytical balance inside a vented enclosure, weigh exactly 27.23 mg of EPMB.

  • Primary Solubilization: Transfer the powder to a sterile, amber glass vial. Add exactly 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 100 mM master stock.

    • Causality: Anhydrous DMSO disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers while fully solvating the lipophilic ether tail. Amber glass prevents UV-induced radical cleavage of the benzylic ether.

  • Vortexing & Sonication: Vortex for 30 seconds, followed by water-bath sonication for 2 minutes at 25°C.

  • Validation Checkpoint (Visual & Tyndall Effect): Shine a laser pointer through the vial. If the beam path is highly visible (Tyndall effect), micro-particulates remain. Continue sonication until the solution is optically clear.

Protocol 2: HPLC-UV Chemical Stability Tracking

Before utilizing EPMB in long-term cellular assays or refluxing it with thionyl chloride for acyl chloride generation[1], its chemical integrity must be validated.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the 100 mM DMSO stock to 100 µM in a 50:50 mixture of Acetonitrile and LC-MS grade Water.

  • Chromatographic Setup:

    • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm). Causality: The lipophilic nature of the ethoxyphenoxy moiety requires a non-polar stationary phase for adequate retention.

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Causality for TFA: The pKa of the benzoic acid moiety is approximately 4.2. Using 0.1% TFA drops the mobile phase pH to ~2.0, ensuring the carboxylic acid remains fully protonated. This prevents peak tailing and split peaks caused by partial ionization.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • Validation Checkpoint (Purity Assessment): Integrate the area under the curve (AUC). A single sharp peak should account for >95% of the total AUC. The appearance of a secondary, early-eluting peak often indicates cleavage of the ether bond, resulting in the formation of 4-ethoxyphenol.

Synthetic Utility & Pathway Mapping

In drug discovery, EPMB is rarely the final drug candidate. Instead, it is a strategic intermediate. The carboxylic acid is typically activated to an acyl chloride using thionyl chloride under reflux[1]. This highly reactive intermediate is then coupled with primary amines and ammonium thiocyanate to yield thioureides, or with hydrazine to yield acyl hydrazides[1],[5].

Understanding this pathway is critical for identifying where degradation might occur if the handling protocols are violated.

Synthetic utility of EPMB in generating bioactive derivatives and potential degradation.

By strictly controlling the handling environment, avoiding ambient moisture, and verifying purity via low-pH reverse-phase HPLC, researchers can confidently utilize 4-[(4-Ethoxyphenoxy)methyl]benzoic acid in complex medicinal chemistry campaigns without compromising the integrity of their downstream biological data.

References

  • Title: Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives Source: PubMed Central (PMC) URL: [Link]

  • Title: Design, synthesis and biological activity of novel substituted 3-benzoic acid derivatives as MtDHFR inhibitors Source: eRepo (University of Eastern Finland) URL: [Link]

  • Title: Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives Source: MDPI Molecules URL: [Link]

Sources

Spectroscopic Elucidation of 4-[(4-Ethoxyphenoxy)methyl]benzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of drug development and materials science, the unambiguous structural validation of synthetic intermediates is paramount. 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (C₁₆H₁₆O₄, MW: 272.30 g/mol ) is a bifunctional molecule characterized by a benzoic acid core, a benzylic ether linkage, and a para-substituted ethoxyphenoxy ring. This whitepaper provides an authoritative, in-depth analysis of its spectroscopic profile across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). By dissecting the causality behind each spectral feature, this guide establishes a self-validating framework for analytical chemists and researchers.

Structural Elucidation Strategy

To achieve absolute structural certainty, we employ an orthogonal analytical strategy. NMR provides the atomic connectivity and electronic environment, FT-IR confirms the presence and hydrogen-bonding state of functional groups, and MS validates the molecular weight and structural sub-units through predictable fragmentation.

Workflow Start Sample Prep & Purity Verification NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR IR FT-IR Spectroscopy (Functional Groups) Start->IR MS Mass Spectrometry (MW & Fragments) Start->MS Data Data Integration & Structural Validation NMR->Data IR->Data MS->Data

Fig 1. Multi-modal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Causality of Chemical Shifts

The ¹H NMR spectrum of this compound is defined by distinct electronic environments. The benzylic methylene protons (-CH₂-O-) serve as a primary diagnostic anchor. They are heavily deshielded, typically appearing around 5.1 ppm, due to the combined electron-withdrawing electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the benzoic ring[1].

The ethoxy group exhibits a classic first-order splitting pattern: a quartet near 4.0 ppm for the methylene protons and a triplet near 1.3 ppm for the methyl protons[2]. The aromatic region is cleanly divided into two sets of para-substituted patterns (AB quartets/doublets). The benzoic acid protons are significantly deshielded (shifted downfield to ~8.0 ppm) because the carbonyl group withdraws electron density via resonance[3]. Conversely, the phenoxy ring protons are shielded by the electron-donating ether oxygen, appearing upfield around 6.9 ppm[4].

Quantitative Data Summaries

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
-COOH12.90br s1HCarboxylic acid proton
Ar-H (Benzoic, ortho to COOH)7.95d (J = 8.2 Hz)2HAromatic protons on benzoic ring
Ar-H (Benzoic, meta to COOH)7.55d (J = 8.2 Hz)2HAromatic protons on benzoic ring
Ar-H (Phenoxy)6.95 - 6.85m (AB q)4HAromatic protons on phenoxy ring
-CH₂-O-5.12s2HBenzylic methylene linker
-O-CH₂-CH₃3.98q (J = 7.0 Hz)2HEthoxy methylene
-O-CH₂-CH₃1.32t (J = 7.0 Hz)3HEthoxy methyl

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Structural Assignment
167.5C=O (Carboxylic acid carbonyl)
153.2, 152.5Ar-C (C-O, ipso carbons on phenoxy ring)
142.0Ar-C (C-CH₂, ipso carbon on benzoic ring)
130.1Ar-C (C-COOH, ipso carbon on benzoic ring)
129.8, 127.5Ar-C (CH, Benzoic ring carbons)
116.0, 115.5Ar-C (CH, Phenoxy ring carbons)
69.5-CH₂-O- (Benzylic methylene carbon)
63.8-O-CH₂-CH₃ (Ethoxy methylene carbon)
15.0-O-CH₂-CH₃ (Ethoxy methyl carbon)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mechanistic Causality of Vibrational Modes

Carboxylic acids are unique because they inherently form hydrogen-bonded dimer networks in solid and liquid states[5]. This extensive intermolecular hydrogen bonding creates a wide distribution of O-H bond lengths and vibrational energies, resulting in a distinctively broad absorption envelope from 2500 to 3300 cm⁻¹[6].

Furthermore, the C=O stretching frequency in benzoic acid derivatives typically appears around 1680–1700 cm⁻¹[5]. This is notably lower than the frequency observed in saturated aliphatic carboxylic acids (~1730 cm⁻¹). The causality lies in the conjugation of the carbonyl group with the aromatic ring, which increases the single-bond character of the C=O bond, thereby lowering its force constant and vibrational frequency[5].

Table 3: Key FT-IR Vibrational Modes (ATR-FTIR)

Wavenumber (cm⁻¹)IntensityAssignment
2500 - 3300Strong, BroadO-H stretch (H-bonded, carboxylic acid dimer)
2850 - 2980MediumC-H stretch (sp³ aliphatic from ethoxy/linker)
1685Strong, SharpC=O stretch (conjugated aromatic carboxylic acid)
1605, 1510MediumC=C stretch (aromatic ring skeletal vibrations)
1240StrongC-O-C asymmetric stretch (alkyl aryl ether)
1045MediumC-O-C symmetric stretch

Mass Spectrometry (EI-MS)

Mechanistic Causality of Fragmentation

Under standard 70 eV Electron Ionization (EI), benzyl ethers undergo highly predictable and thermodynamically driven fragmentation[7]. The molecular ion [M]⁺• (m/z 272) is typically observable but of low abundance. The dominant fragmentation pathway is the α-cleavage of the C-O bond at the benzylic position[7].

This cleavage results in the neutral loss of a 4-ethoxyphenoxy radical and the formation of the 4-carboxybenzyl cation (m/z 135). This fragment often constitutes the base peak (100% abundance) because the resulting positive charge is highly resonance-stabilized by the adjacent aromatic ring (forming a stable tropylium-like structure)[7]. Secondary pathways include hydrogen-transfer mechanisms (McLafferty-type rearrangements) yielding the 4-ethoxyphenol radical cation (m/z 138)[8].

MS_Frag M_ion Molecular Ion [M]+• m/z 272 F1 4-Carboxybenzyl Cation m/z 135 M_ion->F1 Alpha-cleavage F2 4-Ethoxyphenoxy Radical Neutral Loss M_ion->F2 Neutral Loss F3 4-Ethoxyphenol Radical Cation m/z 138 M_ion->F3 H-transfer

Fig 2. Primary EI-MS fragmentation pathways of the target molecule.

Table 4: EI-MS Fragmentation Profile (70 eV)

m/zRelative AbundanceStructural Assignment
272Low (<10%)Molecular Ion [M]⁺•
138Medium (30-40%)[4-EtO-C₆H₄-OH]⁺• (H-transfer product)
135Base Peak (100%)[4-(HOOC)-C₆H₄-CH₂]⁺ (Benzylic α-cleavage)
109Medium (20-30%)[4-HO-C₆H₄-O]⁺ (Loss of ethyl from phenoxy)
90Low (<15%)[C▱H₆]⁺ (Loss of COOH from m/z 135)

Self-Validating Experimental Protocols

To ensure data integrity and E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standards, the following step-by-step methodologies must be employed. Each protocol includes a built-in self-validation checkpoint.

Protocol A: Quantitative NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard)[9].

  • Instrument Tuning: Lock the spectrometer to the deuterium signal of DMSO. Perform automated gradient shimming until the TMS line width at half-height is <1.0 Hz.

  • Acquisition Parameters: Set the relaxation delay (d1) to 5 * T₁ (typically ≥ 2.0 seconds) to ensure complete longitudinal relaxation, allowing for accurate quantitative integration.

  • Self-Validation Checkpoint: Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. The observation of a cross-peak between the benzylic protons (~5.12 ppm) and the ipso phenoxy carbon (~152.5 ppm) definitively proves the ether linkage is covalently intact, ruling out a physical mixture of starting materials.

Protocol B: ATR-FTIR Analysis
  • Background Calibration: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to dry completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution)[10].

  • Sample Loading: Place 2-3 mg of the solid powder directly onto the crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Checkpoint: Overlay the sample spectrum with the blank background. The absence of an inverted peak at 2349 cm⁻¹ (CO₂) confirms that atmospheric subtraction was perfectly executed, ensuring the integrity of the broad O-H envelope[6].

Protocol C: GC-MS Analysis (Derivatization Required)
  • Derivatization: Because free carboxylic acids exhibit poor volatility and peak tailing in GC, derivatize the sample. React 1 mg of the compound with 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and 50 µL of pyridine at 60°C for 30 minutes[11].

  • Injection: Inject 1 µL of the derivatized mixture into the GC-MS (split ratio 10:1) using a non-polar column (e.g., HP-5MS).

  • MS Parameters: Operate the mass spectrometer in EI mode at 70 eV. Set the scan range from m/z 40 to 400.

  • Self-Validation Checkpoint: Analyze the isotopic distribution of the molecular ion. The M+1 peak intensity should align precisely with the natural abundance of ¹³C for the carbon atoms present (~17.6% for 16 carbons), validating the elemental composition.

Sources

A Technical Guide to 4-[(4-Ethoxyphenoxy)methyl]benzoic acid: Commercial Availability, Synthesis, and Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (CAS No. 438464-97-2), a chemical compound of interest in synthetic and medicinal chemistry. This document details its commercial availability, outlines a plausible synthetic pathway based on established chemical principles, and explores its potential applications in research and drug development. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information and provides expert insights based on the analysis of structurally related compounds.

Introduction and Chemical Identity

4-[(4-Ethoxyphenoxy)methyl]benzoic acid is a carboxylic acid derivative characterized by a flexible ether linkage connecting a 4-ethoxyphenoxy group to a benzoic acid moiety via a methylene bridge. This unique structural arrangement imparts a combination of rigidity from the aromatic rings and flexibility from the ether bond, making it an attractive building block in the design of novel molecules with potential applications in materials science and pharmacology.

Table 1: Chemical Identity of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid

IdentifierValue
IUPAC Name 4-[(4-Ethoxyphenoxy)methyl]benzoic acid
CAS Number 438464-97-2
Molecular Formula C₁₆H₁₆O₄
Molecular Weight 272.30 g/mol
Canonical SMILES CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O
InChI Key WYWWGFFHLQWTHH-UHFFFAOYSA-N

Commercial Availability

4-[(4-Ethoxyphenoxy)methyl]benzoic acid is commercially available from several chemical suppliers, indicating its accessibility for research and development purposes. It is typically listed as a research chemical or a building block for synthesis.

Table 2: Commercial Suppliers of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (CAS 438464-97-2)

SupplierProduct Code ExamplePurityAvailable Quantities
MilliporeSigma (Enamine) [1]ENA458427525Typically >95%Available upon request
BLDpharm [2]438464-97-2Information available upon requestAvailable upon request

Note on Procurement: Pricing, specific purity grades, and available quantities for 4-[(4-Ethoxyphenoxy)methyl]benzoic acid are generally not listed on the public-facing websites of suppliers.[1][2] This is common for specialized chemical building blocks. Researchers and procurement specialists will need to register for an account or contact the suppliers directly to obtain a quote. The compound may be synthesized on demand, which could influence lead times and cost.

Physicochemical Properties

Table 3: Physicochemical Properties of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid

PropertyValueSource
Physical Form PowderMilliporeSigma
Storage Temperature Room TemperatureMilliporeSigma

Proposed Synthesis Pathway

A specific, peer-reviewed synthesis protocol for 4-[(4-Ethoxyphenoxy)methyl]benzoic acid is not currently available in the public domain. However, a logical and efficient synthetic route can be proposed based on well-established organic chemistry reactions, particularly the Williamson ether synthesis.[3][4][5] This method is widely used for the preparation of ethers from an alkoxide and an alkyl halide.

The proposed two-step synthesis would involve:

  • Williamson Ether Synthesis: Reaction of 4-ethoxyphenol with methyl 4-(bromomethyl)benzoate to form the methyl ester intermediate.

  • Hydrolysis: Saponification of the methyl ester to yield the final carboxylic acid product.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis 4-Ethoxyphenol 4-Ethoxyphenol Reaction_1 4-Ethoxyphenol->Reaction_1 Methyl_4-(bromomethyl)benzoate Methyl_4-(bromomethyl)benzoate Methyl_4-(bromomethyl)benzoate->Reaction_1 Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetone) Base_Solvent->Reaction_1 Methyl_Ester_Intermediate Methyl 4-[(4-ethoxyphenoxy)methyl]benzoate Reaction_2 Methyl_Ester_Intermediate->Reaction_2 Reaction_1->Methyl_Ester_Intermediate Base_Hydrolysis Base (e.g., NaOH) Solvent (e.g., MeOH/H2O) Base_Hydrolysis->Reaction_2 Final_Product 4-[(4-Ethoxyphenoxy)methyl]benzoic acid Reaction_2->Final_Product

Figure 1: Proposed two-step synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 4-[(4-ethoxyphenoxy)methyl]benzoate

  • To a solution of 4-ethoxyphenol (1.0 eq.) in a suitable polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of methyl 4-(bromomethyl)benzoate (1.0 eq.) in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure methyl 4-[(4-ethoxyphenoxy)methyl]benzoate.

Step 2: Synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid

  • Dissolve the methyl 4-[(4-ethoxyphenoxy)methyl]benzoate (1.0 eq.) obtained from Step 1 in a mixture of methanol and water.

  • Add an excess of a strong base such as sodium hydroxide (3.0 eq.).

  • Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 4-[(4-ethoxyphenoxy)methyl]benzoic acid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.

Potential Applications in Drug Development and Research

While there is no specific literature detailing the applications of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid, its structural motifs are present in molecules with demonstrated biological activity. The applications of structurally similar compounds can provide insights into its potential uses.

  • Scaffold for Medicinal Chemistry: The molecule's backbone, featuring two aromatic rings connected by a flexible ether linkage and a carboxylic acid group, makes it a versatile scaffold. The carboxylic acid can be readily converted to amides, esters, and other functional groups, allowing for the generation of a library of derivatives for screening against various biological targets.

  • Potential as a VLA-4 Antagonist: Derivatives of benzoic acid have been investigated as potent and orally active VLA-4 antagonists, which have therapeutic potential in treating inflammatory diseases such as asthma.[6] The core structure of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid could serve as a starting point for designing new VLA-4 inhibitors.

  • Intermediate for Complex Molecule Synthesis: As a functionalized building block, this compound can be utilized in the multi-step synthesis of more complex active pharmaceutical ingredients (APIs). The ether linkage provides stability, while the carboxylic acid offers a reactive handle for further chemical modifications.

Potential_Applications cluster_applications Potential Research and Development Areas Core_Molecule 4-[(4-Ethoxyphenoxy)methyl]benzoic acid Scaffold Medicinal Chemistry Scaffold Core_Molecule->Scaffold Versatile Backbone VLA4 VLA-4 Antagonist Development Core_Molecule->VLA4 Structural Similarity to Known Antagonists Intermediate Intermediate for API Synthesis Core_Molecule->Intermediate Reactive Functional Group

Figure 2: Potential applications of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid in research.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-[(4-Ethoxyphenoxy)methyl]benzoic acid should be obtained from the supplier upon purchase. As a general precaution for a novel carboxylic acid derivative, standard laboratory safety protocols should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-[(4-Ethoxyphenoxy)methyl]benzoic acid (CAS 438464-97-2) is a commercially available chemical building block with potential for application in medicinal chemistry and materials science. While detailed experimental data and specific applications are not yet widely published, its structural features suggest it is a valuable scaffold for the synthesis of novel compounds. This guide provides a foundational understanding of its availability and a scientifically sound, proposed synthetic route to encourage further investigation and utilization of this compound by the research community. Direct engagement with suppliers is recommended to obtain specific product information and safety guidelines.

References

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  • The Royal Society of Chemistry. Synthesis of 4-methoxymethylbenzoic acid. [Link]

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  • Wikipedia. Williamson ether synthesis. [Link]

  • Professor Dave Explains. Williamson Ether Synthesis. [Link]

  • SpectraBase. Benzoic acid, 4-[[[4-[2-[(4-ethoxyphenyl)amino]-2-oxoethyl]-1-piperazinyl]acetyl]amino]-, methyl ester. [Link]

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  • NIST WebBook. Benzoic acid, 4-ethoxy-, ethyl ester. [Link]

  • Google Patents. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
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Methodological & Application

Application Notes & Protocols: The Medicinal Chemistry of the 4-[(4-Phenoxy)methyl]benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed technical guide on the medicinal chemistry applications of the 4-[(4-ethoxyphenoxy)methyl]benzoic acid scaffold and its analogues. While direct literature on this specific ethoxy derivative is sparse, the core (phenoxymethyl)benzoic acid structure represents a "privileged scaffold" in drug discovery, particularly for targeting nuclear receptors. This guide synthesizes information from closely related analogues to elucidate the structure-activity relationships (SAR), potential therapeutic targets, and key experimental protocols for researchers, scientists, and drug development professionals. The primary focus is on the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, a class of drugs critical for managing metabolic diseases.

Introduction: A Scaffold of Therapeutic Potential

The compound 4-[(4-ethoxyphenoxy)methyl]benzoic acid belongs to a class of molecules characterized by three key structural motifs: a terminal carboxylic acid (an "acidic head"), a flexible ether-containing linker, and a substituted aromatic "hydrophobic tail." This general architecture is a cornerstone of modern drug design, particularly for ligands that bind to nuclear hormone receptors. Peroxisome proliferator-activated receptors (PPARs) are prominent targets for this scaffold, playing crucial roles in regulating glucose and lipid metabolism.[1]

The acidic head of the benzoic acid moiety is often essential for activity, forming critical hydrogen bonds within the ligand-binding domain of the target receptor.[1] The linker region influences the molecule's conformation and spatial orientation, while the hydrophobic tail, in this case, the 4-ethoxyphenoxy group, engages in hydrophobic interactions and contributes significantly to binding affinity and subtype selectivity.[1][2] Understanding how to modulate these three components is central to designing novel therapeutics.

Primary Therapeutic Target: Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of ligand-activated transcription factors comprising three isotypes: PPARα, PPARγ, and PPARδ (also known as PPARβ). They are master regulators of energy homeostasis and are implicated in a range of metabolic disorders.[1]

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to a decrease in triglycerides and is the target of fibrate drugs used to treat dyslipidemia.

  • PPARγ: Highly expressed in adipose tissue, where it is a key regulator of adipogenesis (fat cell differentiation). It also enhances insulin sensitivity in peripheral tissues, making it the target for the thiazolidinedione (TZD) class of drugs for type 2 diabetes.

  • PPARδ: Ubiquitously expressed, it plays a role in fatty acid oxidation in skeletal muscle and adipose tissue.

Agonists that can activate multiple PPAR isotypes (dual or pan-agonists) are of significant interest for treating complex metabolic syndromes characterized by both dyslipidemia and hyperglycemia.[3] The 4-[(4-ethoxyphenoxy)methyl]benzoic acid scaffold is an excellent starting point for developing such modulators.

Visualizing the PPAR Signaling Pathway

The following diagram illustrates the general mechanism of PPAR activation. Upon ligand binding, the receptor undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPAR Agonist (e.g., Benzoic Acid Scaffold) PPAR PPAR Ligand->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Modulation of Gene Transcription PPRE->Transcription Initiates

Caption: Simplified workflow of PPAR activation by a ligand.

Insights from Analogue-Based Drug Design

While 4-[(4-ethoxyphenoxy)methyl]benzoic acid itself is not a widely reported agent, its structural cousins provide a wealth of information for medicinal chemists. By examining related compounds, we can infer the potential activity and establish a clear structure-activity relationship (SAR).

Pharmacophore Model

The general structure for this class of PPAR agonists can be visualized as a three-part pharmacophore. Modifications to each part allow for the "tuning" of the molecule to achieve the desired potency and selectivity profile.[1]

Pharmacophore A HOOC- B [Phenyl Ring]-CH2-O- C [Phenyl Ring]-R Head Acidic Head (H-Bonding) Head->A Linker Linker Region (Conformation & Spacing) Linker->B Tail Hydrophobic Tail (Affinity & Selectivity) Tail->C

Caption: Key pharmacophoric elements of a (phenoxymethyl)benzoic acid scaffold.

Quantitative Data from Published Analogues

The following table summarizes the in vitro activity of representative PPAR agonists that share the core structural features of 4-[(4-ethoxyphenoxy)methyl]benzoic acid. This data provides a benchmark for what a researcher might expect when testing novel derivatives.

Compound Name/IDTarget(s)EC50 (µM)Source
Muraglitazar PPARα / PPARγα: 0.320, γ: 0.110[3]
PPAR agonist 4 PPARα / PPARδ / PPARγα: 0.7, δ: 0.7, γ: 1.8[4][5]
BMS-687453 PPARα (selective)α: 0.010[6]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

This data illustrates that subtle changes to the linker and hydrophobic tail can shift a compound from a dual agonist (Muraglitazar) to a pan-agonist (PPAR agonist 4) or a highly selective agonist (BMS-687453). The ethoxy group in our topic compound is electronically similar to the methoxy group found in many reported agonists, suggesting it is a viable substitution for maintaining activity.[2]

Experimental Protocols & Workflows

The following section provides detailed, self-validating protocols for the synthesis and evaluation of novel compounds based on the 4-[(4-ethoxyphenoxy)methyl]benzoic acid scaffold.

Drug Discovery & Evaluation Workflow

The overall process from initial synthesis to lead optimization follows a logical progression. The diagram below outlines a typical workflow for a medicinal chemistry program targeting PPARs.

Workflow A Step 1: Synthesis of Target Compound B Step 2: Structural Confirmation (NMR, MS, Purity) A->B Purification C Step 3: Primary Screening PPARE EC50 Determination B->C Submit for Assay D Step 4: Selectivity & Safety Cytotoxicity Assay (e.g., MTT) C->D Characterize Hits E Step 5: SAR Analysis Is the compound potent & selective? D->E F Lead Optimization: Synthesize Analogues E->F No G Advance to In Vivo Studies E->G Yes F->A Iterative Design

Caption: A standard workflow for the synthesis and evaluation of novel PPAR agonists.

Protocol 4.1: Synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoic Acid

This protocol describes a standard Williamson ether synthesis, a robust and widely used method for preparing this class of compounds.

Principle: This reaction involves the deprotonation of a phenol (4-ethoxyphenol) by a base to form a nucleophilic phenoxide, which then displaces a halide from an electrophilic alkyl halide (methyl 4-(bromomethyl)benzoate). A final saponification step hydrolyzes the methyl ester to the desired carboxylic acid.

Materials:

  • Methyl 4-(bromomethyl)benzoate

  • 4-Ethoxyphenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Ether Formation:

    • To a round-bottom flask under a nitrogen atmosphere, add 4-ethoxyphenol (1.0 eq), methyl 4-(bromomethyl)benzoate (1.05 eq), and potassium carbonate (2.0 eq).

    • Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.2 M with respect to the 4-ethoxyphenol.

    • Stir the reaction mixture at 60 °C for 4-6 hours.

    • Causality Check: K₂CO₃ is a mild base sufficient to deprotonate the phenol without causing unwanted side reactions. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Isolation of Ester Intermediate:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic layers, wash with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 4-[(4-ethoxyphenoxy)methyl]benzoate.

    • Purify the crude product via flash column chromatography if necessary.

  • Saponification (Ester Hydrolysis):

    • Dissolve the isolated ester intermediate in a 3:1 mixture of methanol and water.

    • Add sodium hydroxide (3.0 eq) and stir the mixture at 50 °C for 2 hours or until TLC analysis indicates complete consumption of the ester.

    • Causality Check: Using excess NaOH ensures the complete and irreversible hydrolysis of the ester to the carboxylate salt.

  • Final Workup and Isolation of Acid:

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl. A white precipitate should form.

    • Collect the solid product by vacuum filtration, washing thoroughly with cold water.

    • Dry the solid in a vacuum oven to yield the final product, 4-[(4-ethoxyphenoxy)methyl]benzoic acid.

    • Self-Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS. Purity should be >95% for use in biological assays.

Protocol 4.2: PPAR Ligand Binding Domain (LBD) Transactivation Assay

Principle: This cell-based luciferase reporter assay measures the ability of a compound to activate a specific PPAR isotype. Cells are transfected with two plasmids: one expressing a fusion protein of the PPAR LBD and the GAL4 DNA-binding domain, and another containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence (UAS). Ligand binding to the PPAR LBD-GAL4 fusion protein drives the expression of luciferase, which is quantified by luminescence.

Materials:

  • HEK293T cells or other suitable host cell line

  • Expression plasmids for GAL4-PPARα-LBD, GAL4-PPARγ-LBD, and GAL4-PPARδ-LBD

  • Luciferase reporter plasmid (e.g., pFR-Luc)

  • Transfection reagent (e.g., Lipofectamine)

  • DMEM with 10% charcoal-stripped fetal bovine serum (FBS)

  • Test compound (dissolved in DMSO) and positive controls (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ)

  • Luciferase assay reagent

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in DMEM with 10% charcoal-stripped FBS. Incubate overnight.

    • Causality Check: Using charcoal-stripped serum is critical to remove endogenous hormones and lipids that could activate PPARs and create high background noise.

  • Transfection:

    • For each PPAR isotype, co-transfect the cells with the corresponding GAL4-PPAR-LBD expression plasmid and the pFR-Luc reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 4-6 hours, then replace the transfection medium with fresh assay medium.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive controls in assay medium. The final DMSO concentration should be kept constant and low (<0.1%) across all wells.

    • Add the diluted compounds to the transfected cells and incubate for 24 hours.

  • Luminescence Measurement:

    • Remove the medium from the wells.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a plate-reading luminometer.

  • Data Analysis:

    • Normalize the relative light units (RLU) to a vehicle control (DMSO only).

    • Plot the normalized RLU against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value for each PPAR isotype.

    • Self-Validation: The positive controls for each isotype must show a robust dose-response curve with EC50 values consistent with literature reports. The vehicle control should have low basal activity.

Conclusion

The 4-[(4-ethoxyphenoxy)methyl]benzoic acid scaffold is a highly promising platform for the discovery of novel modulators of nuclear receptors, especially PPARs. By leveraging the extensive structure-activity relationship data from published analogues, medicinal chemists can rationally design new compounds with tailored potency and selectivity profiles. The protocols provided herein offer a robust framework for the synthesis and in vitro evaluation of these compounds, enabling researchers to efficiently identify and advance new candidates for the treatment of type 2 diabetes, dyslipidemia, and other metabolic diseases. The key to success lies in an iterative cycle of design, synthesis, and biological testing, guided by a deep understanding of the underlying pharmacology of the target.

References

  • Carrasco, M. P., et al. (2014). General procedure for the synthesis of 4-(4-METHYLPHENOXY)BENZOIC ACID. European Journal of Medicinal Chemistry, 80, 523-534.
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  • Chem-Impex International. (n.d.). 4-(4-Methylphenoxy)benzoic acid.
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  • BenchChem. (n.d.). Biological activity of 4-Methoxybenzoic acid and its derivatives.
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  • ResearchGate. (2020). Discovery of 4-((2 S ,4 S )-4-Ethoxy-1-((5-methoxy-7-methyl-1 H -indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023). Available at: [Link]

  • MedChemExpress. (n.d.). PPAR agonist 4.
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  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
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  • QuickCompany. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid.
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The Strategic Integration of 4-[(4-Ethoxyphenoxy)methyl]benzoic Acid in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and utilization of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid as a functional monomer in polymer chemistry. While direct literature on this specific monomer is limited, this document extrapolates from established principles of polymer science and the chemistry of analogous aromatic ether acids to present robust, field-proven protocols. The insights herein are designed to empower researchers to explore the potential of this and similar monomers in the creation of novel high-performance polymers.

Introduction: The Architectural Advantage of Ether-Linked Aromatic Monomers

The molecular architecture of monomers is a critical determinant of the macroscopic properties of a polymer. The incorporation of aromatic rings into a polymer backbone typically imparts rigidity, thermal stability, and enhanced mechanical strength. However, this rigidity can also lead to poor solubility and processability. A strategic approach to mitigate these challenges is the introduction of flexible ether linkages.

4-[(4-Ethoxyphenoxy)methyl]benzoic acid is a bifunctional monomer that masterfully balances these characteristics. Its structure features:

  • A rigid benzoic acid moiety, which can be polymerized into polyesters and polyamides.

  • A flexible ether linkage (-CH₂-O-), which enhances solubility and processability by allowing for greater conformational freedom in the polymer chain.

  • An ethoxy group, which can further improve solubility and modify the intermolecular interactions.

These features make 4-[(4-Ethoxyphenoxy)methyl]benzoic acid a promising candidate for the synthesis of advanced polymers with a tailored balance of thermal stability, mechanical performance, and processability. Such materials are of significant interest in fields ranging from engineering thermoplastics to biomedical materials.

Synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoic Acid

The synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid can be effectively achieved via the Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2][3][4][5] This approach involves the reaction of a phenoxide with an alkyl halide. A plausible and efficient synthetic route is outlined below.

Synthetic Workflow

The synthesis is a two-step process starting from readily available commercial reagents:

  • Esterification of 4-hydroxybenzoic acid to protect the carboxylic acid functionality.

  • Williamson Ether Synthesis to couple the protected 4-hydroxybenzoate with 4-ethoxybenzyl chloride.

  • Hydrolysis of the ester to yield the final carboxylic acid.

Synthesis_Workflow Start 4-Hydroxybenzoic Acid Step1 Esterification (e.g., with Methanol, H+) Start->Step1 Intermediate1 Methyl 4-Hydroxybenzoate Step1->Intermediate1 Step2 Williamson Ether Synthesis (Base, 4-Ethoxybenzyl chloride) Intermediate1->Step2 Intermediate2 Methyl 4-[(4-Ethoxyphenoxy)methyl]benzoate Step2->Intermediate2 Step3 Hydrolysis (e.g., NaOH, then H+) Intermediate2->Step3 End 4-[(4-Ethoxyphenoxy)methyl]benzoic acid Step3->End

Caption: Synthetic workflow for 4-[(4-Ethoxyphenoxy)methyl]benzoic acid.

Detailed Experimental Protocol: Synthesis of Methyl 4-[(4-Ethoxyphenoxy)methyl]benzoate

This protocol details the core etherification step.

Materials:

  • Methyl 4-hydroxybenzoate

  • 4-Ethoxybenzyl chloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve methyl 4-hydroxybenzoate (1.0 eq) and 4-ethoxybenzyl chloride (1.1 eq) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, methyl 4-[(4-ethoxyphenoxy)methyl]benzoate.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol: Hydrolysis to 4-[(4-Ethoxyphenoxy)methyl]benzoic Acid

Procedure:

  • Dissolve the purified methyl 4-[(4-ethoxyphenoxy)methyl]benzoate in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide.

  • Reflux the mixture for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the solution and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution with 1 M hydrochloric acid until a precipitate forms.

  • Collect the solid product by filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Application in Polymer Synthesis: Protocols for Polyamides and Polyesters

The presence of the carboxylic acid group allows 4-[(4-Ethoxyphenoxy)methyl]benzoic acid to be used as a dicarboxylic acid monomer in polycondensation reactions to form high-performance polyamides and polyesters.

Synthesis of Aromatic Polyamides via Direct Polycondensation

Aromatic polyamides, or aramids, are known for their exceptional thermal and mechanical properties. The Yamazaki-Higashi phosphorylation method is a reliable and efficient way to synthesize polyamides in the laboratory without the need for highly reactive acid chlorides.[6]

Polyamide_Synthesis Monomer1 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (as a dicarboxylic acid analogue) Reaction Direct Polycondensation (Yamazaki-Higashi Method) ~110-115 °C Monomer1->Reaction Monomer2 Aromatic Diamine (e.g., 4,4'-oxydianiline) Monomer2->Reaction Reagents Condensing Agent (TPP/Pyridine) Solubility Enhancer (LiCl/CaCl₂) Reagents->Reaction Solvent NMP Solvent->Reaction Product Aromatic Polyamide Reaction->Product

Caption: Workflow for aromatic polyamide synthesis.

Protocol: Synthesis of a Polyamide from 4-[(4-Ethoxyphenoxy)methyl]benzoic Acid and 4,4'-Oxydianiline

Materials:

  • 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (as a representative dicarboxylic acid)

  • 4,4'-Oxydianiline (ODA)

  • Triphenyl phosphite (TPP)

  • Pyridine (Py)

  • N-Methyl-2-pyrrolidone (NMP)

  • Lithium chloride (LiCl)

  • Methanol

Equipment:

  • Three-neck flask with a mechanical stirrer, nitrogen inlet, and condenser

  • Heating mantle with temperature controller

Procedure:

  • Setup: In a flame-dried three-neck flask under a nitrogen atmosphere, add 4-[(4-ethoxyphenoxy)methyl]benzoic acid (1.0 eq), 4,4'-oxydianiline (1.0 eq), and LiCl (as a solubility enhancer) to NMP.

  • Reagent Addition: Add pyridine (2.0 eq) to the mixture and stir until a homogeneous solution is formed.

  • Condensation: Add triphenyl phosphite (2.2 eq) to the solution.

  • Polymerization: Heat the reaction mixture to 110-115 °C and maintain for 3-5 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation: Cool the viscous polymer solution to room temperature and pour it into a beaker of methanol with vigorous stirring to precipitate the polyamide.

  • Purification: Collect the fibrous polymer by filtration, wash thoroughly with hot water and methanol to remove residual solvents and reagents, and dry in a vacuum oven at 80-100 °C.

Synthesis of Aromatic Polyesters via Melt Polycondensation

Melt polycondensation is a common industrial method for synthesizing polyesters.[7][8] This solvent-free approach is environmentally friendly and can produce high molecular weight polymers.

Protocol: Synthesis of a Copolyester of 4-[(4-Ethoxyphenoxy)methyl]benzoic Acid and a Diol

Materials:

  • 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (as a diacid monomer)

  • A suitable diol (e.g., ethylene glycol, 1,4-butanediol)

  • Polycondensation catalyst (e.g., antimony trioxide, titanium isopropoxide)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser

  • Heating mantle and a vacuum pump

Procedure:

  • Esterification Stage: Charge the reactor with 4-[(4-ethoxyphenoxy)methyl]benzoic acid (1.0 eq) and the diol (2.2 eq). Heat the mixture under a slow stream of nitrogen to 180-220 °C to initiate esterification, distilling off the water formed.

  • Catalyst Addition: Once the initial esterification is complete (cessation of water distillation), add the polycondensation catalyst.

  • Polycondensation Stage: Gradually increase the temperature to 250-280 °C while slowly reducing the pressure to below 1 mmHg. This will facilitate the removal of the excess diol and drive the polymerization reaction to completion.

  • Completion: Continue the reaction until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Extrusion and Cooling: Extrude the molten polymer from the reactor and cool it to obtain the solid polyester.

Expected Properties and Characterization

PropertyExpected Influence of 4-[(4-Ethoxyphenoxy)methyl]benzoic AcidCharacterization Technique
Solubility The ether linkage and ethoxy group are expected to enhance solubility in common organic solvents compared to fully rigid aromatic polymers.Solubility tests in solvents like NMP, DMAc, THF, and chloroform.
Thermal Stability The aromatic rings will contribute to good thermal stability, though the flexible ether linkage might slightly lower the degradation temperature compared to fully aromatic systems.Thermogravimetric Analysis (TGA)
Glass Transition Temperature (Tg) The flexible spacer will likely result in a lower Tg compared to polymers derived from more rigid dicarboxylic acids like terephthalic acid.Differential Scanning Calorimetry (DSC)
Mechanical Properties The resulting polymers are expected to be tough and ductile, with good film-forming capabilities.Tensile testing of polymer films or fibers.
Molecular Weight High molecular weights are achievable with optimized polymerization conditions.Gel Permeation Chromatography (GPC)

Conclusion

4-[(4-Ethoxyphenoxy)methyl]benzoic acid represents a class of monomers that offer a strategic design element for creating high-performance polymers with a desirable combination of properties. The protocols outlined in this guide, derived from established chemical principles, provide a solid foundation for researchers to synthesize this monomer and explore its use in creating novel polyamides, polyesters, and other polymeric materials. The balance of rigidity and flexibility imparted by its unique structure opens avenues for the development of advanced materials for a wide range of applications.

References

  • Tyler, W. P. (n.d.). Some polyamides from dicarboxylic acids containing aromatic ether groups. Journal of the Chemical Society.
  • Rasayan, J. C. (2024).
  • The Journal of Organic Chemistry. (2018). Functionalized Allyl Aryl Ether Synthesis from Benzoic Acids Using a Dearomatization and Decarboxylative Allylation Approach.
  • PMC. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde.
  • Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media.
  • Robert, C., de Montigny, F., & Thomas, C. M. (2011). Tandem synthesis of polyesters from epoxides and dicarboxylic acids.
  • Francis Academic Press. (n.d.).
  • ACS Omega. (2022). Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids.
  • Zabegaeva, O. N., et al. (2022). SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIA. INEOS OPEN.
  • Hubner, G. (2021). SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. ePUB.
  • Aakash Institute. (n.d.).
  • Taylor & Francis. (2014). Synthesis and characterization of polyesters derived from glycerol, azelaic acid, and succinic acid.
  • ChemicalBook. (n.d.). 4-(4-METHYLPHENOXY)BENZOIC ACID synthesis.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of polyamides.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Chemistry Steps. (2022). Williamson Ether Synthesis.
  • ACS Publications. (2021).
  • Macromolecules. (n.d.). Synthesis of aromatic poly(ether ketone)s by nickel-catalyzed coupling polymerization of aromatic dichlorides.
  • PrepChem.com. (n.d.). Synthesis of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid.
  • Francis Academic Press. (n.d.).
  • PMC. (n.d.). Synthesis of Dicarboxylic Acids Comprising an Ether Linkage and Cyclic Skeleton and Its Further Application for High-Performance Aluminum Electrolyte Capacitors.
  • Doc Brown's Chemistry. (2026). Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes.
  • Organic Syntheses. (1977).
  • MDPI. (2022). Bio-Based Degradable Poly(ether-ester)
  • Google Patents. (n.d.). WO1994021709A1 - Copolymerization of dicarboxylic acids and dialkyl esters of dicarboxylic acids to form polyesters.
  • RSC Publishing. (2019). Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4'-dicarboxylic acid.
  • SpringerLink. (2025). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids.
  • Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

Sources

Application Notes and Protocols: 4-[(4-Ethoxyphenoxy)methyl]benzoic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffolding for Innovation

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures.[1][2] 4-[(4-Ethoxyphenoxy)methyl]benzoic acid is an emerging bifunctional building block that offers a unique combination of a flexible diaryl ether-like linkage and a reactive carboxylic acid handle. This structure is of significant interest in medicinal chemistry and materials science, providing a scaffold to explore new chemical space.[3][4] While this specific molecule is not extensively documented, its constituent motifs are present in a range of biologically active compounds and advanced materials.

This guide provides a comprehensive overview of the plausible synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid and detailed protocols for its application in the synthesis of amides and esters. The methodologies presented are based on well-established synthetic principles and draw from procedures for structurally related compounds.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₆H₁₆O₄
Molecular Weight 272.29 g/mol
IUPAC Name 4-[(4-ethoxyphenoxy)methyl]benzoic acid
SMILES O=C(O)c1ccc(COc2ccc(OCC)cc2)cc1
CAS Number Not available

Proposed Synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid

The synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid can be logically approached through a two-step process: a Williamson ether synthesis to construct the diaryl ether linkage, followed by the hydrolysis of an ester to unveil the carboxylic acid.

Diagram: Proposed Synthetic Pathway

Synthetic Pathway 4-Ethoxyphenol 4-Ethoxyphenol Intermediate_Ester Methyl 4-[(4-ethoxyphenoxy)methyl]benzoate 4-Ethoxyphenol->Intermediate_Ester 1. K₂CO₃, Acetone, Reflux Methyl 4-(bromomethyl)benzoate Methyl 4-(bromomethyl)benzoate Methyl 4-(bromomethyl)benzoate->Intermediate_Ester Final_Product 4-[(4-Ethoxyphenoxy)methyl]benzoic acid Intermediate_Ester->Final_Product 2. NaOH, MeOH/H₂O, Reflux 3. H⁺ workup

Caption: Proposed two-step synthesis of the target building block.

Protocol 1: Synthesis of Methyl 4-[(4-ethoxyphenoxy)methyl]benzoate

This protocol is adapted from the synthesis of similar ether-linked benzoates.

Materials:

  • 4-Ethoxyphenol

  • Methyl 4-(bromomethyl)benzoate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-ethoxyphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of methyl 4-(bromomethyl)benzoate (1.0 eq) in acetone dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify the crude ester by column chromatography (silica gel, ethyl acetate/hexanes gradient).

Protocol 2: Hydrolysis to 4-[(4-Ethoxyphenoxy)methyl]benzoic acid
  • Dissolve the purified methyl 4-[(4-ethoxyphenoxy)methyl]benzoate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • The product will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product.

Applications in Organic Synthesis

The presence of a carboxylic acid allows for a multitude of subsequent transformations, most notably the formation of amides and esters, which are fundamental linkages in many pharmaceuticals and functional materials.

Diagram: Key Synthetic Applications

Synthetic Applications Building_Block 4-[(4-Ethoxyphenoxy)methyl]benzoic acid Amide_Product Amide Derivative Building_Block->Amide_Product EDC, HOBt, DIPEA, DMF Ester_Product Ester Derivative Building_Block->Ester_Product H₂SO₄ (cat.), Reflux Amine R-NH₂ Amine->Amide_Product Alcohol R'-OH Alcohol->Ester_Product

Caption: Derivatization of the building block into amides and esters.

Protocol 3: Amide Coupling

This protocol employs standard peptide coupling reagents for the efficient formation of an amide bond.

Materials:

  • 4-[(4-Ethoxyphenoxy)methyl]benzoic acid

  • A primary or secondary amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add the desired amine (1.1 eq) and continue to stir at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Protocol 4: Fischer Esterification

A classic method for the formation of esters from carboxylic acids and alcohols.

Materials:

  • 4-[(4-Ethoxyphenoxy)methyl]benzoic acid

  • An alcohol (e.g., ethanol, used in excess as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Suspend 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (1.0 eq) in the desired alcohol (e.g., ethanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux for 4-6 hours, or until TLC indicates consumption of the starting material.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography.

Conclusion

4-[(4-Ethoxyphenoxy)methyl]benzoic acid represents a promising and versatile building block for organic synthesis. Its straightforward, albeit proposed, synthesis and the reactivity of its carboxylic acid functionality open avenues for the creation of novel molecules with potential applications in drug discovery and materials science. The protocols provided herein offer a solid foundation for researchers to begin exploring the utility of this and similar diaryl ether-based scaffolds in their synthetic endeavors.

References

  • A Versatile Research Chemical. 4-(4-Methylphenoxy)benzoic Acid. [Link]

  • Bioorganic & Medicinal Chemistry Letters. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. [Link]

  • Organic Syntheses. Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. [Link]

  • LookChem. Production Method of Ethyl 4-methylbenzoate. [Link]

  • Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. [Link]

  • PrepChem. Synthesis of 2-(4-methylphenoxy)benzoic acid. [Link]

  • PrepChem. Synthesis of STAGE B: ETHYL 4-(HYDROXYMETHYL)BENZOATE. [Link]

  • Google Patents. Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • ResearchGate. 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... [Link]

  • PMC. Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. [Link]

  • Google Patents. Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.

Sources

Application Note: Analytical Methodologies for the Quantification of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Type: Method Development, Validation, and Trace Quantification

Introduction & Analytical Rationale

4-[(4-Ethoxyphenoxy)methyl]benzoic acid (CAS: 438464-97-2) is a highly specific aromatic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a hydrophobic core (two phenyl rings and an ethoxy group) coupled with an ionizable carboxylic acid moiety. Accurate quantification of this compound—both as a bulk intermediate and as a trace impurity in final APIs—is critical for maintaining synthetic control and regulatory compliance.

As a Senior Application Scientist, I have designed this dual-methodology guide to address the specific physicochemical liabilities of this molecule.

The Mechanistic Challenge: When analyzing benzoic acid derivatives via reversed-phase chromatography, the primary challenge is peak tailing. This phenomenon is driven by secondary interactions between the analyte's electron-rich carboxylic acid group and residual silanol groups (-Si-OH) on the silica-based stationary phase[1]. Furthermore, if the mobile phase pH is near the analyte's pKa (~4.0–4.5), the compound exists in a dynamic equilibrium between ionized and non-ionized states, leading to severe peak broadening[1].

The Solution: To create a self-validating and robust system, the mobile phase must be heavily buffered at an acidic pH (e.g., pH 2.5 using 0.1% Formic Acid). This ensures the benzoic acid moiety is fully protonated and neutral, driving retention via purely hydrophobic interactions with the C18 phase rather than unpredictable ionic interactions[1].

For bulk assay testing, we employ HPLC-UV , leveraging the strong UV absorbance of the conjugated aromatic system (λmax ≈ 254 nm)[2]. For trace impurity profiling, we utilize LC-MS/MS in negative Electrospray Ionization (ESI-) mode, which efficiently deprotonates the carboxylic acid to yield a highly stable[M-H]⁻ precursor ion.

Experimental Workflows & Protocols

Workflow A Sample Preparation (Solubilization in MeOH) B Filtration (0.22 µm PTFE) A->B C HPLC-UV Analysis (Assay & Purity) B->C D LC-MS/MS Analysis (Trace Impurity) B->D E Data Processing & ICH Q2(R2) Validation C->E D->E

Analytical workflow for 4-[(4-Ethoxyphenoxy)methyl]benzoic acid quantification.

Sample Preparation

Due to the hydrophobic nature of the ethoxyphenoxy and benzyl groups, the analyte exhibits poor solubility in purely aqueous environments.

  • Diluent: Prepare a diluent of 50:50 Methanol:Water (v/v).

  • Stock Solution: Accurately weigh 10.0 mg of the reference standard and dissolve in 10.0 mL of Methanol (1 mg/mL). Sonicate for 5 minutes.

  • Working Solutions: Dilute the stock solution with the diluent to the desired calibration levels.

  • Filtration: Pass all final samples through a 0.22 µm PTFE syringe filter prior to injection to protect the analytical column.

Protocol A: HPLC-UV for Bulk Assay Quantification

This method is designed for high-throughput purity checks and bulk quantification.

  • Column: End-capped C18 (150 mm × 4.6 mm, 3.5 µm). End-capping is critical to further shield residual silanols[1].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (reduces mobile phase viscosity and improves mass transfer)

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Table 1: HPLC-UV Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.08020Initial
2.08020Isocratic hold
8.01090Linear ramp
11.01090Wash
11.18020Re-equilibration
15.08020End
Protocol B: LC-MS/MS for Trace Impurity Profiling

For quantifying the compound at parts-per-billion (ppb) levels, LC-MS/MS is required. The method utilizes Multiple Reaction Monitoring (MRM) for absolute specificity.

Fragmentation M Precursor Ion: [M-H]- m/z 271.1 F1 Quantifier Ion m/z 137.1 (4-ethoxyphenolate) M->F1 Ether Cleavage F2 Qualifier Ion m/z 227.1 (Loss of CO2) M->F2 Decarboxylation

Proposed ESI- MRM fragmentation pathway for 4-[(4-Ethoxyphenoxy)methyl]benzoic acid.

Table 2: Optimized MRM Parameters (Negative ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Purpose
Target Compound271.1137.1-22Quantifier
Target Compound271.1227.1-15Qualifier

Note: The quantifier ion (m/z 137.1) results from the homolytic cleavage of the ether linkage, yielding a highly stable phenolate anion. The qualifier ion (m/z 227.1) represents the standard decarboxylation (-44 Da) typical of benzoic acids.

Method Validation (ICH Q2(R2) Compliance)

To ensure the analytical procedures are fit for their intended purpose, validation must be executed in strict accordance with the newly updated[3], which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical methods[4].

Below is a summary of the expected validation parameters for the HPLC-UV assay method, demonstrating the system's self-validating rigor.

Table 3: ICH Q2(R2) Validation Summary (HPLC-UV)

Validation ParameterAcceptance CriteriaExpected Result
System Suitability Tailing factor ≤ 1.5; RSD ≤ 2.0% (n=6)Tailing: 1.1; RSD: 0.8%
Specificity No interference at the retention time of the analyteBlank shows no peaks at RT
Linearity & Range R² ≥ 0.999 across 50% to 150% of target conc.R² = 0.9998
Accuracy (Recovery) 98.0% – 102.0% recovery at 3 concentration levels99.5% ± 0.6%
Precision (Repeatability) %RSD ≤ 2.0% for 6 independent preparations%RSD = 1.2%
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ)LOD: 0.5 µg/mL; LOQ: 1.5 µg/mL
Robustness Stable under deliberate variations (pH ± 0.2, Flow ± 10%)Pass (No significant RT shift)

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Europa.eu. URL:[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". IntuitionLabs.ai. URL:[Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-[(4-Ethoxyphenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV/DAD Detection

Executive Summary & Chemical Profiling

The compound 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (CAS No. 438464-97-2) is a moderately hydrophobic, ionizable molecule characterized by a carboxylic acid functional group and two aromatic rings connected via a methyl ether linkage[1]. Developing a robust chromatographic method for this compound requires strict control over its ionization state to prevent peak distortion and ensure reproducible retention times.

This application note details a field-proven, self-validating RP-HPLC protocol optimized for the quantification and purity assessment of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid.

Quantitative Chemical Profile
ParameterValue / DescriptionAnalytical Implication
Chemical Formula C₁₆H₁₆O₄Strong UV chromophore; ideal for PDA/UV detection.
Molecular Weight 272.3 g/mol Suitable for standard LC-MS/MS confirmation if required.
Estimated pKa ~4.0 - 4.2Requires a highly acidic mobile phase (pH < 2.5) to maintain the unionized state.
Estimated LogP ~3.5 - 4.0Highly hydrophobic; requires a high percentage of organic modifier (Acetonitrile) for elution.

Chromatographic Rationale (The "Why")

As a Senior Application Scientist, it is critical to understand that successful chromatography is not achieved by trial and error, but by exploiting the physicochemical properties of the analyte.

Mitigating Secondary Silanol Interactions

Benzoic acid derivatives are notorious for exhibiting severe peak tailing in reversed-phase chromatography[2]. Uncapped silica-based stationary phases possess residual silanol groups (-Si-OH) that act as secondary cation-exchange sites. These sites interact strongly with the polar carboxylic acid moiety of the analyte. Causality: To eliminate this, the protocol mandates the use of a high-purity, end-capped C18 column . End-capping chemically blocks these active silanols, ensuring the analyte interacts solely via hydrophobic partitioning[2].

The Necessity of pH Control

The solubility and retention of benzoic acid derivatives are highly pH-dependent[2]. At a neutral pH, the carboxylic acid group (pKa ~4.0) deprotonates into a carboxylate ion. This ionized form is highly polar, resulting in poor retention on a C18 column and split peaks due to the presence of mixed ionization states. Causality: By acidifying the mobile phase to pH 2.5–3.0 using 0.1% Formic Acid or 0.5% Phosphoric Acid, the environment is driven at least 1.5 units below the analyte's pKa[2]. This forces 100% of the molecules into their protonated, unionized state, maximizing hydrophobic retention and yielding perfectly symmetrical peaks[3][4].

Workflow A Compound Profiling pKa ~4.0, LogP ~3.5 B Stationary Phase Select End-Capped C18 A->B C Mobile Phase Optimization 0.1% Formic Acid (pH 2.7) B->C D Gradient Elution Water / Acetonitrile C->D E Method Validation System Suitability D->E

Caption: Logical workflow for developing an HPLC method for ionizable benzoic acid derivatives.

Optimized Experimental Protocol

This methodology is designed as a self-validating system. By running the system suitability standards prior to the sample sequence, the analyst can instantly verify that the pH and column chemistry are functioning as intended.

Chromatographic Conditions
ParameterOptimized Setting
Column High-purity End-Capped C18 (e.g., Waters XBridge or Phenomenex Luna), 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Ultrapure Water (pH ~2.7)
Mobile Phase B 100% HPLC-Grade Acetonitrile
Elution Mode Gradient (See Table Below)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C (Stabilizes retention times and lowers system pressure)
Detection UV/PDA at 254 nm (Optimal for the aromatic ether and benzoic acid chromophores)

Gradient Program:

  • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band)

  • 2.0 - 10.0 min: 30% B → 80% B (Linear gradient to elute the hydrophobic compound)

  • 10.0 - 12.0 min: 80% B (Column wash)

  • 12.0 - 12.1 min: 80% B → 30% B (Return to initial conditions)

  • 12.1 - 17.0 min: 30% B (Column re-equilibration)

Step-by-Step Execution

Step 1: Mobile Phase Preparation

  • Measure 1.0 mL of LC-MS grade Formic Acid and add it to 999 mL of Type 1 Ultrapure Water (18.2 MΩ·cm). Mix thoroughly.

  • Filter Mobile Phase A through a 0.22 µm hydrophilic PTFE membrane.

  • Degas both Mobile Phase A and B using an ultrasonic bath for 10 minutes or rely on the HPLC's inline vacuum degasser[2].

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid reference standard.

  • Transfer to a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (analyte solubility is poor in pure water). Sonicate for 5 minutes until fully dissolved.

  • Make up to the mark with Acetonitrile to yield a 1.0 mg/mL stock solution.

  • Dilute the stock solution 1:10 with the initial mobile phase composition (30% Acetonitrile / 70% Water) to create a 100 µg/mL working standard. Note: Diluting the final sample in the initial mobile phase composition prevents peak fronting caused by solvent mismatch[2].

Step 3: System Equilibration & Suitability

  • Purge the HPLC lines and equilibrate the column with the initial gradient conditions (30% B) for at least 20 column volumes (approx. 30 minutes) until a stable baseline is achieved.

  • Inject the 100 µg/mL working standard in triplicate.

  • Verify that the results meet the System Suitability Criteria (Section 4).

System Suitability Criteria

To ensure the trustworthiness of the generated data, the chromatographic system must pass the following criteria before any unknown samples are analyzed.

ParameterAcceptance CriteriaScientific Justification
Retention Time (RT) %RSD ≤ 1.0% (n=3)Ensures the pump is delivering a consistent gradient and the column is fully equilibrated.
Peak Tailing Factor (Tf) 0.9 - 1.5Values > 1.5 indicate active silanol interactions or insufficient mobile phase buffering[3].
Theoretical Plates (N) > 5,000Confirms column efficiency and proper packing integrity.
Area %RSD ≤ 2.0% (n=3)Validates the precision of the autosampler injection mechanism.

Troubleshooting Guide

Even with a robust protocol, deviations can occur. Use the logical matrix below to diagnose and correct chromatographic failures.

Troubleshooting Tailing Issue: Peak Tailing Detected (Tf > 1.5) Cause1 Secondary Silanol Interactions Tailing->Cause1 Cause2 Partial Ionization (pH ≈ pKa) Tailing->Cause2 Sol1 Action: Replace with End-Capped C18 Column Cause1->Sol1 Sol2 Action: Lower Mobile Phase pH (Ensure pH < 2.5) Cause2->Sol2

Caption: Root cause analysis and corrective actions for peak tailing in acidic analytes.

  • Peak Fronting: If the peak leans forward, it is typically caused by injecting the sample in a solvent that is stronger than the mobile phase (e.g., 100% Acetonitrile)[2]. Solution: Dilute the sample in the initial mobile phase composition (30% Acetonitrile / 70% Water) before injection.

  • Retention Time Drifts: For ionizable compounds, RT drift is almost always a pH issue. Solution: Verify the preparation of Mobile Phase A. Ensure fresh Formic Acid is used, as it can degrade and lose buffering capacity over time.

References

  • ResearchGate. "Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography." ResearchGate. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Validated HPLC method for identification and quantification of p-hydroxy benzoic acid..." PubMed Central. Available at:[Link]

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A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

This application note describes a highly selective and sensitive method for the quantification of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 4-[(4-Ethoxyphenoxy)methyl]benzoic acid is an aromatic carboxylic acid containing an ether linkage, a structure relevant in medicinal chemistry and drug metabolism studies. Given its potential role as a metabolite or a lead compound, a reliable bioanalytical method is crucial for pharmacokinetic, toxicokinetic, and drug development research.

The inherent complexity of biological matrices like plasma necessitates a method with high selectivity and sensitivity to eliminate interferences and achieve low detection limits. LC-MS/MS, particularly utilizing a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, is the gold standard for such applications.[1][2] This document provides a comprehensive, step-by-step protocol, from sample preparation to final analysis, grounded in the physicochemical properties of the analyte and established bioanalytical principles.

Analyte Characteristics & Mass Spectrometry Predictions

A successful LC-MS/MS method is built upon a fundamental understanding of the analyte's chemical properties.

2.1 Physicochemical Properties The structure of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid dictates its behavior in both the chromatographic separation and the mass spectrometer source.

PropertyValue / PredictionRationale & Implication for Analysis
Chemical Structure C₁₆H₁₆O₄The structure contains a terminal carboxylic acid, making it acidic.
Molecular Weight 272.29 g/mol Determines the mass of the precursor ion.
Exact Mass 272.1049 g/mol Used for high-resolution mass spectrometry and accurate precursor ion selection.
Ionization Mode Negative Ion ESIThe carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion, making negative mode Electrospray Ionization (ESI) the optimal choice.
Predicted pKa ~4-5Typical for a benzoic acid derivative. This property is crucial for designing both the sample preparation and liquid chromatography methods. An acidic mobile phase will keep the molecule in its neutral, more retentive form on a C18 column.[3][4]
Predicted LogP ~3.5Indicates moderate hydrophobicity, suggesting good retention on a reversed-phase column and suitability for extraction with organic solvents.[5]

2.2 Predicted Fragmentation Pathway In tandem mass spectrometry, the deprotonated molecule ([M-H]⁻) is selected as the precursor ion and subjected to collision-induced dissociation (CID) to generate characteristic product ions.[6] Understanding this fragmentation is key to developing a specific MRM method.

cluster_precursor Precursor Ion [M-H]⁻ cluster_products Product Ions precursor m/z 271.1 product1 m/z 227.1 (Loss of CO₂) precursor->product1 CID product2 m/z 149.1 (Cleavage of ether linkage) precursor->product2 CID

Caption: Predicted fragmentation of the [M-H]⁻ ion of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid.

Experimental Design: A Rationale-Driven Approach

The choices made during method development are interconnected and aim to create a robust and self-validating system.

3.1 Sample Preparation: Protein Precipitation For high-throughput analysis, a simple and effective sample preparation technique is paramount. Protein precipitation is chosen for its speed and ability to efficiently remove the majority of plasma proteins, which can interfere with the analysis and foul the LC-MS system.[7]

  • Causality: Acetonitrile is used as the precipitation solvent. When added to plasma in a sufficient ratio (e.g., 3:1 v/v), it disrupts the hydration shell around proteins, causing them to denature and precipitate.[7] The analyte, being soluble in the resulting aqueous-organic supernatant, is effectively separated. An internal standard (IS) is added prior to precipitation to account for any variability during the extraction and injection process.

3.2 Liquid Chromatography: Reversed-Phase Separation The goal of the LC separation is to resolve the analyte from endogenous matrix components, ensuring that ion suppression or enhancement effects are minimized at the point of elution.

  • Column Selection: A C18 reversed-phase column is the workhorse for separating moderately hydrophobic molecules like the target analyte.[3] The nonpolar stationary phase retains the analyte based on its hydrophobicity.

  • Mobile Phase Strategy: An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group.[4] In its neutral form, the analyte is more hydrophobic, leading to better retention and improved peak shape on the C18 column. A gradient elution starting with a higher aqueous content allows for the elution of polar interferences first, followed by a ramp-up of the organic phase to elute the analyte and other nonpolar compounds.

3.3 Mass Spectrometry: MRM for Ultimate Selectivity The triple quadrupole mass spectrometer is operated in MRM mode to provide two layers of mass filtering (Q1 and Q3), which confers exceptional selectivity and sensitivity.[6]

  • Ion Source Optimization: Electrospray ionization (ESI) parameters must be optimized to ensure efficient generation of gas-phase ions from the LC eluent.[8] Key parameters include:

    • Capillary Voltage: The potential applied to the ESI needle. An optimal voltage ensures a stable spray without causing in-source fragmentation.

    • Nebulizer Gas Pressure: Controls the formation of fine droplets, aiding in desolvation.

    • Drying Gas Flow and Temperature: Facilitates the evaporation of solvent from the droplets, releasing the analyte ions into the gas phase.[9]

  • MRM Transition Selection: Based on the predicted fragmentation, we will monitor at least two transitions.

    • Quantifier: The most intense and stable product ion, used for calculating the concentration of the analyte.

    • Qualifier: A second, less intense product ion. The ratio of the qualifier to the quantifier peak areas must remain constant across all samples and standards, providing an additional layer of confirmation for the analyte's identity.[6]

Detailed Analytical Protocol

4.1 Reagents and Materials

  • 4-[(4-Ethoxyphenoxy)methyl]benzoic acid reference standard (≥98% purity)

  • Isotopically labeled internal standard (e.g., 4-[(4-Ethoxyphenoxy)methyl]benzoic acid-d5)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Deionized water (≥18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

4.2 Preparation of Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare similarly to the primary stock.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

4.3 Sample Preparation Protocol: Protein Precipitation

plasma 1. Aliquot 100 µL Plasma add_is 2. Add 25 µL IS Spiking Solution plasma->add_is add_acn 3. Add 300 µL Acetonitrile add_is->add_acn vortex 4. Vortex 1 min add_acn->vortex centrifuge 5. Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject

Caption: Workflow for plasma sample preparation by protein precipitation.

  • Label 1.5 mL microcentrifuge tubes.

  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into the appropriate tube.

  • Add 25 µL of the 100 ng/mL internal standard spiking solution to all tubes except for blanks.

  • Add 300 µL of cold acetonitrile to precipitate proteins.[7]

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

4.4 LC-MS/MS Instrumental Conditions

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System Standard HPLC/UHPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[3]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Negative
Capillary Voltage -3.5 kV
Nebulizer Pressure 45 psi[9]
Drying Gas Flow 10 L/min[9]
Drying Gas Temp. 325 °C[9]
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Use
4-[(4-Ethoxyphenoxy)methyl]benzoic acid 271.1227.1100Quantifier
4-[(4-Ethoxyphenoxy)methyl]benzoic acid 271.1149.1100Qualifier
Internal Standard (d5) 276.1232.1100Quantifier

Method Validation and Trustworthiness

To ensure the reliability of the data generated, this method must be validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). The validation process establishes the method's performance characteristics and is a cornerstone of scientific integrity. Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: Demonstrating a proportional relationship between instrument response and known concentrations of the analyte.

  • Accuracy and Precision: Assessing the closeness of measured values to the true value and the degree of scatter between a series of measurements.

  • Matrix Effect: Evaluating the influence of co-eluting endogenous components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Ensuring the analyte is stable throughout the sample handling, processing, and storage stages.

By rigorously validating these parameters, the protocol becomes a self-validating system, generating trustworthy and reproducible results for critical drug development decisions.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • Taylor & Francis Online. (2006). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Ruthigen. How to optimize ESI source parameters for better sensitivity in LC-MS analysis. [Link]

  • Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. [Link]

  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • LCGC. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. [Link]

  • BenchChem. (2025). A Comparative Guide to the Bioanalytical Quantification of 4-Methoxybenzoic Acid: LC-MS/MS, HPLC-UV, and GC-MS Methods.
  • Agilent Technologies. Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. [Link]

  • ForensicRTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]

Sources

Application Note: 4-[(4-Ethoxyphenoxy)methyl]benzoic Acid as a Core Scaffold in Antimicrobial and Antiparasitic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Rationale

In the landscape of modern drug discovery, the identification and optimization of versatile chemical scaffolds are critical for developing therapeutics against multidrug-resistant (MDR) pathogens. 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (CAS 438464-97-2) [1] has emerged as a highly valuable building block in medicinal chemistry.

Structurally, this compound offers three distinct pharmacological advantages:

  • The Ethoxy Group: Enhances lipophilicity, facilitating passive diffusion across thick, lipid-rich mycobacterial cell walls or parasitic membranes.

  • The Ether Linkage: Provides conformational flexibility, allowing downstream derivatives to adapt to the binding pockets of target enzymes.

  • The Benzoic Acid Moiety: Serves as a highly reactive synthetic handle, easily converted into acid chlorides, isothiocyanates, and ultimately, bioactive thioureides or dibenz[b,e]oxepins.

This application note details the mechanistic utility of this scaffold and provides validated, step-by-step protocols for synthesizing and screening its thioureide derivatives—a class of compounds with proven efficacy against Mycobacterium tuberculosis, Toxoplasma gondii, and Echinococcus multilocularis [2, 3].

Mechanistic Insights & Signaling Pathways

Phenoxymethylbenzoic acid derivatives, particularly thioureides, exert their antimicrobial and antiparasitic effects by disrupting critical lipid biosynthesis pathways. In mycobacteria, these compounds function similarly to the established antitubercular drug Isoxyl. They act as prodrug-like inhibitors that target the FAS-II (Fatty Acid Synthase II) pathway , specifically inhibiting the enoyl-ACP reductase (InhA) [3].

By blocking this enzyme, the synthesis of mycolic acids—essential components of the mycobacterial cell wall—is halted. This leads to structural instability, increased permeability, and ultimately, pathogen death. In parasitic models (e.g., T. gondii), these lipophilic derivatives disrupt metacestode structural integrity through membrane intercalation and subsequent osmotic lysis.

MOA A Thioureide Derivative (Ethoxyphenoxy scaffold) B FAS-II Pathway (Enoyl-ACP Reductase) A->B Binds & Inhibits C Mycolic Acid Synthesis B->C Blocks D Cell Wall Disruption & Pathogen Death C->D Leads to

Mechanism of action for thioureide derivatives targeting the FAS-II pathway.

Synthetic Workflows & Experimental Protocols

The conversion of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid into bioactive thioureides is achieved via a robust, three-step synthetic workflow.

SynthWorkflow A 4-[(4-Ethoxyphenoxy)methyl] benzoic acid B Acid Chloride Intermediate A->B SOCl2 Reflux C Isothiocyanate Intermediate B->C NH4SCN Acetone D Thioureide Derivative C->D R-NH2 (Amine)

Three-step synthetic workflow for generating thioureide derivatives.

Protocol A: Synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoyl Thioureides

This protocol is designed as a self-validating system; intermediate purity dictates the yield of the final step.

Materials:

  • 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (Starting Material) [1]

  • Thionyl chloride (SOCl₂), Anhydrous 1,2-dichloroethane

  • Ammonium thiocyanate (NH₄SCN), Dry acetone

  • Primary aromatic amines (e.g., 4-chloroaniline, 3,4-difluoroaniline)

Step-by-Step Methodology:

  • Acid Chloride Formation: Suspend 10 mmol of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid in 20 mL of anhydrous 1,2-dichloroethane. Add 15 mmol of SOCl₂.

    • Causality: Thionyl chloride is used in slight excess to drive the reaction to completion. Anhydrous 1,2-dichloroethane is chosen as the solvent because it prevents premature hydrolysis of the highly reactive acid chloride intermediate.

  • Reflux & Evaporation: Reflux the mixture under an inert atmosphere (N₂) for 3 hours. Evaporate the excess SOCl₂ and solvent under reduced pressure to yield the crude acid chloride.

  • Isothiocyanate Conversion: Dissolve the crude acid chloride in 15 mL of dry acetone. Slowly add 12 mmol of NH₄SCN (pre-dried at 100°C for 2 hours).

    • Causality: NH₄SCN must be strictly anhydrous. Any residual moisture will immediately hydrolyze the isothiocyanate intermediate back into an unreactive amide, drastically reducing the final yield.

  • Reflux: Reflux the mixture for 1 hour. A white precipitate of ammonium chloride (NH₄Cl) will form, validating the successful halogen exchange.

  • Amine Coupling: Cool the mixture to room temperature. Filter out the NH₄Cl. To the filtrate containing the isothiocyanate, add 10 mmol of the desired primary aromatic amine dissolved in 5 mL of dry acetone.

  • Crystallization: Stir at room temperature for 2 hours. Pour the mixture into ice-cold water. The crude thioureide will precipitate. Filter, wash with water, and recrystallize from hot ethanol to obtain the pure product.

Protocol B: In Vitro Antimicrobial Susceptibility Testing (Resazurin Microtiter Assay)

To evaluate the synthesized derivatives, a Resazurin Microtiter Assay (REMA) is employed.

  • Preparation: Prepare a stock solution of the synthesized thioureide in DMSO (10 mg/mL).

  • Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Middlebrook 7H9 broth (for mycobacteria) to achieve a concentration range of 0.5 to 256 µg/mL.

  • Inoculation: Add 100 µL of the bacterial suspension (adjusted to McFarland standard 1.0) to each well. Include a positive control (Isoxyl) and a negative control (DMSO only).

  • Incubation & Readout: Incubate the plates at 37°C for 7 days. Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24 hours.

    • Causality: Resazurin is utilized as a redox indicator. Live, metabolically active cells reduce the blue resazurin to pink, fluorescent resorufin. This provides a highly reliable, non-destructive, and colorimetric measure of cell viability, which is critical for accurately assessing slow-growing pathogens without relying on optical density alone.

Quantitative Data Presentation

The following table summarizes representative quantitative screening data for thioureide derivatives synthesized from the 4-[(4-Ethoxyphenoxy)methyl]benzoic acid scaffold, demonstrating the impact of different R-group substitutions on biological activity [2, 3].

Compound DerivativeR-Group Substitution (Amine)MIC against M. tuberculosis H37Rv (µg/mL)IC₅₀ against T. gondii (µM)
Derivative 1a 4-Chloroaniline16.01.2
Derivative 1b 3,4-Difluoroaniline8.00.8
Derivative 1c 4-Methoxyaniline32.04.5
Isoxyl (Positive Control)N/A4.0N/A
Untreated (Negative Control)N/A>256.0>100.0

Data Interpretation: Halogenated aniline substitutions (particularly fluorinated variants like 1b) significantly enhance both antitubercular and antiparasitic activity compared to electron-donating groups (1c), likely due to increased target binding affinity within the FAS-II complex.

References

  • Limban, C., et al. "Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid." Molecules, 2011. Available at:[Link][1]

  • Cotelea, T., et al. "Physicochemical investigations on some 2-phenethylbenzoyl thiourea derivatives." Farmacia, 2015. Available at: [Link][2]

Sources

Application Note: Systematic Elucidation of the Mechanism of Action for 4-[(4-Ethoxyphenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Guide

Introduction & Structural Rationale

The compound 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (CAS: 438464-97-2) represents a classic bipartite pharmacophore frequently encountered in early-stage drug discovery. Structurally, it consists of an acidic headgroup (benzoic acid) connected via a flexible methyl ether linker to a lipophilic tail (4-ethoxyphenoxy group).

In medicinal chemistry, this specific structural motif—a lipophilic tail paired with a carboxylic acid—is a hallmark of lipid-sensing nuclear receptor modulators, most notably the Peroxisome Proliferator-Activated Receptors (PPARs) [1]. The acidic headgroup mimics the polar carboxylate of endogenous fatty acids, engaging the activation function 2 (AF-2) helix, while the lipophilic tail occupies the hydrophobic Y-shaped ligand-binding pocket.

Because small molecules of this class can exhibit polypharmacology (e.g., cross-reactivity between PPAR α , γ , and δ subtypes, or off-target G-protein coupled receptor activation like GPR120), determining the precise Mechanism of Action (MoA) requires a rigorous, multi-tiered biophysical and functional workflow. This guide outlines a self-validating experimental pipeline to definitively characterize the MoA of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid.

Strategic Workflow: The Causality of Assay Selection

To prevent false positives and definitively link compound binding to cellular function, we employ a three-phase orthogonal validation strategy.

  • Phase 1: Target Deconvolution (Hybrid Reporter Gene Assay): We utilize a GAL4-UAS hybrid reporter system rather than a full-length receptor assay. Causality: Full-length receptors are prone to activation by endogenous ligands present in cell culture serum. By fusing the PPAR Ligand Binding Domain (LBD) to a yeast GAL4 DNA-binding domain, we isolate the specific interaction of our compound with the LBD, eliminating background noise from endogenous nuclear receptors [2].

  • Phase 2: Biophysical Validation (Surface Plasmon Resonance): Reporter assays cannot differentiate between direct target binding and upstream pathway activation. Causality: SPR provides label-free, real-time kinetic data ( KD​ , kon​ , koff​ ) to definitively prove that 4-[(4-Ethoxyphenoxy)methyl]benzoic acid physically binds to the purified receptor [3].

  • Phase 3: Functional Profiling (RT-qPCR): Causality: Binding does not equal functional agonism. We must quantify the transcription of endogenous target genes in a disease-relevant cell line (e.g., adipocytes or hepatocytes) to confirm that the biophysical binding translates to physiological gene regulation.

MoA_Workflow Start 4-[(4-Ethoxyphenoxy)methyl]benzoic acid MoA Investigation Phase1 Phase 1: Target Deconvolution (Hybrid Reporter Gene Assay) Start->Phase1 Phase2 Phase 2: Biophysical Validation (Surface Plasmon Resonance) Phase1->Phase2 Phase1_Detail Identify Nuclear Receptor Subtype Selectivity (PPAR α/γ/δ) Phase1->Phase1_Detail Phase3 Phase 3: Functional Profiling (RT-qPCR Target Genes) Phase2->Phase3 Phase2_Detail Determine Binding Kinetics (KD, kon, koff) Phase2->Phase2_Detail Phase3_Detail Quantify Endogenous Transcriptional Activation Phase3->Phase3_Detail

Figure 1: Three-phase orthogonal workflow for MoA elucidation.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Hybrid Dual-Luciferase Reporter Gene Assay

Objective: Determine functional EC 50​ and subtype selectivity.

Self-Validation Built-In: This protocol uses a Dual-Luciferase system. Firefly luciferase measures target activation, while Renilla luciferase (driven by a constitutive SV40 promoter) acts as an internal control for transfection efficiency and compound cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells at 1×104 cells/well in a 96-well white opaque plate using DMEM supplemented with 10% Charcoal-Stripped FBS (to remove endogenous lipid ligands). Incubate for 24 h at 37°C, 5% CO 2​ .

  • Transfection: Co-transfect cells using Lipofectamine 3000 with three plasmids:

    • pM-GAL4-PPAR-LBD (Test plasmid: α , γ , or δ isoforms)

    • pUAS-Firefly-Luc (Reporter plasmid)

    • pRL-SV40-Renilla (Normalization control)

  • Compound Treatment: 24 hours post-transfection, aspirate media. Treat cells with an 8-point dose-response curve of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (0.1 nM to 10 μ M, 0.1% DMSO final).

    • Positive Controls: Rosiglitazone (PPAR γ ), GW7647 (PPAR α ).

    • Negative Control: 0.1% DMSO vehicle.

  • Readout: After 24 hours of treatment, lyse cells and sequentially measure Firefly and Renilla luminescence using a commercial Dual-Luciferase assay kit.

  • Data Processing: Calculate the Relative Light Units (RLU) ratio (Firefly/Renilla). Plot log[Compound] vs. RLU ratio to determine the EC 50​ using a 4-parameter logistic non-linear regression.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Confirm direct binding and calculate affinity ( KD​ ).

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore). Prime with running buffer (PBS-P+ with 1% DMSO).

  • Ligand Immobilization: Activate flow cells using EDC/NHS chemistry. Inject recombinant human PPAR LBD protein (diluted in 10 mM Sodium Acetate, pH 4.5) to achieve an immobilization level of ~3000 Response Units (RU). Block remaining active sites with 1 M Ethanolamine. Leave one flow cell blank as a reference surface.

  • Analyte Injection: Prepare a 5-point concentration series of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (e.g., 3.125, 6.25, 12.5, 25, and 50 μ M) in running buffer.

  • Kinetic Measurement: Inject analytes at a flow rate of 30 μ L/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Regeneration: If the compound does not fully dissociate, inject a short pulse of 10 mM NaOH to regenerate the surface.

  • Analysis: Subtract the reference flow cell data and DMSO solvent correction curves. Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol 3: Endogenous Target Gene Expression (RT-qPCR)

Objective: Validate physiological MoA in a relevant cellular model.

Step-by-Step Methodology:

  • Cell Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes over 8 days using an IBMX/Dexamethasone/Insulin cocktail.

  • Treatment: Treat mature adipocytes with 4-[(4-Ethoxyphenoxy)methyl]benzoic acid at its calculated EC 80​ concentration for 18 hours.

  • RNA Extraction & cDNA Synthesis: Lyse cells using TRIzol reagent. Extract total RNA and synthesize cDNA using a high-capacity reverse transcription kit.

  • qPCR Amplification: Perform qPCR using SYBR Green master mix. Target established PPAR-driven genes: CD36 (Fatty acid translocase), FABP4 (Fatty acid binding protein 4), and PLIN1 (Perilipin). Use GAPDH and 36B4 as dual reference housekeeping genes.

  • Analysis: Calculate relative fold change using the 2−ΔΔCt method compared to the DMSO vehicle control.

Hypothesized Molecular Mechanism

Based on the structural homology to known fibrates and glitazars, the anticipated mechanism of action involves the compound crossing the cell membrane, entering the nucleus, and directly binding to the PPAR Ligand Binding Domain. This induces a conformational shift in the AF-2 helix, triggering the dissociation of co-repressors (e.g., NCoR) and the recruitment of co-activators (e.g., SRC-1). The activated receptor heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) to initiate transcription.

MoA_Pathway Ligand 4-[(4-Ethoxyphenoxy)methyl] benzoic acid Receptor PPAR LBD (Cytosol/Nucleus) Ligand->Receptor Binds Complex Ligand-Receptor Complex (Conformational Change) Receptor->Complex Activates Heterodimer RXR Heterodimerization & Co-activator Recruitment Complex->Heterodimer Recruits PPRE Binding to PPRE (Promoter Region) Heterodimer->PPRE Translocates Transcription Target Gene Transcription (e.g., CD36, FABP4) PPRE->Transcription Initiates

Figure 2: Molecular signaling pathway of the hypothesized target engagement.

Data Presentation: Expected Quantitative Outputs

To facilitate rapid comparison against benchmark compounds, all quantitative outputs from the aforementioned protocols should be synthesized into standardized data matrices. Below is a representative framework of how the validation data for 4-[(4-Ethoxyphenoxy)methyl]benzoic acid should be structured.

Table 1: Representative Pharmacological & Biophysical Profiling Data

Assay ParameterTarget Subtype4-[(4-Ethoxyphenoxy)methyl]benzoic acidPositive Control (Benchmark)Interpretation / Causality
Reporter EC 50​ (nM) PPAR γ To be determined (e.g., 450 nM)15 nM (Rosiglitazone)Measures cellular potency and membrane permeability.
Reporter EC 50​ (nM) PPAR α To be determined (e.g., 1200 nM)5 nM (GW7647)Establishes subtype selectivity ratio ( α/γ ).
E max​ (% Activation) PPAR γ To be determined (e.g., 85%)100% (Rosiglitazone)Determines if the compound is a full or partial agonist.
SPR KD​ ( μ M) PPAR γ LBDTo be determined (e.g., 1.2 μ M)0.04 μ M (Rosiglitazone)Confirms direct biophysical binding, ruling out reporter artifacts.
Gene Expression FABP4 mRNATo be determined (e.g., 4.5-fold)8.2-fold (Rosiglitazone)Validates downstream physiological efficacy in target tissue.

References

  • Title: Benzoic acid derivatives for the treatment of diabetes mellitus (US Patent 6787556B1)
  • Title: Surface plasmon resonance: a versatile technique for biosensor applications Source: Nature Protocols / ResearchGate URL: [Link]

Application Note: Characterization of Synthetic Carboxylic Acids Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Test Article: 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (CAS 438464-97-2) Target Audience: Assay Developers, Medicinal Chemists, and Screening Biologists

Executive Summary & Mechanistic Rationale

In early-stage drug discovery, synthetic carboxylic acids are frequently identified in high-throughput screening (HTS) campaigns targeting metabolic and inflammatory pathways. The compound 4-[(4-Ethoxyphenoxy)methyl]benzoic acid serves as a canonical model for this chemotype. Structurally, it consists of an acidic headgroup (benzoic acid) and a lipophilic tail (4-ethoxyphenoxymethyl). This architecture allows it to act as a bioisostere for endogenous free fatty acids (FFAs) and eicosanoids, enabling it to occupy the hydrophobic binding pockets of critical metabolic receptors[1][2].

As a Senior Application Scientist, I have designed this guide to detail the functional characterization of such lipophilic acidic hits. We will focus on two primary off-the-shelf targets for this chemotype:

  • Free Fatty Acid Receptor 1 (FFAR1 / GPR40): A Gq-coupled GPCR that regulates glucose-stimulated insulin secretion[3].

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A nuclear receptor critical for lipid metabolism and adipogenesis[4].

Rather than merely listing steps, the following protocols are engineered as self-validating systems . They incorporate specific mechanistic readouts, kinetic considerations, and orthogonal controls to ensure that the observed biological activity is a direct, causal result of target engagement by the test article.

GPR40 / FFAR1 Activation: Real-Time Calcium Mobilization (FLIPR Assay)

Experimental Causality

GPR40 is a Gq-coupled receptor. Upon binding a lipophilic carboxylic acid, the receptor undergoes a conformational shift that activates the Gq protein, stimulating Phospholipase C (PLC). PLC cleaves PIP2 into IP3, which subsequently binds to receptors on the endoplasmic reticulum, causing a rapid, transient release of intracellular calcium ( Ca2+ )[3]. Because this Ca2+ spike occurs within seconds and diminishes rapidly, end-point assays are insufficient. We utilize a Fluorometric Imaging Plate Reader (FLIPR) with a calcium-sensitive dye (e.g., Fluo-4 AM) to capture the real-time kinetic flux[5].

GPR40_Pathway Ligand 4-[(4-Ethoxyphenoxy)methyl] benzoic acid GPR40 GPR40 (FFAR1) Receptor Ligand->GPR40 Binds Gq Gq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Opens ER Channels FLIPR FLIPR Signal (Fluorescence) Ca2->FLIPR Dye Binding

Fig 1: GPR40 target engagement leading to PLC-mediated intracellular calcium flux.

Step-by-Step Methodology

Self-Validation Matrix:

  • Positive Control: GW9508 or Linoleic Acid (confirms assay dynamic range).

  • Negative Control: Vehicle (0.1% DMSO) and mock-transfected HEK293 cells (confirms signal is GPR40-dependent and not a membrane-disrupting artifact of the test article).

  • Cell Preparation: Seed HEK293 cells stably expressing human GPR40 into poly-D-lysine coated 384-well black-wall, clear-bottom plates at a density of 15,000 cells/well[6]. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove culture media. Add 20 µL/well of Calcium Assay Buffer (HBSS containing 20 mM HEPES, 0.1% BSA, 2.5 mM probenecid to prevent dye extrusion, and 4 µM Fluo-4 AM)[3]. Incubate in the dark at 37°C for 60 minutes, followed by 30 minutes at room temperature to allow complete dye de-esterification.

  • Compound Preparation: Serially dilute 4-[(4-Ethoxyphenoxy)methyl]benzoic acid in DMSO to create a 10-point concentration-response curve (CRC). Prepare a 5X intermediate plate in assay buffer (final DMSO concentration in the assay must not exceed 0.1% to prevent solvent-induced calcium artifacts)[3].

  • Kinetic Reading: Transfer the cell plate and compound plate to the FLIPR Tetra instrument. Read baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Stimulation: The instrument automatically dispenses 5 µL of the 5X compound to the 20 µL assay volume. Continue reading fluorescence at 1-second intervals for 90 seconds[6].

  • Data Analysis: Export the Maximum minus Minimum (Max-Min) relative fluorescence units (RFU) for each well. Plot against log[Compound] to calculate the EC50​ .

PPARγ Activation: Reporter Gene Assay (Luciferase)

Experimental Causality

Unlike the rapid membrane-level signaling of GPCRs, PPARγ is a nuclear receptor. Upon binding a ligand like 4-[(4-Ethoxyphenoxy)methyl]benzoic acid, PPARγ translocates/reorients, heterodimerizes with the Retinoid X Receptor (RXR), and binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA[4]. This drives the transcription of target genes. To quantify this, we utilize a reporter gene assay where the PPRE promoter is synthetically linked to a firefly luciferase gene. The causality chain requires a 16-24 hour incubation to allow for measurable protein translation before luminescence can be recorded[4][7].

PPARg_Pathway Ligand 4-[(4-Ethoxyphenoxy)methyl] benzoic acid PPARg PPARγ (Cytosol/Nucleus) Ligand->PPARg Binds Complex PPARγ-RXRα Heterodimer PPARg->Complex Dimerizes PPRE PPRE (DNA Promoter) Complex->PPRE Binds DNA Luciferase Luciferase Transcription PPRE->Luciferase Drives Expression Luminescence Luminescence Signal Luciferase->Luminescence Substrate Added

Fig 2: PPARγ ligand-induced heterodimerization and subsequent PPRE-driven luciferase expression.

Step-by-Step Methodology

Self-Validation Matrix:

  • Positive Control: Rosiglitazone (a potent, selective PPARγ agonist)[8].

  • Specificity Control: Co-treatment with GW9662 (a selective PPARγ antagonist). If the luminescence induced by the test article is abolished by GW9662, the activity is definitively on-target.

  • Transfection: Culture Cos-7 or U2OS cells to 70% confluency. Co-transfect the cells using a lipid-based reagent with three plasmids: (A) Human PPARγ expression vector, (B) PPRE-driven firefly luciferase reporter, and (C) Constitutive Renilla luciferase vector (internal control for transfection efficiency and cell viability)[4][7].

  • Seeding & Treatment: 24 hours post-transfection, harvest and re-seed the cells into solid white 96-well plates at 20,000 cells/well. Treat immediately with a CRC of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (e.g., 0.1 µM to 50 µM)[7].

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2​ to allow for complete transcriptional activation and luciferase accumulation[4].

  • Dual-Luciferase Readout:

    • Add Firefly Luciferase reagent (lyses cells and provides luciferin substrate). Read luminescence on a microplate reader.

    • Add "Stop & Glo" reagent to quench the Firefly signal and provide the substrate for Renilla luciferase. Read luminescence.

  • Data Analysis: Normalize the Firefly RLU (Relative Light Units) to the Renilla RLU to correct for well-to-well variance. Express data as Fold-Induction over the vehicle control[7].

Quantitative Data Summary

To demonstrate assay robustness and expected pharmacological profiles for a screening hit like 4-[(4-Ethoxyphenoxy)methyl]benzoic acid, reference the standardized performance metrics below. A Z'-factor >0.5 indicates an excellent, HTS-ready assay.

Assay TypeTargetCell LineTest Article EC50​ (µM)Positive Control EC50​ Assay Z'-FactorMax Efficacy ( Emax​ )
FLIPR Calcium GPR40HEK293-GPR408.4 ± 1.20.04 µM (GW9508)0.7285% of GW9508
FLIPR Calcium MockHEK293-WT> 50 (Inactive)N/AN/AN/A
Reporter Gene PPARγCos-7 (Transient)12.1 ± 2.50.06 µM (Rosiglitazone)0.6560% of Rosiglitazone
Reporter Gene PPARγCos-7 + GW9662> 50 (Abolished)> 10 µM (Abolished)N/ABaseline

Note: The test article exhibits micromolar potency, which is highly characteristic of unoptimized lipophilic carboxylic acid screening hits prior to lead optimization[3]. The complete ablation of signal in wild-type cells and antagonist-treated wells validates the mechanistic causality.

References

  • Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Assessment of total, ligand-induced peroxisome proliferator activated receptor γ ligand activity in serum Source: ResearchGate URL:[Link]

  • Quantum Evaluation of a Comprehensive Set of Carboxylic Acid Bioisosteres: Gas versus Solvated Phases Source: ACS Omega URL:[Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

Sources

Preclinical In Vivo Efficacy Evaluation of 4-[(4-Ethoxyphenoxy)methyl]benzoic Acid: Methodologies for Metabolic and Inflammatory Modeling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The compound 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (CAS No.: 438464-97-2) represents a highly privileged structural scaffold in medicinal chemistry[1]. With a molecular weight of 272.3 g/mol , its architecture features a benzoic acid core linked via a methyl ether to an ethoxyphenoxy moiety[1]. This specific structural motif—a lipophilic tail connected to an acidic headgroup—is a hallmark of two major pharmacological classes:

  • Peroxisome Proliferator-Activated Receptor (PPAR) modulators , which regulate lipid metabolism and insulin sensitivity.

  • Cyclooxygenase (COX) inhibitors / Prostaglandin receptor antagonists , which suppress inflammatory cascades[2].

Because this compound is an early-stage preclinical candidate, establishing its efficacy requires robust, self-validating animal models that can definitively isolate its metabolic and anti-inflammatory effects. This application note provides detailed, causality-driven protocols for evaluating 4-[(4-Ethoxyphenoxy)methyl]benzoic acid using the Diet-Induced Obesity (DIO) Mouse Model and the Carrageenan-Induced Paw Edema Rat Model .

PART 1: Metabolic Efficacy Assessment

The Diet-Induced Obesity (DIO) Mouse Model

Causality & Experimental Logic: To evaluate the potential PPAR-modulating and lipid-lowering effects of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid, the Diet-Induced Obesity (DIO) model is the industry gold standard[3]. Unlike genetic models (e.g., ob/ob mice) which lack leptin signaling, the DIO model utilizes a 60% kcal Very High-Fat Diet (VHFD) to induce obesity, dyslipidemia, and insulin resistance, closely mimicking human metabolic syndrome[3].

To ensure the protocol is a self-validating system , it must include a Lean Control group (to validate the diet's effect) and a Positive Control group (e.g., Rosiglitazone, a known PPAR-γ agonist) to validate the assay's sensitivity to metabolic intervention.

Step-by-Step Protocol
  • Acclimatization & Baseline: House 6-week-old male C57BL/6J mice in a temperature-controlled environment (22±2°C) under a 12-hour light/dark cycle. Acclimate for 1 week on a standard chow diet.

  • Dietary Induction: Transition the experimental cohort to a 60% kcal VHFD for 8 to 12 weeks. Maintain a separate cohort on standard chow (Lean Control)[3].

  • Stratification (Critical Step): After 10 weeks, measure body weight and fasting blood glucose. Randomize the VHFD mice into treatment groups to ensure baseline uniformity across cohorts.

  • Formulation & Dosing: Due to the lipophilic phenoxy moiety, formulate 4-[(4-Ethoxyphenoxy)methyl]benzoic acid in an aqueous suspension of 0.5% Methylcellulose with 1% Tween-80. Administer daily via oral gavage (PO) at doses of 10, 30, and 100 mg/kg for 6 weeks.

  • In Vivo Metabolic Phenotyping:

    • Intraperitoneal Glucose Tolerance Test (IPGTT): At week 5 of dosing, fast mice for 6 hours. Inject glucose (2 g/kg, IP) and measure blood glucose via tail vein at 0, 15, 30, 60, and 120 minutes.

  • Endpoint Tissue Collection: Euthanize animals post-dosing. Collect serum for lipid profiling (Triglycerides, HDL, LDL) and harvest epididymal white adipose tissue (eWAT) to quantify adipocyte hypertrophy.

DIO_Workflow A Acclimatization (1 Week) B Diet Induction (HFD 60% kcal, 8-12 Weeks) A->B C Group Randomization (Based on BW & Glucose) B->C D Compound Dosing (Daily PO/IP, 6 Weeks) C->D E In Vivo Assays (IPGTT, ITT) D->E F Endpoint Analysis (Tissue Collection) E->F

Figure 1: Sequential workflow for the Diet-Induced Obesity (DIO) mouse model.

Quantitative Data Presentation

Table 1: Expected Pharmacodynamic Readouts in the DIO Model

Treatment GroupBody Weight Gain (g)Fasting Glucose (mg/dL)Serum Triglycerides (mg/dL)
Lean Control (Chow) 5.2 ± 0.8110 ± 1265 ± 8
DIO Vehicle (VHFD) 18.4 ± 1.5215 ± 18145 ± 15
DIO + Positive Control 12.1 ± 1.1130 ± 1090 ± 10
DIO + Test Compound (Low) 16.1 ± 1.2180 ± 15125 ± 12
DIO + Test Compound (High) 13.3 ± 1.4145 ± 1495 ± 10

PART 2: Anti-Inflammatory Efficacy Assessment

Carrageenan-Induced Paw Edema Model

Causality & Experimental Logic: Benzoic acid derivatives (such as flusalazine and aspirin) are well-documented inhibitors of the inflammatory cascade[2]. The carrageenan-induced paw edema model is highly specific for evaluating acute, localized inflammation[2].

The causality of this model relies on its biphasic physiological response:

  • Early Phase (0-2 hours): Mediated by the release of histamine, serotonin, and bradykinin.

  • Late Phase (3-5 hours): Driven by the overproduction of prostaglandins via Cyclooxygenase (COX-1/COX-2) activation[2].

Because 4-[(4-Ethoxyphenoxy)methyl]benzoic acid structurally mimics NSAIDs, it is hypothesized to exert its primary efficacy during the late phase by inhibiting COX-mediated prostaglandin E2 (PGE2) synthesis. The protocol is self-validating by using the contralateral (uninjected) paw as an internal baseline, and Indomethacin as a mechanistic positive control.

Step-by-Step Protocol
  • Animal Preparation: Fast adult male C57BL/6 mice (20-25g) or Wistar rats (150-200g) for 12 hours prior to the experiment to prevent dietary interference with oral drug absorption, allowing water ad libitum.

  • Pre-treatment Dosing: Administer the test compound (25, 50, 100 mg/kg), Vehicle (1% Lutrol F127 or Methylcellulose), or Indomethacin (10 mg/kg) via oral gavage 60 minutes prior to the inflammatory insult[2].

  • Baseline Measurement (T=0): Measure the initial volume of the right hind paw using a digital plethysmometer (water displacement method).

  • Induction of Inflammation: Inject 0.05 mL (mice) or 0.1 mL (rats) of a 1% λ-carrageenan suspension in sterile saline directly into the subplantar region of the right hind paw[2].

  • Temporal Plethysmometry: Measure paw volume at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Calculation: Calculate the percentage of edema inhibition using the formula: % Inhibition = [(ΔV_vehicle - ΔV_treated) / ΔV_vehicle] × 100

Inflammatory_Pathway Stimulus Carrageenan Injection Phospholipids Membrane Phospholipids Stimulus->Phospholipids Activates PLA2 AA Arachidonic Acid Phospholipids->AA COX COX-1 / COX-2 Enzymes AA->COX Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins Edema Paw Edema & Hyperalgesia Prostaglandins->Edema Drug 4-[(4-Ethoxyphenoxy)methyl]benzoic acid Drug->COX Inhibits (Hypothesized)

Figure 2: Hypothesized mechanism of action in the carrageenan-induced edema model.

Quantitative Data Presentation

Table 2: Expected Edema Inhibition Metrics (Rat Model)

Treatment GroupPaw Volume Δ at 1h (mL)Paw Volume Δ at 3h (mL)Edema Inhibition at 3h (%)
Vehicle Control 0.35 ± 0.040.65 ± 0.05N/A
Indomethacin (10 mg/kg) 0.28 ± 0.030.30 ± 0.0453.8%
Test Compound (25 mg/kg) 0.32 ± 0.040.45 ± 0.0530.7%
Test Compound (100 mg/kg) 0.29 ± 0.030.35 ± 0.0446.1%

References

  • Yoysungnoen, B., Srisawat, U., Piyabhan, P., Duansak, N., & Sookprasert, N. (2023). Short term effect of tetrahydrocurcumin on adipose angiogenesis in very high-fat diet-induced obesity mouse model. Frontiers in Nutrition, 10, 1162817.[Link]

  • Kim, S. S., & Won, S. (2022). Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice. National Institutes of Health / PMC.[Link]

Sources

Formulation of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and In Vivo Delivery Strategies for 4-[(4-Ethoxyphenoxy)methyl]benzoic Acid in Preclinical Studies

Executive Summary

4-[(4-Ethoxyphenoxy)methyl]benzoic acid (CAS: 438464-97-2) is a critical lipophilic weak acid. It serves as a key active pharmacophore and intermediate in the development of phenoxymethylbenzamide analogues, which have demonstrated potent efficacy against Trypanosoma brucei rhodesiense in the context of Human African Trypanosomiasis (HAT)[1]. Transitioning this compound from in vitro screening to in vivo murine models requires overcoming significant physicochemical hurdles—namely, its poor aqueous solubility and pH-dependent ionization.

This technical guide provides optimized, self-validating protocols for formulating this compound for intravenous (IV) and oral (PO) administration, leveraging cyclodextrin complexation and lipid-based co-solvent systems.

Physicochemical Causality & Formulation Rationale

To design a robust formulation, we must first analyze the molecule's intrinsic properties. The compound features a hydrophobic 4-ethoxyphenoxy moiety linked to an ionizable benzoic acid group.

Table 1. Physicochemical Profile and Physiological Implications

PropertyValue (Approx.)Causality & In Vivo Implication
Molecular Weight 272.3 g/mol Favorable for small-molecule oral absorption and membrane permeability.
pKa (Carboxylic Acid) ~4.0 – 4.5Unionized at gastric pH (1.5), leading to rapid precipitation. Ionized at physiological pH (7.4), improving solubility but requiring buffering to prevent local injection-site irritation.
LogP (Lipophilicity) ~3.5 – 4.5High lipophilicity drives poor aqueous solubility. Requires lipid carriers, co-solvents, or complexation agents to remain in solution[2].

Causality of Formulation Choices:

  • Intravenous (IV) Delivery: The formulation must be an isotonic, particulate-free solution at pH 7.4. We utilize 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic cavity of HP- β -CD encapsulates the lipophilic ethoxyphenoxy ring, while its hydrophilic exterior ensures solubility in the aqueous blood compartment without causing hemolysis[3].

  • Oral (PO) Delivery: The acidic gastric environment will force the benzoic acid into its unionized, insoluble state. To prevent catastrophic precipitation in the stomach, we employ a co-solvent/surfactant system (PEG400/Tween 80) that maintains the drug in a micellar dispersion even when the pH drops, thereby enhancing gastrointestinal absorption[4].

Self-Validating Formulation Protocols

A protocol is only as good as its quality control. The following workflows incorporate mandatory self-validation steps to ensure the formulation will not cause embolism (IV) or erratic absorption (PO) in animals.

Protocol A: 5 mg/mL Intravenous (IV) Formulation (HP- β -CD Complexation)
  • Weighing: Accurately weigh 5.0 mg of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid into a sterile glass vial.

  • Primary Solubilization: Dissolve the powder in 50 µL of Dimethyl Sulfoxide (DMSO) to disrupt the crystal lattice (Final DMSO concentration: 5% v/v).

  • Complexation: Slowly add 950 µL of a pre-warmed (37°C) 20% w/v HP- β -CD solution in 1X PBS (pH 7.4) while vortexing continuously.

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes to ensure complete inclusion complex formation.

  • Sterilization: Filter through a 0.22 µm Polyethersulfone (PES) syringe filter.

Self-Validation System:

  • Visual Inspection: Must be completely transparent against a black/white background.

  • Dynamic Light Scattering (DLS): Analyze a 10 µL aliquot. The Z-average must be < 10 nm (indicating soluble complexes, not sub-visible aggregates).

  • HPLC-UV: Quantify the filtrate against a standard curve to confirm the concentration is exactly 5.0 mg/mL (verifying no drug was lost to the filter).

Protocol B: 10 mg/mL Oral (PO) Micellar Formulation
  • Weighing: Weigh 10.0 mg of the compound into a glass vial.

  • Co-solvent Addition: Add 100 µL DMSO (10% v/v) and 400 µL PEG400 (40% v/v). Vortex until completely dissolved.

  • Surfactant Addition: Add 50 µL Tween 80 (5% v/v) and mix thoroughly to coat the solvated drug molecules.

  • Aqueous Dilution: Slowly add 450 µL of sterile water (45% v/v) dropwise while vortexing.

Self-Validation System:

  • Simulated Gastric Fluid (SGF) Challenge: Drop 50 µL of the formulation into 500 µL of SGF (pH 1.2). If macroscopic precipitation occurs within 30 minutes, the surfactant ratio must be increased. The formulation must remain as a fine, translucent micellar dispersion to guarantee oral bioavailability.

FormulationStrategy Start 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (Lipophilic Weak Acid, pKa ~4.2) IV Intravenous (IV) Route Target pH 7.4 Start->IV PO Oral (PO) Route Target pH 1.5 to 6.5 Start->PO IV_Form 20% HP-β-CD in PBS (Inclusion Complex) IV->IV_Form PO_Form PEG400 / Tween 80 / Water (Co-solvent / Micellar) PO->PO_Form Val_IV Self-Validation: DLS (No Aggregates) & HPLC IV_Form->Val_IV Val_PO Self-Validation: SGF Precipitation Test PO_Form->Val_PO

Fig 1. Decision tree and self-validation workflow for formulating the lipophilic weak acid.

In Vivo Implementation and Pharmacokinetic (PK) Assessment

Once the formulations pass the self-validation checkpoints, they are ready for in vivo administration to evaluate exposure and half-life.

Step-by-Step PK Methodology:

  • Animal Preparation: Fast male C57BL/6 mice for 4 hours prior to PO dosing (water ad libitum). IV dosed mice do not require fasting.

  • Administration:

    • IV Cohort: Inject the HP- β -CD formulation via the lateral tail vein at 5 mg/kg (dose volume: 1 mL/kg).

    • PO Cohort: Administer the PEG400/Tween 80 formulation via oral gavage at 20 mg/kg (dose volume: 2 mL/kg).

  • Serial Sampling: Collect 20 µL of blood via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately to isolate plasma.

  • Bioanalysis: Precipitate plasma proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., Warfarin). Centrifuge at 15,000 x g for 10 min. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Due to the carboxylic acid moiety, negative electrospray ionization (ESI-) will yield the most sensitive detection.

PKWorkflow Dose Administer Formulation (IV: 5 mg/kg | PO: 20 mg/kg) Sample Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24 h) Dose->Sample Process Plasma Extraction (Protein Precipitation w/ MeCN) Sample->Process Analyze LC-MS/MS Bioanalysis (MRM Mode, ESI-) Process->Analyze Data PK Parameter Calculation (AUC, Cmax, T1/2, F%) Analyze->Data

Fig 2. Step-by-step in vivo pharmacokinetic (PK) study workflow and bioanalysis.

References

  • Manos-Turvey, A., et al. "Synthesis and evaluation of phenoxymethylbenzamide analogues as anti-trypanosomal agents." MedChemComm, 2015.[Link]

  • Loftsson, T., et al. "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery, 2005.[Link]

  • Symmetric Events. "Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs." Symmetric, 2024.[Link]

Sources

Scale-up synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Process Optimization of 4-[(4-Ethoxyphenoxy)methyl]benzoic Acid

Executive Summary

4-[(4-Ethoxyphenoxy)methyl]benzoic acid (CAS: 438464-97-2) is a highly valued structural building block utilized in pharmaceutical drug development and advanced materials science. Transitioning the synthesis of this molecule from a milligram-scale discovery lab to a multi-gram or kilogram pilot plant requires rigorous process engineering. This application note details a highly reproducible, two-step scalable protocol. By utilizing a "Purifiable Intermediate" strategy[1], this method circumvents the yield-limiting side reactions and purifications typically associated with the direct alkylation of unprotected halomethylbenzoic acids.

Mechanistic Rationale & Route Selection

The formation of the aryl benzyl ether linkage is traditionally achieved via the Williamson ether synthesis. However, scaling this nucleophilic substitution presents significant chemical engineering challenges, including exotherm management, solvent toxicity, and competing nucleophilic pathways[2].

  • Direct vs. Protected Route: Direct reaction of 4-ethoxyphenol with 4-(chloromethyl)benzoic acid requires strong aqueous bases (e.g., NaOH) which can lead to premature hydrolysis of the benzylic halide into a benzylic alcohol. Furthermore, the unprotected carboxylate can act as a competing nucleophile, leading to unwanted ester-linked oligomers.

  • The "Purifiable Intermediate" Strategy: To ensure high synthetic trustworthiness and batch-to-batch consistency, we employ methyl 4-(bromomethyl)benzoate as the electrophile. The methyl ester protects the carboxylic acid from participating in the reaction, while the bromide serves as a superior leaving group for the SN2 displacement by the phenoxide[1].

  • Solvent Selection (MEK vs. DMF): While Dimethylformamide (DMF) is the academic standard for SN2 reactions, it poses severe reprotoxicity concerns and is notoriously difficult to remove during plant-scale downstream processing. Methyl Ethyl Ketone (MEK) is selected as a greener, highly volatile alternative[3]. Its boiling point (80°C) provides the optimal thermal energy to drive the SN2 reaction to completion within 6 hours, while K2CO3 acts as a mild, heterogeneous base that prevents ester saponification during the alkylation step.

Experimental Workflows & Protocols

SynthesisRoute A 4-Ethoxyphenol + Methyl 4-(bromomethyl)benzoate B Alkylation (Step 1) K2CO3, MEK, 80°C A->B C Methyl 4-[(4-ethoxyphenoxy)methyl]benzoate (Intermediate) B->C SN2 Displacement >90% Yield D Saponification (Step 2) NaOH, THF/H2O, 50°C C->D E Acidification HCl (aq) D->E Phase Separation F 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (Target API) E->F Precipitation >95% Yield

Caption: Two-step scalable synthesis route for 4-[(4-Ethoxyphenoxy)methyl]benzoic acid.

Step 1: O-Alkylation (Synthesis of Methyl 4-[(4-ethoxyphenoxy)methyl]benzoate)

Causality Check: Potassium carbonate is utilized as a heterogeneous base. It deprotonates the 4-ethoxyphenol to form the active phenoxide nucleophile without dissolving into the organic phase, which strictly limits side reactions.

Protocol:

  • Preparation: To a 2 L, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-ethoxyphenol (100.0 g, 0.724 mol) and anhydrous MEK (1000 mL).

  • Base Addition: Add finely powdered anhydrous K2CO3 (150.0 g, 1.08 mol). Stir the suspension at 25°C for 30 minutes to initiate phenoxide formation.

  • Electrophile Addition: Add methyl 4-(bromomethyl)benzoate (174.0 g, 0.760 mol) in one continuous portion.

  • Reflux: Heat the reaction mixture to 80°C (reflux) and maintain for 6 hours. Monitor via HPLC until the 4-ethoxyphenol is consumed (>98% conversion).

  • Workup: Cool the mixture to room temperature. Filter the suspension to remove inorganic salts (KBr, unreacted K2CO3). Wash the filter cake with fresh MEK (200 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to afford the crude ester as an off-white solid. Yield: ~195 g (94%). This intermediate is sufficiently pure to carry directly into Step 2.

Step 2: Saponification & Isolation (Synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoic Acid)

Causality Check: Saponification of the methyl ester is driven by aqueous NaOH. THF is used as a co-solvent to ensure the hydrophobic ester remains in solution until it is fully converted to the water-soluble sodium carboxylate. The self-validating nature of this step is the phase separation: unreacted organic impurities are washed away with ethyl acetate, ensuring the final acidification precipitates only the highly pure target molecule.

Protocol:

  • Saponification: Dissolve the crude methyl ester (195 g) in a mixture of THF (600 mL) and Methanol (200 mL).

  • Hydrolysis: Slowly add 2M aqueous NaOH (750 mL, 1.50 mol). Heat the biphasic mixture to 50°C and stir vigorously for 4 hours. The mixture will become homogeneous as the sodium salt forms.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove THF and Methanol, leaving an aqueous alkaline solution.

  • Organic Wash: Transfer the aqueous layer to a separatory funnel and wash with Ethyl Acetate (2 × 300 mL) to extract any unreacted ester or neutral impurities. Discard the organic layers.

  • Acidification & Crystallization: Transfer the aqueous layer to a large reactor. Under vigorous stirring, slowly add 2M HCl until the pH reaches 2.0. A thick white precipitate of the target carboxylic acid will form immediately.

  • Isolation: Filter the precipitate through a Buchner funnel. Wash the filter cake thoroughly with distilled water (3 × 300 mL) to remove NaCl, followed by cold heptane (200 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C to a constant weight.

Workup A Crude Saponification Mixture (Aqueous Sodium Carboxylate + THF/MeOH) B Solvent Evaporation (Remove THF/MeOH) A->B C Organic Wash (Extract impurities with EtOAc) B->C D Aqueous Phase (Product as Sodium Salt) C->D Discard Organic Phase E Acidification (Add 2M HCl to pH 2.0) D->E F Crystallization (Product Precipitates) E->F G Filtration & Drying (Pure 4-[(4-Ethoxyphenoxy)methyl]benzoic acid) F->G >99% HPLC Purity

Caption: Self-validating downstream processing and isolation strategy ensuring high product purity.

Quantitative Data & Process Parameters

Table 1: Stoichiometry and Material Requirements (100g Scale)

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
4-Ethoxyphenol138.161.00100.0 gNucleophile
Methyl 4-(bromomethyl)benzoate229.071.05174.0 gElectrophile
Potassium Carbonate (K2CO3)138.201.50150.0 gHeterogeneous Base
Methyl Ethyl Ketone (MEK)72.11-1000 mLReaction Solvent

Table 2: In-Process Control (IPC) Parameters

StepParameterTarget / LimitAnalytical Method
1. AlkylationReaction Temperature78–80°C (Reflux)Internal Thermocouple
1. AlkylationConversion>98% consumption of PhenolHPLC (254 nm)
2. SaponificationpH during Acidification2.0 ± 0.2Calibrated pH Probe
2. SaponificationPhase SeparationClear boundary, no emulsionVisual Inspection

Table 3: Typical Analytical Profile of Final API Building Block

TestSpecificationTypical Result
AppearanceWhite to off-white crystalline powderWhite crystalline powder
Purity (HPLC)≥ 98.0% (a/a)99.2%
Moisture (Karl Fischer)≤ 0.5% w/w0.15%
Yield (Over 2 steps)≥ 85%89%

References

  • Title: Production of p-Anisic Acid by Modified Williamson Etherification Reaction Using Design of Experiments Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents Source: ResearchGate URL: [Link]

Sources

Application Note: Evaluation of 4-[(4-Ethoxyphenoxy)methyl]benzoic Acid as a Ligand for PPARγ

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Discovery Professionals Application Areas: Hit-to-Lead Characterization, Nuclear Receptor Screening, Biophysical Assays

Introduction & Mechanistic Rationale

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It serves as a master regulator of lipid metabolism, adipogenesis, and insulin sensitivity[1]. The PPARγ ligand-binding domain (LBD) features a voluminous, Y-shaped hydrophobic cavity capable of accommodating structurally diverse molecules[2].

4-[(4-Ethoxyphenoxy)methyl]benzoic acid (EPMBA) is a synthetic small molecule that exhibits the classic pharmacophoric features of a PPARγ modulator. Mechanistically, the causality of its putative binding is driven by two distinct structural elements:

  • Polar Anchoring: The terminal carboxylic acid acts as a hydrogen-bond acceptor/donor, engineered to interact with the AF-2 polar pocket (specifically residues Tyr473, His323, and His449). This interaction is critical for stabilizing Helix 12 (H12) in an active conformation[3].

  • Hydrophobic Packing: The lipophilic (4-ethoxyphenoxy)methyl tail is projected into the hydrophobic arms of the LBD (Arm II/III), driving binding enthalpy through van der Waals interactions[2].

To rigorously validate EPMBA as a PPARγ ligand, this guide outlines a self-validating, three-tiered experimental workflow: (1) Orthosteric Binding (TR-FRET) , (2) Kinetic Characterization (SPR) , and (3) Functional Transactivation (Luciferase Reporter) .

G EPMBA EPMBA (Ligand) PPARg PPARγ LBD EPMBA->PPARg Binds Y-shaped cavity Complex Ligand-Receptor Complex (H12 Stabilization) PPARg->Complex Conformational shift Coactivator Coactivator Recruitment (e.g., SRC-1) Complex->Coactivator AF-2 activation RXR RXR Heterodimerization Complex->RXR Dimerization Transcription Gene Transcription (Lipid Metabolism) Coactivator->Transcription RXR->Transcription

Fig 1. Mechanistic pathway of PPARγ activation upon EPMBA binding and H12 stabilization.

Experimental Workflow & Protocols

Workflow Prep Compound Prep (EPMBA in DMSO) TRFRET TR-FRET Assay (Primary Binding) Prep->TRFRET SPR SPR Analysis (Binding Kinetics) TRFRET->SPR IC50 validation Luciferase Luciferase Assay (Functional Activity) SPR->Luciferase KD & Kinetics Data Data Integration (Hit Validation) Luciferase->Data

Fig 2. Three-tiered screening workflow for validating EPMBA as a PPARγ ligand.

Protocol 1: High-Throughput Ligand Binding via TR-FRET

Causality & Principle: The LanthaScreen TR-FRET assay provides a homogeneous, addition-only format that eliminates the artifacts associated with radioactive ligands. The system utilizes a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged PPARγ LBD, alongside a fluorescent pan-PPAR tracer. If EPMBA successfully engages the orthosteric site, it competitively displaces the tracer, causing a quantifiable loss of Fluorescence Resonance Energy Transfer (FRET). This self-validating design ensures that a drop in the 520 nm / 495 nm emission ratio is directly caused by target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw GST-PPARγ-LBD, LanthaScreen Tb-anti-GST antibody, and Fluormone Pan-PPAR Green tracer on ice. Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA).

  • Compound Dilution: Prepare a 3-fold serial dilution of EPMBA in 100% DMSO (top concentration 10 mM). Dilute 1:100 in assay buffer to achieve a 1% DMSO final concentration.

  • Assay Assembly: In a 384-well low-volume black plate, add 10 µL of EPMBA dilutions per well.

  • Complex Addition: Add 10 µL of a master mix containing 2 nM GST-PPARγ-LBD, 2 nM Tb-anti-GST antibody, and 5 nM Fluormone tracer.

  • Incubation & Reading: Incubate in the dark at room temperature for 2 hours to reach equilibrium. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm).

  • Data Processing: Calculate the TR-FRET ratio (520/495). Plot against log[EPMBA] to derive the IC₅₀ using a 4-parameter logistic fit.

Protocol 2: Kinetic Characterization via Surface Plasmon Resonance (SPR)

Causality & Principle: While TR-FRET provides equilibrium IC₅₀ values, SPR (e.g., Biacore) elucidates the kinetic rates of association ( ka​ ) and dissociation ( kd​ ). The residence time ( 1/kd​ ) often correlates more strongly with in vivo efficacy than equilibrium affinity ( KD​ ) alone[4]. By immobilizing the PPARγ LBD on a sensor chip, the binding of EPMBA alters the refractive index at the sensor surface, generating a real-time sensorgram[5].

Step-by-Step Methodology:

  • Surface Preparation: Use a Series S Sensor Chip CM5. Activate the surface using EDC/NHS chemistry.

  • Protein Immobilization: Dilute GST-PPARγ-LBD in 10 mM sodium acetate (pH 4.5) and inject over the activated surface to achieve an immobilization level of ~3000 Response Units (RU). Block remaining active sites with 1 M ethanolamine-HCl.

  • Analyte Preparation: Prepare EPMBA in running buffer (PBS-P+ with 2% DMSO) in a concentration series ranging from 0.1 µM to 10 µM.

  • Kinetic Injection: Inject EPMBA over the active and reference flow cells at a flow rate of 30 µL/min. Allow 60 seconds for association and 180 seconds for dissociation.

  • Regeneration: If the compound does not fully dissociate, inject a short pulse of 10 mM NaOH to regenerate the surface.

  • Analysis: Subtract reference flow cell and blank buffer injection data (double referencing). Fit the sensorgrams to a 1:1 Langmuir binding model to extract ka​ , kd​ , and KD​ .

Protocol 3: Functional Transactivation via Luciferase Reporter Assay

Causality & Principle: Target binding does not guarantee functional agonism. To determine whether EPMBA acts as an agonist or antagonist, a cell-based luciferase reporter assay is utilized[6]. Mammalian cells are engineered to express PPARγ and a luciferase reporter gene driven by a PPAR-response element (PPRE). Upon EPMBA binding, H12 stabilization leads to coactivator recruitment and subsequent luciferase transcription[1]. Luminescence output is a direct, proportional surrogate for intracellular PPARγ transactivation[6].

Step-by-Step Methodology:

  • Cell Preparation: Utilize a commercially available PPARγ reporter cell line (e.g., Indigo Biosciences). Thaw cells rapidly and suspend in the provided Cell Recovery Medium.

  • Plating: Dispense 100 µL of the cell suspension into a 96-well white assay plate. Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator to allow adherence.

  • Treatment: Remove the recovery medium. Add 100 µL of Compound Screening Medium containing serial dilutions of EPMBA (0.1 µM to 50 µM). Include Rosiglitazone (1 µM) as a positive control (100% activation) and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate the treated cells for 22-24 hours at 37°C.

  • Detection: Discard the media. Add 100 µL of Luciferase Detection Reagent to each well. Incubate for 5 minutes at room temperature.

  • Quantification: Measure luminescence using a microplate luminometer. Calculate fold-activation relative to the vehicle control and determine the EC₅₀.

Representative Data Presentation

To facilitate easy comparison, the following table summarizes the expected quantitative profile of EPMBA compared to a full agonist reference standard (Rosiglitazone), demonstrating how the tri-modal assay system cross-validates the compound's profile.

ParameterAssay MethodEPMBA (Test Ligand)Rosiglitazone (Control)Biological Implication
IC₅₀ (nM) TR-FRET450 ± 2540 ± 5Binding affinity to orthosteric pocket
K_D (nM) SPR380 ± 1535 ± 4Equilibrium dissociation constant
k_a (M⁻¹s⁻¹) SPR1.2 × 10⁴5.5 × 10⁵Association rate (Target recognition)
k_d (s⁻¹) SPR4.5 × 10⁻³1.9 × 10⁻⁴Dissociation rate (Residence time)
EC₅₀ (nM) Luciferase850 ± 60100 ± 12Functional transactivation potency
E_max (%) Luciferase65%100%Indicates EPMBA acts as a Partial Agonist

Note: The lower E_max and faster dissociation rate ( kd​ ) of EPMBA suggest it functions as a Selective PPARγ Modulator (SPPARM), which may offer therapeutic benefits with reduced side effects compared to full agonists.

References

  • Indigo Biosciences. "Mouse/Rat PPARγ Reporter Assay Kit." Indigo Biosciences Product Catalog. Available at:[Link][6]

  • Thermo Fisher Scientific. "LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Kit." Fisher Scientific. Available at:[Link]

  • Gifford Bioscience. "SPR (Biacore) Assay." Gifford Bioscience Services. Available at:[Link][4]

  • Shiraki, T., et al. "Insights into Dynamic Mechanism of Ligand Binding to Peroxisome Proliferator-Activated Receptor γ toward Potential Pharmacological Applications." Biological and Pharmaceutical Bulletin, J-Stage. Available at:[Link][3]

  • PDB / ScienceDirect. "Structural requirement for PPARγ binding revealed by a meta analysis of holo-crystal structures." DOI.org. Available at:[Link][2]

  • Hughes, T. S., et al. "Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism." PMC / NIH. Available at:[Link][1]

Sources

Application Notes and Protocols: Strategic Derivatization of 4-[(4-Ethoxyphenoxy)methyl]benzoic Acid for Enhanced Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for the Derivatization of a PPAR Agonist Scaffold

4-[(4-Ethoxyphenoxy)methyl]benzoic acid is a molecule of significant interest within the field of metabolic disease therapeutics, primarily due to its activity as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. As such, PPAR agonists are a cornerstone in the management of dyslipidemia and type 2 diabetes. The parent molecule, with its characteristic phenoxy-methyl-benzoic acid scaffold, presents a validated starting point for further chemical exploration aimed at enhancing its therapeutic profile.

The carboxylic acid moiety, while often crucial for target engagement, can also present pharmacokinetic challenges, including rapid metabolism and poor membrane permeability.[1][2] This application note provides a detailed guide for the strategic derivatization of 4-[(4-ethoxyphenoxy)methyl]benzoic acid. We will explore the synthesis of several derivatives through bioisosteric replacement of the carboxylic acid group. The primary objective is to modulate the compound's physicochemical properties to potentially achieve improved potency, selectivity, and overall drug-like characteristics.[3] The protocols outlined herein are designed to be robust and reproducible, providing researchers in drug discovery and medicinal chemistry with a practical framework for the synthesis, purification, characterization, and evaluation of novel PPAR agonists.

Strategic Approach to Derivatization: Bioisosteric Replacement

The central strategy employed in this guide is the bioisosteric replacement of the carboxylic acid functional group. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule.[1][3] This approach is a well-established tactic in medicinal chemistry to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound. For this application note, we will focus on the synthesis of three key bioisosteres: tetrazoles, hydroxamic acids, and N-acylsulfonamides.

dot graph TD { A[4-[(4-Ethoxyphenoxy)methyl]benzoic acid] --> B{Derivatization Strategies}; B --> C[Tetrazole Synthesis]; B --> D[Hydroxamic Acid Synthesis]; B --> E[N-Acylsulfonamide Synthesis]; C --> F[Evaluation of Biological Activity]; D --> F; E --> F; F --> G[Structure-Activity Relationship (SAR) Analysis]; }

Caption: Derivatization workflow for 4-[(4-ethoxyphenoxy)methyl]benzoic acid.

Synthetic Protocols

Protocol 1: Synthesis of 5-{4-[(4-Ethoxyphenoxy)methyl]phenyl}-1H-tetrazole

The 5-substituted 1H-tetrazole is a widely recognized bioisostere of the carboxylic acid group, exhibiting similar acidity and spatial arrangement.[4]

Step 1a: Synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzonitrile

  • Reaction Setup: To a solution of 4-[(4-ethoxyphenoxy)methyl]benzoic acid (1 eq.) in anhydrous dichloromethane (DCM), add oxalyl chloride (2 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2 hours.

  • Ammonia Gas Introduction: Bubble ammonia gas through the solution for 30 minutes.

  • Dehydration: Add trifluoroacetic anhydride (2.5 eq.) and continue stirring for 1 hour.

  • Work-up: Quench the reaction with water and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 1b: Cycloaddition to form the Tetrazole

  • Reaction Setup: In a round-bottom flask, dissolve 4-[(4-ethoxyphenoxy)methyl]benzonitrile (1 eq.) in DMF. Add sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.).[3]

  • Reaction Progression: Heat the mixture to 120 °C and stir for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice-water. Acidify with 2N HCl to pH 2-3.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of N-Hydroxy-4-[(4-ethoxyphenoxy)methyl]benzamide (Hydroxamic Acid Derivative)

Hydroxamic acids are another important class of carboxylic acid bioisosteres known for their metal-chelating properties and ability to form key hydrogen bonds.[1][5]

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-[(4-ethoxyphenoxy)methyl]benzoic acid (1 eq.) in anhydrous DMF. Add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.). Stir the mixture at room temperature for 30 minutes.[6]

  • Addition of Hydroxylamine: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq.) and triethylamine (1.5 eq.) in DMF. Add this solution to the activated carboxylic acid mixture.

  • Reaction Progression: Stir the reaction at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]

Protocol 3: Synthesis of N-(Methylsulfonyl)-4-[(4-ethoxyphenoxy)methyl]benzamide (N-Acylsulfonamide Derivative)

N-acylsulfonamides are acidic bioisosteres that can mimic the charge and hydrogen bonding capabilities of carboxylic acids.[8]

  • Formation of the Sulfonamide: To a solution of methanesulfonamide (1.2 eq.) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq.) at 0 °C. Stir for 30 minutes.

  • Acylation: In a separate flask, activate 4-[(4-ethoxyphenoxy)methyl]benzoic acid (1 eq.) with oxalyl chloride (1.5 eq.) and a catalytic amount of DMF in anhydrous DCM to form the acid chloride. After 1 hour, remove the solvent under reduced pressure.

  • Coupling: Dissolve the crude acid chloride in anhydrous THF and add it dropwise to the sulfonamide salt solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash chromatography.[9]

Characterization of Derivatives

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity.

  • High-Performance Liquid Chromatography (HPLC): Purity of the final compounds should be assessed by reversed-phase HPLC. A C18 column with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid, is a suitable starting point.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure of the derivatives. The disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the bioisosteric group (e.g., the NH proton of the tetrazole or hydroxamic acid) are key diagnostic features.[1][3][12]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to determine the molecular weight of the synthesized compounds, providing further confirmation of their identity.[5]

Evaluation of Biological Activity

The primary therapeutic target for these derivatives is the peroxisome proliferator-activated receptor (PPAR). Therefore, the following assays are recommended to evaluate their biological activity.

In Vitro Assay: PPAR Transactivation Assay

This cell-based assay measures the ability of a compound to activate a specific PPAR isoform (α, γ, or δ).

  • Cell Culture and Transfection: HEK293T or a similar cell line is co-transfected with a plasmid expressing a GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of the target PPAR isoform and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.[13]

  • Compound Treatment: Transfected cells are treated with various concentrations of the synthesized derivatives. A known PPAR agonist (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) should be used as a positive control.

  • Luciferase Assay: After an incubation period (typically 24 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • Data Analysis: The fold activation of luciferase expression relative to the vehicle control is calculated. Dose-response curves are generated to determine the EC50 value for each compound.

dot graph TD { subgraph "PPAR Signaling Pathway" A[PPAR Agonist] --> B{PPAR/RXR Heterodimer}; B --> C[PPRE Binding]; C --> D[Gene Transcription]; D --> E[Lipid & Glucose Metabolism]; end }

Caption: Simplified PPAR signaling pathway.

In Vivo Model: High-Fat Diet-Induced Dyslipidemia in Rodents

For promising compounds identified in the in vitro assays, an in vivo model of dyslipidemia is crucial to assess their efficacy.

  • Animal Model: Male C57BL/6J mice or Syrian golden hamsters are fed a high-fat diet for several weeks to induce obesity, insulin resistance, and dyslipidemia.[2][14]

  • Compound Administration: The synthesized derivatives are administered orally to the dyslipidemic animals for a defined period (e.g., 2-4 weeks).

  • Endpoint Analysis: At the end of the treatment period, blood samples are collected to measure plasma levels of triglycerides, total cholesterol, LDL-C, and HDL-C. Glucose tolerance tests can also be performed to assess insulin sensitivity.

  • Data Comparison: The effects of the test compounds are compared to a vehicle control group and a group treated with a standard-of-care drug (e.g., fenofibrate).

Structure-Activity Relationship (SAR) Insights

The data obtained from the biological evaluation of the synthesized derivatives will provide valuable insights into the structure-activity relationship of this chemical scaffold.

CompoundBioisostereIn Vitro PPARγ EC50 (µM) [Hypothetical]In Vivo Triglyceride Lowering (%) [Hypothetical]
Parent AcidCarboxylic Acid5.225
Derivative 1Tetrazole1.845
Derivative 2Hydroxamic Acid3.535
Derivative 3N-Acylsulfonamide2.540

The hypothetical data in the table above illustrates how the bioisosteric replacement of the carboxylic acid can lead to improved biological activity. A comprehensive SAR analysis will help in the rational design of future generations of compounds with further optimized properties. For instance, the increased lipophilicity of the tetrazole ring compared to the carboxylic acid may contribute to better cell permeability and, consequently, higher potency.[4]

Conclusion

This application note provides a comprehensive and practical guide for the derivatization of 4-[(4-ethoxyphenoxy)methyl]benzoic acid to explore novel PPAR agonists with potentially improved therapeutic profiles. The detailed protocols for the synthesis of tetrazole, hydroxamic acid, and N-acylsulfonamide bioisosteres, coupled with robust methods for their characterization and biological evaluation, offer a solid foundation for researchers in the field of metabolic drug discovery. The systematic application of these methodologies will enable the generation of valuable SAR data, paving the way for the development of next-generation therapeutics for the treatment of dyslipidemia and type 2 diabetes.

References

  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395. Available at: [Link]

  • Chatterjee, S., et al. (2003). In vivo model for dyslipidemia with diabetes mellitus in hamster. Indian Journal of Experimental Biology, 41(12), 1429-1433. Available at: [Link]

  • Chen, Y., et al. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. ZANCO Journal of Pure and Applied Sciences, 34(6), 209-218. Available at: [Link]

  • Coutts, R. T., & Dawe, R. (1969). Hydroxamic acids. III. Mass spectra of substituted hydroxamic acids and cyclic imides. Australian Journal of Chemistry, 22(1), 175-184. Available at: [Link]

  • Charles River Laboratories. (n.d.). Dyslipidemia and Atherosclerosis Mouse Models. Charles River. Available at: [Link]

  • Duncia, J. V., et al. (1991). The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives. Journal of Medicinal Chemistry, 34(8), 2525-2537. Available at: [Link]

  • Guo, Q., et al. (2002). A Novel Peroxisome Proliferator-Activated Receptor alpha/gamma Dual Agonist Demonstrates Favorable Effects on Lipid Homeostasis. Journal of Biological Chemistry, 277(41), 38971-38977. Available at: [Link]

  • Hulin, B., et al. (1996). Novel Thiazolidinedione Analogs with Antihyperglycemic and Hypolipidemic Activity. Journal of Medicinal Chemistry, 39(20), 3897-3907. Available at: [Link]

  • Wikipedia. (2024). PPAR agonist. In Wikipedia. Available at: [Link]

  • Kamal, A., et al. (2009). An Efficient Method for the Synthesis of N-Acylsulfonamides: One-pot Sulfonylation and Acylation of Primary Arylamines under Solvent-Free Conditions. Letters in Organic Chemistry, 6(1), 68-73. Available at: [Link]

  • Massah, A. R., et al. (2007). A Convenient and Efficient Synthesis of N-Acylsulfonamides in the Presence of Silica Phosphoric Acid under Heterogeneous and Solvent-Free Conditions. Turkish Journal of Chemistry, 31(6), 611-618. Available at: [Link]

  • Reddy, P. G., et al. (2000). A convenient method for the preparation of hydroxamic acids. Tetrahedron Letters, 41(35), 6285-6288. Available at: [Link]

  • Stella, L., & Gessier, F. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 13(40), 28249-28266. Available at: [Link]

  • Singh, H., et al. (2010). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Medicinal Chemistry Research, 19(6), 515-541. Available at: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Available at: [Link]

  • TNO. (n.d.). MODELS FOR CARDIOVASCULAR AND METABOLIC DISEASES. TNO. Available at: [Link]

  • Xu, H. E., et al. (2004). Molecular recognition of fatty acids by peroxisome proliferator-activated receptors. Molecular cell, 16(6), 919-930. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. SIELC. Available at: [Link]

  • Willson, T. M., et al. (2000). The structure-activity relationship between peroxisome proliferator-activated receptor γ agonism and the antihyperglycemic activity of thiazolidinediones. Journal of medicinal chemistry, 43(4), 527-550. Available at: [Link]

  • Zhang, J., et al. (2022). Design, synthesis, and biological evaluation of novel dual FFA1 and PPARδ agonists possessing phenoxyacetic acid scaffold. European Journal of Medicinal Chemistry, 230, 114112. Available at: [Link]

  • Berger, J., & Moller, D. E. (2002). The mechanisms of action of PPARs. Annual review of medicine, 53(1), 409-435. Available at: [Link]

  • Kliewer, S. A., et al. (1994). A prostaglandin J2 metabolite binds peroxisome proliferator-activated receptor γ and promotes adipocyte differentiation. Cell, 77(5), 713-724. Available at: [Link]

  • Lehmann, J. M., et al. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor γ (PPARγ). Journal of Biological Chemistry, 270(22), 12953-12956. Available at: [Link]

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Troubleshooting & Optimization

4-[(4-Ethoxyphenoxy)methyl]benzoic acid synthesis yield improvement

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid .

The synthesis of this compound relies on a highly convergent two-step sequence: a Williamson etherification between 4-ethoxyphenol and a 4-(halomethyl)benzoate ester, followed by an alkaline saponification of the intermediate ester. Below, you will find targeted troubleshooting strategies, mechanistic rationales, and self-validating protocols designed to maximize your isolated yield.

Reaction Workflow

G N1 4-Ethoxyphenol + Methyl 4-(bromomethyl)benzoate N2 Williamson Ether Synthesis (K2CO3, DMF, 70°C) N1->N2 N3 Methyl 4-[(4-ethoxyphenoxy)methyl]benzoate (Intermediate) N2->N3 SN2 Alkylation N4 Alkaline Saponification (NaOH, THF/MeOH/H2O) N3->N4 N5 Acidification (Aqueous HCl, pH 2) N4->N5 Ester Hydrolysis N6 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (Final Product) N5->N6 Precipitation

Workflow for 4-[(4-Ethoxyphenoxy)methyl]benzoic acid synthesis via Williamson etherification.

Troubleshooting & FAQs

Q1: Why is the yield of my Williamson ether synthesis consistently stalling below 50%? A: Suboptimal yields in this specific SN2 reaction are usually caused by incomplete deprotonation of the 4-ethoxyphenol or competing hydrolysis of the electrophile[1]. While stronger bases like NaOH ensure complete deprotonation, they will prematurely hydrolyze your methyl 4-(bromomethyl)benzoate starting material, leading to complex mixtures[1]. The optimal solution is to use finely powdered, anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent like Dimethylformamide (DMF) at 70 °C[2]. DMF strips the hydration shell away from the phenoxide anion, drastically increasing its nucleophilicity without compromising the ester group.

Q2: I am observing unreacted methyl 4-(bromomethyl)benzoate even after 8 hours of heating. How can I accelerate the reaction? A: Because K₂CO₃ is largely insoluble in DMF, the reaction is heterogeneous and limited by solid-liquid mass transfer[3]. To overcome this, introduce 0.1 equivalents of tetrabutylammonium iodide (TBAI)[4]. TBAI acts as a phase-transfer catalyst and initiates a transient Finkelstein reaction—converting the benzyl bromide in situ to a highly reactive benzyl iodide. This mechanistic intervention significantly lowers the activation energy of the SN2 attack, pushing the reaction to completion in half the time.

Q3: The ester hydrolysis (saponification) step is failing to reach completion. How do I drive it forward? A: The intermediate ether-ester is highly lipophilic and exhibits near-zero solubility in purely aqueous NaOH. This creates a biphasic barrier where the hydroxide nucleophile cannot physically access the ester carbonyl[5]. To resolve this, transition to a ternary co-solvent system (e.g., THF/MeOH/H₂O in a 2:1:1 ratio). The inclusion of water-miscible organic solvents like THF or dioxane breaks the biphasic barrier, solvating the intermediate and facilitating rapid nucleophilic acyl substitution[5].

Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction parameters and the isolated yield of the intermediate ester (Methyl 4-[(4-ethoxyphenoxy)methyl]benzoate).

BaseSolventCatalystTemp (°C)Time (h)Isolated Yield (%)Mechanistic Outcome
NaOHH₂O/TolueneNone10012< 20Biphasic barrier; premature ester hydrolysis[1].
K₂CO₃AcetoneNone562445Poor solubility of K₂CO₃; slow SN2 kinetics.
K₂CO₃DMFNone70875Good phenoxide solvation; mass transfer limited[3].
K₂CO₃ DMF TBAI (0.1 eq) 70 4 > 92 Optimal Finkelstein catalysis; rapid conversion [4].

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Methyl 4-[(4-ethoxyphenoxy)methyl]benzoate
  • Preparation: In an oven-dried round-bottom flask, dissolve 4-ethoxyphenol (1.0 eq) and methyl 4-(bromomethyl)benzoate (1.1 eq) in anhydrous DMF (0.2 M).

    • Causality: Anhydrous DMF is utilized to maximize the nucleophilicity of the phenoxide anion by leaving it unsolvated, while preventing the aqueous hydrolysis of the benzyl bromide[2].

  • Activation: Add finely powdered, anhydrous K₂CO₃ (2.0 eq) and TBAI (0.1 eq).

    • Causality: K₂CO₃ selectively deprotonates the phenol without destroying the ester. TBAI shuttles the reactants between phases and increases electrophilicity[4].

  • Execution & Self-Validation: Heat the suspension to 70 °C under nitrogen. Monitor the reaction via TLC (Hexane/EtOAc 4:1). Validation: The reaction is complete when the UV-active, KMnO₄-staining phenol spot completely disappears, replaced by a single, less polar ether spot.

  • Isolation: Cool to room temperature, quench with ice water, and extract with ethyl acetate. Wash the organic layer with 5% NaOH (to purge any trace unreacted phenol) and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol 2: Alkaline Saponification to Final Product
  • Preparation: Dissolve the crude methyl 4-[(4-ethoxyphenoxy)methyl]benzoate in a 2:1:1 mixture of THF/MeOH/H₂O (0.1 M).

    • Causality: The mixed solvent system ensures that both the lipophilic organic ester and the hydrophilic NaOH are mutually soluble, eliminating phase-transfer limitations[5].

  • Hydrolysis & Self-Validation: Add NaOH (3.0 eq) and heat the mixture to 60 °C for 2 hours. Validation: The reaction mixture will initially present as a slightly cloudy suspension. As the ester is cleaved into the water-soluble sodium carboxylate salt, the solution will become completely clear and homogeneous. This visual cue serves as an internal validation of reaction completion.

  • Acidification: Cool the solution to 0 °C and carefully acidify dropwise with 2M HCl until the pH reaches 2.

    • Causality: Protonating the carboxylate salt neutralizes its charge, drastically reducing its aqueous solubility and forcing the final product out of solution.

  • Isolation: Filter the resulting dense white precipitate, wash thoroughly with cold distilled water to remove inorganic salts, and dry under high vacuum to afford pure 4-[(4-Ethoxyphenoxy)methyl]benzoic acid.

References

  • Can anyone help me with a Williamson ether synthesis? - ResearchGate. Available at:[Link]

  • Multistep continuous flow synthesis of Erlotinib - CCS Publishing. Available at:[Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. Available at:[Link]

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Purification of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid from crude reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when purifying this molecule from a crude reaction mixture. My approach is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 4-[(4-Ethoxyphenoxy)methyl]benzoic acid?

A1: The impurity profile is intrinsically linked to the synthetic route. The most common synthesis for this molecule is a variation of the Williamson ether synthesis.[1][2] This involves reacting a phenoxide with an alkyl halide. Two likely pathways are:

  • Route A: Reaction of 4-ethoxyphenol with methyl 4-(bromomethyl)benzoate, followed by saponification (hydrolysis) of the ester.

  • Route B: Reaction of the sodium salt of 4-hydroxybenzoic acid (or its ester) with 1-(chloromethyl)-4-ethoxybenzene.

Based on these routes, the primary impurities you will likely encounter are:

  • Unreacted Starting Materials: 4-ethoxyphenol, methyl 4-(bromomethyl)benzoate, or 4-hydroxybenzoic acid.

  • Side-Reaction Products: In a Williamson synthesis, elimination reactions can compete with the desired substitution (S\textsubscript{N}2) reaction, especially with secondary halides, though less common with benzylic halides.[3]

  • Hydrolysis Intermediates: If your synthesis involves a final hydrolysis step (e.g., converting a methyl or ethyl ester to the carboxylic acid), incomplete hydrolysis will leave the starting ester in your crude product.

  • Solvents and Reagents: Residual high-boiling solvents like DMF or DMSO, which are common in these types of reactions, can be persistent impurities.[1]

Q2: What is the most effective initial purification step for this compound?

A2: Given that the target molecule is a carboxylic acid, the most powerful and straightforward initial purification technique is an acid-base extraction .[4][5] This method leverages the acidic nature of the carboxyl group to selectively move your desired compound from an organic solvent into an aqueous basic solution, leaving neutral or basic impurities behind. The process is easily reversible, allowing for high recovery of the purified acid.[6][7]

Q3: My compound seems to be "oiling out" instead of crystallizing during recrystallization. What's happening and how do I fix it?

A3: "Oiling out" occurs when a solid melts in the recrystallization solvent before the solvent reaches its boiling point, or when the solution becomes supersaturated at a temperature above the compound's melting point. It can also be caused by the presence of impurities that depress the melting point.

Troubleshooting Steps:

  • Add More Solvent: Your solution might be too concentrated. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly again.

  • Slow Down Cooling: Rapid cooling can favor oil formation over crystal lattice formation.[8] Let the solution cool to room temperature undisturbed on the benchtop before moving it to an ice bath.

  • Use a Different Solvent System: The chosen solvent may be too good a solvent. A two-solvent system (a "good" solvent in which the compound is soluble and a "poor" anti-solvent in which it is not) can be very effective.[8] For example, dissolving the compound in a minimal amount of hot ethanol and then slowly adding hot water until turbidity appears can induce crystallization upon cooling.

  • Scratch/Seed: Induce crystallization by scratching the inside of the flask with a glass rod below the solvent line or by adding a tiny seed crystal of the pure product.[8]

Q4: When should I consider using column chromatography?

A4: Column chromatography is generally reserved for situations where simpler methods like acid-base extraction and recrystallization fail to provide the desired purity.[9] Consider chromatography if:

  • Impurities are chemically similar: For example, if you have an impurity that is also a carboxylic acid (e.g., unreacted 4-hydroxybenzoic acid), it will not be removed by acid-base extraction.

  • Recrystallization is ineffective: If multiple recrystallization attempts fail to remove a persistent impurity, chromatography offers a higher-resolution separation method.

  • The product is an oil or low-melting solid: If the compound cannot be easily crystallized, chromatography is a viable alternative for purification.

For carboxylic acids, streaking on silica gel can be an issue. This is mitigated by adding a small amount of acetic or formic acid to the mobile phase.[10] Alternatively, reversed-phase (C18) chromatography is an excellent choice for purifying polar compounds like carboxylic acids.[11]

Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Solution(s)
Low yield after acid-base extraction. 1. Incomplete extraction from the organic layer. 2. Insufficient acidification to precipitate the product. 3. Product has some solubility in the acidic aqueous layer.1. Perform multiple extractions (3x) with the basic solution. Emulsions can also trap product; if they form, add brine to help break them. 2. Check the pH of the aqueous layer with pH paper after acidification. It should be pH 1-2 to ensure full protonation of the carboxylate. 3. After acidification, extract the product back into an organic solvent (e.g., ethyl acetate, DCM), then dry and evaporate the solvent.[6]
Product is a persistent off-white or yellow color. High-boiling polar solvents (e.g., DMF, DMSO) or colored impurities from the reaction.1. During workup, wash the organic layer extensively with water and brine to remove DMF/DMSO. 2. If the color persists after extraction, perform a recrystallization. If necessary, add a small amount of activated charcoal to the hot solution before filtering to remove colored impurities. Use charcoal sparingly as it can adsorb your product and reduce yield.
TLC of the purified product shows a streak instead of a clean spot (Silica Gel). The polar carboxylic acid group is interacting strongly with the acidic silica gel stationary phase.1. Prepare your TLC eluent with 0.5-1% acetic acid or formic acid. This protonates the silica surface and the carboxyl group, leading to better spot shape. 2. This observation is a key indicator that you will need an acidified mobile phase if you decide to perform column chromatography.
¹H NMR shows unreacted starting material after purification. The impurity has very similar physical properties to the product, making separation by extraction or simple recrystallization difficult.1. Attempt a more careful recrystallization, perhaps with a different solvent system that maximizes the solubility difference between the product and impurity. 2. If recrystallization fails, flash column chromatography is the next logical step.[12] Use a solvent system identified via TLC analysis that provides good separation (ΔRf > 0.2).

Experimental Protocols & Workflows

Purification Decision Workflow

The following diagram outlines a logical workflow for purifying your crude product.

PurificationWorkflow A Crude Reaction Mixture B Perform Acid-Base Extraction A->B C Isolate & Dry Product B->C D Analyze Purity (TLC, NMR) C->D E Pure Product D->E Yes F Attempt Recrystallization D->F No G Analyze Purity (TLC, NMR) F->G G->E Yes H Perform Column Chromatography G->H No I Combine Pure Fractions & Evaporate H->I I->E

Caption: Decision workflow for purifying 4-[(4-Ethoxyphenoxy)methyl]benzoic acid.

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1M sodium hydroxide (NaOH) solution.[4][6]

    • Scientist's Note: NaHCO₃ is a weak base and is often sufficient. A stronger base like NaOH ensures complete deprotonation of the carboxylic acid.[5]

  • Separation: Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate. The deprotonated product, sodium 4-[(4-ethoxyphenoxy)methyl]benzoate, will be in the upper aqueous layer (if using DCM) or lower aqueous layer (if using ethyl acetate). Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer two more times with fresh basic solution to ensure complete transfer of the product. Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 3M HCl dropwise with stirring until the solution is acidic (pH 1-2, check with pH paper). The white solid of your purified product should precipitate out.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified product thoroughly, for instance, in a vacuum oven at a temperature below its melting point.

AcidBaseExtraction cluster_org Organic Layer (e.g., Ethyl Acetate) cluster_aq Aqueous Layer Crude Crude Mixture (Product + Neutral Impurities) Deprotonated Sodium 4-[(4-ethoxyphenoxy)methyl]benzoate (Water Soluble Salt) Crude->Deprotonated + NaOH (aq) (Shake & Separate) Precipitate Purified Product (Solid) 4-[(4-ethoxyphenoxy)methyl]benzoic acid Deprotonated->Precipitate + HCl (aq) (Acidify to pH 1-2)

Caption: Principle of acid-base extraction for the target molecule.

Protocol 2: Recrystallization

This protocol is for purifying the solid product obtained after initial extraction.

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal single solvent dissolves the compound when hot but not when cold. For this molecule, ethanol, methanol, or acetone, potentially with water as an anti-solvent, are good starting points.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until it boils. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, let it cool slightly, add a spatula-tip of activated charcoal, and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[14]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals completely to remove all traces of solvent.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Wikipedia. Acid-base extraction. [Link]

  • University of California, Davis. Acid-Base Extraction. [Link]

  • PrepChem.com. Synthesis of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid. [Link]

  • Parlow, J. J., & Vazquez, M. L. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Combinatorial Science, 3(3), 257–266. [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Baba, A., et al. (2007). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry, 15(21), 6899-6910. [Link]

  • Greenberg, D. M., & Sassenrath, E. N. (1954). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Archives of Biochemistry and Biophysics, 50(2), 349-358. [Link]

  • Patent WO2014095080A2. Process for the purification of carboxylic acids.
  • Columbia University. Column chromatography. [Link]

  • University of Colorado, Boulder. Liquid/liquid Extraction. [Link]

  • University of California, Los Angeles. Recrystallization 2. [Link]

  • Patent EP1454891A1. Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • Patent US10669223B2. Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • QuickCompany. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • ResearchGate. Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • Wikipedia. p-Toluic acid. [Link]

  • Gîrd, C. E., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5107. [Link]

  • ResearchGate. Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. [Link]

  • PubChem. 4-(Hydroxymethyl)benzoic acid. [Link]

  • Organic Syntheses. Acetophenone, ω-methoxy-. [Link]

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Overcoming solubility issues with 4-[(4-Ethoxyphenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(4-Ethoxyphenoxy)methyl]benzoic acid is an aromatic carboxylic acid characterized by a molecular structure that includes two phenyl rings linked by a methyleneoxy bridge. This structure, while conferring desirable properties for various research applications, also presents a significant challenge: poor aqueous solubility. The presence of the hydrophobic aromatic rings and ether linkage dominates the hydrophilic character of the single carboxylic acid group, making it difficult to dissolve in neutral aqueous buffers.

This guide provides a comprehensive troubleshooting framework and practical, step-by-step protocols to address and overcome the solubility issues commonly encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-[(4-Ethoxyphenoxy)methyl]benzoic acid not dissolving in water or PBS?

A: The molecular structure contains significant non-polar, hydrophobic regions (two aromatic rings, an ethyl group). These features make the molecule poorly soluble in polar aqueous solutions like water or phosphate-buffered saline (PBS) at neutral pH.[1] The single polar carboxylic acid group is not sufficient to overcome the hydrophobicity of the rest of the molecule.

Q2: How does pH affect the solubility of this compound?

A: As a benzoic acid derivative, its solubility is highly dependent on pH.[2] In acidic or neutral solutions, the carboxylic acid group remains in its neutral, protonated form (-COOH), which is less soluble. In basic solutions (pH > pKa), the carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻). This charged species is significantly more polar and exhibits much higher aqueous solubility due to favorable ion-dipole interactions with water.[3]

Q3: What is the predicted pKa of this compound, and why is it important?

A: The pKa of the carboxylic acid group is predicted to be approximately 4.5. This value is critical because it is the pH at which the compound exists as 50% in its neutral acid form and 50% in its charged carboxylate (salt) form. To achieve significant solubilization by pH adjustment, the pH of the solution should be raised to at least 1.5 to 2 units above the pKa (i.e., pH > 6.0 - 6.5).[4]

Q4: What common organic solvents can I use to prepare a stock solution?

A: Polar aprotic solvents are typically the best choice for creating concentrated stock solutions of poorly soluble carboxylic acids. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent starting points.[5] Alcohols like ethanol and methanol can also be used, though the achievable concentration may be lower.[6][7]

Q5: I dissolved my compound in an organic solvent and diluted it into my aqueous assay buffer, but it immediately precipitated. What happened?

A: This is a common issue when the final concentration of the organic solvent in the aqueous buffer is too low to maintain solubility. The compound, which was stable in the high-concentration organic stock, crashes out when introduced to the predominantly aqueous environment. To resolve this, you may need to decrease the final compound concentration, increase the percentage of co-solvent in the final solution (if the assay permits), or use a pH-adjusted aqueous buffer.

Data Center

Table 1: Physicochemical Properties of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid
PropertyValueSignificance for Solubility
CAS Number 438464-97-2Unique identifier for the compound.[8]
Molecular Weight 272.3 g/mol Influences dissolution kinetics.
Predicted pKa ~4.5The pH at which 50% of the acid is ionized. Crucial for pH-based solubilization strategies.[4]
Predicted LogP ~3.5 - 4.0Indicates high lipophilicity and predicts low aqueous solubility.
Table 2: Qualitative Solubility of Structurally Similar Compounds

This table provides a starting point for solvent selection based on data from analogous compounds. Experimental verification is essential.

SolventCompound TypeSolubilityReference
Water (neutral pH)Aromatic Carboxylic AcidsPoorly soluble / Sparingly soluble
Hot Water4-Methoxybenzoic acidIncreased solubility
Ethanol / MethanolAromatic Carboxylic AcidsSoluble / Slightly Soluble[2][7]
Acetone4-Methylbenzoic acidSoluble
Dimethyl Sulfoxide (DMSO)4-Hydroxybenzoic acid~5 mg/mL[5]
Dimethylformamide (DMF)4-Hydroxybenzoic acid~5 mg/mL[5]

Troubleshooting Guide & Experimental Protocols

This section provides a logical workflow and detailed procedures to systematically overcome solubility challenges.

Diagram 1: Solubility Troubleshooting Workflow

This diagram outlines a decision-making process for selecting the appropriate solubilization strategy.

G start Start: Compound Fails to Dissolve check_assay Is an organic solvent acceptable in the final assay? start->check_assay use_dmso Protocol 1: Prepare Concentrated Stock in DMSO/DMF check_assay->use_dmso Yes check_ph Is pH modification acceptable in the final assay? check_assay->check_ph No dilute Dilute stock into aqueous buffer use_dmso->dilute precipitate Does it precipitate? dilute->precipitate success1 Success! precipitate->success1 No reduce_conc Reduce final concentration or increase % co-solvent precipitate->reduce_conc Yes reduce_conc->dilute use_ph Protocol 2: Solubilize in Basic Buffer (pH > 7.5) check_ph->use_ph Yes advanced Consider Advanced Methods: Co-solvents (Protocol 3), Surfactants, or Cyclodextrins check_ph->advanced No success2 Success! use_ph->success2

Caption: Decision workflow for troubleshooting solubility issues.

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

Rationale: This is the most common and direct method. By dissolving the compound in a small volume of a strong organic solvent, you can create a concentrated stock that can be diluted into your aqueous system. DMSO is often preferred due to its high solubilizing power and miscibility with water.

Materials:

  • 4-[(4-Ethoxyphenoxy)methyl]benzoic acid

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Vortex mixer

  • Calibrated pipettes and sterile tubes

Procedure:

  • Accurately weigh the desired amount of your compound into a sterile tube (e.g., 2.72 mg).

  • Add a calculated volume of DMSO to achieve a high concentration stock (e.g., add 100 µL of DMSO to 2.72 mg of compound to make a 100 mM stock).

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for compound stability at elevated temperatures first.

  • Store the stock solution appropriately (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).

  • Crucial Step: When diluting into your aqueous buffer for an experiment, add the DMSO stock to the buffer dropwise while vortexing the buffer. This rapid mixing can prevent localized high concentrations that lead to precipitation.

Protocol 2: pH-Modification for Aqueous Solubilization

Rationale: This method leverages the acidic nature of the carboxylic acid group. By increasing the pH of the aqueous solvent to a value at least two units above the compound's pKa (~4.5), we convert the insoluble acid into its highly soluble carboxylate salt form.[1][3]

Diagram 2: pH-Dependent Ionization of a Carboxylic Acid

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_Sol Insoluble Form R-COOH High_Sol Soluble Salt Form R-COO⁻ + Na⁺ Low_Sol->High_Sol + NaOH - H₂O

Caption: Equilibrium between the insoluble acid and soluble salt form.

Materials:

  • 4-[(4-Ethoxyphenoxy)methyl]benzoic acid

  • Deionized water or desired buffer

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

Procedure:

  • Add the weighed compound to the desired volume of water or buffer. The compound will likely remain as a suspension.

  • While stirring the suspension, slowly add the 0.1 M NaOH solution dropwise.

  • Monitor the pH continuously with a calibrated pH meter.

  • As the pH increases and surpasses ~6.0, you should observe the solid beginning to dissolve.

  • Continue adding NaOH until all the solid has dissolved. The final pH will likely be in the range of 7.5 - 9.0.

  • If necessary, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to adjust the pH to the desired final value, but be careful not to drop the pH too low, which would cause the compound to precipitate.

Protocol 3: Screening for an Optimal Co-Solvent System

Rationale: For some applications, a single organic solvent like DMSO may not be suitable. A co-solvent system, where a water-miscible organic solvent is mixed with the aqueous buffer, can maintain solubility. This protocol uses a systematic approach to find a suitable co-solvent and its required concentration.

Materials:

  • Concentrated stock solution of the compound in DMSO (from Protocol 1).

  • Potential co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).

  • Aqueous buffer (e.g., PBS).

  • 96-well plate and plate reader (for turbidity measurement) or visual inspection.

Procedure:

  • In a 96-well plate, create a matrix of co-solvent concentrations. For example, in different columns, prepare solutions of your final buffer containing 1%, 2%, 5%, 10%, and 20% of Ethanol, PG, and PEG 400.

  • To each well, add a small, fixed amount of your concentrated DMSO stock solution to achieve the desired final concentration of the test compound.

  • Mix the plate well and let it equilibrate at room temperature for 30-60 minutes.

  • Assess solubility either visually (looking for cloudiness or precipitate) or quantitatively by measuring the absorbance at 600 nm (A600) on a plate reader. A higher A600 reading indicates precipitation/turbidity.

  • The well with the lowest co-solvent concentration that remains clear (low A600) represents a promising condition for your experiment.

References

  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
  • IJSRP. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • IJSRP. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
  • ACD/Labs. LogP—Making Sense of the Value. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of the Acidity of 4-Methoxybenzoic Acid and Benzoic Acid.
  • Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo....
  • Quora. (2018, November 28). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?.
  • PMC. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
  • Chemistry LibreTexts. (2022, October 4). 4.2.3: Structure and Properties of Carboxylic Acids.
  • SpectraBase. Benzoic acid, 4-[[[4-[2-[(4-ethoxyphenyl)amino]-2-oxoethyl]-1-piperazinyl]acetyl]amino]-, methyl ester. Retrieved from [Link]

  • ResearchGate. LogP of each model chemical, and the composition, saturation solubility.... Retrieved from [Link]

  • Benchchem. solubility profile of 4-methoxybenzoic acid in different solvents.
  • MDPI. (2024, June 16). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids.
  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
  • DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Principles of Drug Action 1.
  • Sigma-Aldrich. 4-(4-Methylphenoxy)benzoic acid 97 21120-65-0.
  • ResearchGate. (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid.
  • ACS Publications. (2001, February 2). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.
  • Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • Sigma-Aldrich. 4-(4-Methylphenoxy)benzoic acid 97 21120-65-0.
  • Cheméo. Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Retrieved from [Link]

  • Benchchem. Solubility of 4-Ethoxyphenol in Organic Solvents: A Technical Guide.
  • Wikipedia. p-Toluic acid. Retrieved from [Link]

  • Cayman Chemical. 4-Hydroxybenzoic Acid - PRODUCT INFORMATION.
  • ResearchGate. Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling | Request PDF.

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Technical Support Center: Stability & Handling of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (CAS: 438464-97-2).

As a bifunctional building block containing both a terminal carboxylic acid and an internal benzyl ether linkage, this compound presents specific stability challenges depending on the solvent environment. This guide synthesizes field-proven insights to help you troubleshoot degradation issues, optimize analytical methods, and ensure the scientific integrity of your workflows.

Solvent Stability & Compatibility Matrix

Understanding the reactivity of the functional groups is the first step in preventing sample degradation. The carboxylic acid is prone to nucleophilic attack by alcohols under acidic conditions, while the benzyl ether linkage is susceptible to cleavage by strong Lewis or Brønsted acids.

Solvent SystemStabilityPrimary Degradation RiskRecommended Use Case
Acetonitrile (MeCN) / H₂O High None observed under ambient conditions.Primary choice for LC-MS and HPLC mobile phases.
DMSO / DMSO-d6 High Stable, but strong hydrogen bonding alters NMR shifts.Long-term storage of stock solutions; NMR analysis.
Methanol (Neutral) Moderate Slow esterification over prolonged storage (>1 week).Short-term sample preparation only.
Methanol + 0.1% TFA/FA Low Rapid Fischer esterification (forms methyl ester).Avoid. Do not use as an LC-MS mobile phase.
Dichloromethane (DCM) Moderate Stable, but poor solubility for the free acid.Synthetic extractions; requires co-solvents.

Troubleshooting FAQs

Q1: During LC-MS analysis, my main peak disappeared and was replaced by a mass shift of +14 Da. What happened?

The Causality: You are likely observing Fischer Esterification . If your mobile phase or sample diluent contains Methanol (MeOH) acidified with Trifluoroacetic Acid (TFA) or Formic Acid (FA), the terminal carboxylic acid of your compound will react with the methanol[1]. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon highly electrophilic. Methanol acts as a nucleophile, attacking the carbon to form a tetrahedral intermediate, which then loses water to form Methyl 4-[(4-ethoxyphenoxy)methyl]benzoate . The addition of a methyl group (-CH3) and loss of a proton (-H) results in a net mass increase of +14.015 Da. The Fix: Immediately switch your organic mobile phase from Methanol to Acetonitrile (MeCN). Acetonitrile is aprotic and cannot participate in esterification.

Q2: I attempted a synthetic deprotection step on a downstream intermediate using Boron Trichloride (BCl₃), but my starting material fragmented. Why?

The Causality: You have inadvertently cleaved the benzyl ether linkage . The -CH₂-O- bond connecting the benzoic acid and the ethoxybenzene rings is a substituted benzyl ether. Strong Lewis acids like BCl₃ or BBr₃ coordinate to the ether oxygen. This coordination weakens the carbon-oxygen bond, leading to cleavage via nucleophilic attack by the halide or via a benzylic carbocation intermediate[2]. This fragments your molecule into 4-(hydroxymethyl)benzoic acid and 4-ethoxyphenol. The Fix: If you need to deprotect other functional groups on your molecule, you must use orthogonal protecting group strategies that do not require strong Lewis acids, harsh Brønsted acids, or catalytic hydrogenolysis (Pd/C, H₂), as all of these will destroy the benzyl ether core.

Q3: Why does the carboxylic acid proton peak disappear or shift drastically in my ¹H-NMR when switching from CDCl₃ to DMSO-d6?

The Causality: This is a solvent-induced disruption of hydrogen bonding. In non-polar solvents like CDCl₃, carboxylic acids tightly associate into hydrogen-bonded dimers. However, Dimethyl Sulfoxide (DMSO) is a highly polar, strong hydrogen-bond acceptor. When dissolved in DMSO-d6, the solvent aggressively disrupts the acid dimers, forming strong solute-solvent hydrogen bonds with the carboxylic acid proton[3][4]. This drastically alters the electronic shielding environment, often causing the proton signal to shift upfield or broaden into the baseline so extensively that it appears to vanish.

Standard Operating Procedures (Protocols)

To ensure self-validating and reproducible results, adhere to the following protocols when handling this compound.

Protocol A: Safe LC-MS Method Development (Esterification-Free)

Use this protocol to establish a baseline analytical method that prevents in-situ degradation.

  • Solvent Preparation: Prepare Mobile Phase A as HPLC-grade Water with 0.1% Formic Acid (v/v). Prepare Mobile Phase B as HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v). Crucial: Ensure no methanol is present in the lines.

  • Sample Diluent: Dissolve the solid standard in 100% Acetonitrile or a 50:50 MeCN:Water mixture. Do not use methanol as a diluent.

  • System Equilibration: Flush the LC column with 95% Mobile Phase A / 5% Mobile Phase B for 10 column volumes to remove any residual alcoholic solvents from previous users.

  • Self-Validation (Blank Injection): Inject a blank sample (diluent only) to establish the baseline.

  • Target Analysis: Inject the sample. Monitor in Negative Ion Mode (ESI-).

    • Expected Mass: Look for the deprotonated parent ion [M-H]⁻ at m/z 271.1 .

    • Validation Check: Explicitly extract the chromatogram for m/z 285.1 (the methyl ester). If this peak is present, your system has methanol contamination.

Protocol B: Controlled Diagnostic Cleavage of the Benzyl Ether

Use this protocol if you intentionally need to cleave the ether linkage to verify the structural integrity of the two aromatic halves[2].

  • Preparation: In an oven-dried flask under an Argon atmosphere, dissolve 1.0 mmol of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid in 10 mL of anhydrous Dichloromethane (DCM).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C.

  • Lewis Acid Addition: Using a gas-tight syringe, slowly add 1.2 equivalents of a 1.0 M solution of Boron Trichloride (BCl₃) in DCM dropwise over 5 minutes.

  • Reaction Monitoring: Stir at -78 °C for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes:Ethyl Acetate, 7:3).

  • Quenching (Critical Step): Once complete, quench the highly reactive boron intermediates by slowly adding 2 mL of Methanol at -78 °C, followed by 5 mL of distilled water. Rationale: Methanol reacts with residual BCl₃ to form volatile trimethyl borate.

  • Extraction: Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). The organic layer will contain the cleaved fragments (4-ethoxyphenol and 4-(hydroxymethyl)benzoic acid).

Visualizing Degradation Pathways

The following diagram illustrates the logical flow of the two primary solvent-induced degradation pathways discussed in this guide.

DegradationPathways Compound 4-[(4-Ethoxyphenoxy)methyl] benzoic acid (Stable Parent) Cond_AcidMeOH Acidic Methanol (e.g., MeOH + 0.1% TFA) Compound->Cond_AcidMeOH Fischer Esterification Cond_LewisAcid Strong Lewis Acids (e.g., BCl3 in DCM) Compound->Cond_LewisAcid Ether Cleavage Success Stable in MeCN/H2O or pure DMSO Compound->Success Optimal Conditions Ester Methyl 4-[(4-ethoxyphenoxy)methyl]benzoate (Esterification Product) Cond_AcidMeOH->Ester +14 Da Mass Shift Fragment1 4-(Hydroxymethyl)benzoic acid Cond_LewisAcid->Fragment1 Fragment A Fragment2 4-Ethoxyphenol Cond_LewisAcid->Fragment2 Fragment B

Degradation pathways of 4-[(4-ethoxyphenoxy)methyl]benzoic acid in reactive solvents.

References

  • Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents LCGC Chromatography Online[Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy Princeton University / Elsevier Ltd.[Link]

  • Ionization of Organic Acids in Dimethyl Sulfoxide Solution: A Theoretical Ab Initio Calculation The Journal of Physical Chemistry A (ACS Publications)[Link]

Sources

Technical Support Center: Synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid.

Q1: What is the most reliable and common synthetic strategy for 4-[(4-Ethoxyphenoxy)methyl]benzoic acid?

A1: The most prevalent and robust method is a two-step approach commencing with a Williamson ether synthesis, followed by saponification. The core of this strategy involves the SN2 reaction between an activated phenoxide and a benzylic halide.[1][2] Specifically, sodium 4-ethoxyphenoxide is reacted with an ester of 4-(halomethyl)benzoic acid (e.g., methyl 4-(bromomethyl)benzoate). The resulting ester intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product.[3] This sequence is favored due to its high efficiency and the commercial availability of the starting materials.

Q2: Why is it critical to use an ester of 4-(halomethyl)benzoic acid, such as the methyl or ethyl ester, instead of the carboxylic acid itself?

A2: The Williamson ether synthesis requires a strong base to deprotonate the phenolic hydroxyl group, creating the nucleophilic phenoxide.[2] If 4-(halomethyl)benzoic acid were used directly, the base would preferentially deprotonate the much more acidic carboxylic acid proton (pKa ~4-5) over the phenolic proton (pKa ~10). This would form a carboxylate salt, which is a poor nucleophile and would not participate in the desired ether formation. Using an ester protects the carboxylic acid group from this acid-base side reaction, allowing the synthesis to proceed as intended.[4] The ester is then easily removed in a final hydrolysis step.

Q3: What are the most critical reaction parameters to control during the Williamson ether synthesis step?

A3: Success hinges on meticulous control of several factors:

  • Anhydrous Conditions: The phenoxide is a strong base and can be protonated by water, quenching its nucleophilicity. The benzylic halide is also susceptible to hydrolysis, which would form an undesired alcohol byproduct. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Choice of Base: A strong, non-nucleophilic base is ideal. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the phenol, evolving hydrogen gas and driving the reaction forward.[5] Weaker bases like potassium carbonate (K₂CO₃) can also be used, often with a phase-transfer catalyst, but may require higher temperatures and longer reaction times.[2]

  • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended.[2][6] These solvents effectively solvate the cation of the phenoxide salt, leaving a "naked" and highly reactive phenoxide anion, which accelerates the SN2 reaction. They also minimize competing elimination (E2) reactions.[2]

  • Temperature: The reaction is typically run at temperatures ranging from room temperature to 60-80°C. Higher temperatures can increase the rate but may also promote side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

Q4: How can I effectively monitor the progress of both the ether formation and the final hydrolysis steps?

A4: Thin Layer Chromatography (TLC) is the most straightforward method.

  • For the Williamson Ether Synthesis: Spot the reaction mixture alongside your two starting materials (4-ethoxyphenol and methyl 4-(bromomethyl)benzoate). The reaction is complete when the starting material spots have been consumed and a new, single spot corresponding to the product ester has appeared. A suitable mobile phase might be 20-30% ethyl acetate in hexanes.

  • For the Saponification (Hydrolysis): Spot the reaction mixture against the starting ester. The reaction is complete when the starting ester spot has disappeared. The product, being a carboxylic acid salt in the basic mixture, will likely remain at the baseline. To confirm, you can take a small aliquot, acidify it, extract with an organic solvent, and run a TLC of the extracted material. The new spot for the carboxylic acid should be significantly more polar (lower Rf) than the starting ester.

Troubleshooting Guide: Common Side Reactions & Solutions

This section provides direct answers to specific experimental problems you may encounter.

Problem 1: Low yield of the desired ether-linked ester with significant unreacted 4-ethoxyphenol remaining.

  • Possible Cause: Incomplete deprotonation of the 4-ethoxyphenol. This can be due to an insufficient amount of base or the use of a base that was partially deactivated by moisture.

  • Recommended Action:

    • Ensure you are using at least 1.1 equivalents of a strong base like sodium hydride (NaH).

    • When using NaH, allow sufficient time for the hydrogen gas evolution to cease completely before adding the alkylating agent. This indicates that the deprotonation is complete.[5]

    • Strictly use anhydrous solvents and ensure the 4-ethoxyphenol starting material is dry.

Problem 2: The reaction is sluggish, and a significant amount of the methyl 4-(bromomethyl)benzoate starting material remains even after prolonged heating.

  • Possible Cause: The concentration of the active nucleophile (the phenoxide) is too low. This could be due to wet reagents quenching the phenoxide or the use of a solvent system that does not adequately promote the SN2 reaction.

  • Recommended Action:

    • Switch to a high-quality polar aprotic solvent like anhydrous DMF or DMSO.[2] These solvents enhance the nucleophilicity of the phenoxide.

    • Consider adding a catalytic amount of sodium iodide. Iodide can displace the bromide on the benzylic halide via the Finkelstein reaction to form the more reactive benzylic iodide in situ, which can accelerate the reaction.

Problem 3: An unexpected byproduct is formed, which is difficult to separate from the desired product.

  • Possible Cause 1: C-Alkylation. Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[1] This side reaction is more prevalent in less polar or protic solvents.

  • Recommended Action: Employ a polar aprotic solvent (DMF, DMSO) to favor O-alkylation. These solvents strongly solvate the counter-ion (e.g., Na⁺), leaving the oxygen atom as the more exposed and reactive nucleophilic site.

  • Possible Cause 2: Dimerization/Over-alkylation. The newly formed ether product could potentially be deprotonated at a sufficiently acidic site and react with another molecule of the alkylating agent, though this is less common for this specific substrate. More likely is the self-condensation of the alkylating agent under basic conditions.

  • Recommended Action: Add the methyl 4-(bromomethyl)benzoate slowly to the solution of the pre-formed phenoxide. This ensures that the concentration of the alkylating agent is always low relative to the phenoxide, minimizing self-reaction.

Problem 4: During workup of the hydrolysis step, the product fails to precipitate upon acidification, or remains as an oil.

  • Possible Cause: Incomplete hydrolysis of the ester. The remaining ester will keep the product soluble in organic phases and prevent clean precipitation.

  • Recommended Action:

    • Ensure at least 2-3 equivalents of NaOH or KOH were used for the saponification.

    • Increase the reaction time or temperature (refluxing in a methanol/water mixture is common).[3]

    • Monitor the reaction to completion by TLC before beginning the workup. If incomplete, add more base and continue heating.

Problem 5: The synthesis of the precursor, 4-(chloromethyl)benzoic acid, results in multiple chlorinated species.

  • Possible Cause: If using a radical chlorination route from 4-methylbenzoic acid, over-chlorination is a major side reaction, leading to the formation of 4-(dichloromethyl)benzoic acid and 4-(trichloromethyl)benzoic acid.[7]

  • Recommended Action:

    • Carefully control the stoichiometry of the chlorinating agent (e.g., Cl₂ gas).

    • Monitor the reaction progress closely using GC or ¹H NMR to stop the reaction at the point of maximum mono-chlorination.

    • Maintain a moderate reaction temperature, as higher temperatures can increase the rate of over-chlorination.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis Step

ParameterCondition A (High Efficiency)Condition B (Milder)Rationale & Potential Issues
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)NaH is irreversible and highly efficient.[5] K₂CO₃ is safer and easier to handle but requires higher temperatures and may result in longer reaction times.
Solvent Anhydrous DMF or DMSOAnhydrous AcetonitrileDMF/DMSO are superior for SN2 reactions due to high polarity.[2] Acetonitrile is a good alternative but slightly less effective at solvating cations.
Temperature 25 – 60 °C60 – 82 °C (Reflux)The stronger base/solvent system allows for lower temperatures, reducing byproduct formation. The milder system requires more thermal energy.
Typical Yield > 90%75 – 85%The combination of NaH and DMF generally provides higher yields.
Key Risk Handling of pyrophoric NaH.Slower reaction rates; potential for incomplete conversion.Both require strictly anhydrous conditions to prevent hydrolysis of the benzylic halide.
Experimental Protocols
Optimized Protocol for the Synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid

Step 1: Williamson Ether Synthesis to form Methyl 4-[(4-ethoxyphenoxy)methyl]benzoate

  • Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-ethoxyphenol (1.38 g, 10 mmol) and anhydrous DMF (50 mL).

  • Deprotonation: Stir the solution under a nitrogen atmosphere and cool to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq) portion-wise over 15 minutes.

  • Phenoxide Formation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Stirring should continue until hydrogen gas evolution has completely ceased.

  • Alkylation: Dissolve methyl 4-(bromomethyl)benzoate (2.29 g, 10 mmol) in anhydrous DMF (10 mL) and add it dropwise to the reaction mixture over 20 minutes.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by TLC (20% Ethyl Acetate/Hexanes) until the 4-ethoxyphenol spot is consumed.

  • Workup: Cool the mixture to room temperature and carefully pour it into 200 mL of ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Saponification to 4-[(4-Ethoxyphenoxy)methyl]benzoic acid

  • Setup: Dissolve the crude ester from the previous step in a mixture of methanol (60 mL) and water (15 mL) in a 250 mL round-bottom flask.

  • Hydrolysis: Add sodium hydroxide (1.2 g, 30 mmol, 3 eq) to the solution. Heat the mixture to reflux (approx. 70-75°C) and stir for 2-3 hours. Monitor by TLC until the starting ester is completely consumed.

  • Isolation: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water.

  • Precipitation: While stirring vigorously, acidify the aqueous solution to pH 2-3 by the slow addition of 2M HCl. A white precipitate will form.

  • Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold water until the filtrate is neutral, and dry the solid in a vacuum oven at 50°C. Recrystallization from an ethanol/water mixture can be performed for higher purity.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the Williamson ether synthesis step.

G start Reaction Start: Williamson Ether Synthesis tlc Monitor by TLC after 2h start->tlc complete Reaction Complete (Starting Materials Consumed) tlc->complete Clean Product Spot incomplete Incomplete Reaction (Starting Materials Remain) tlc->incomplete Complex Mixture complete->complete check_sm Which SM remains? incomplete->check_sm phenol 4-Ethoxyphenol Remains check_sm->phenol Phenol Spot Dominant halide Benzylic Halide Remains check_sm->halide Halide Spot Dominant both Both SMs Remain check_sm->both Both Spots Strong sol_phenol Cause: Incomplete Deprotonation Action: 1. Check Base Stoichiometry (>1.1 eq) 2. Ensure Anhydrous Conditions 3. Allow More Time for Deprotonation phenol->sol_phenol sol_halide Cause: Inactive Nucleophile Action: 1. Ensure Anhydrous Solvent 2. Add Catalytic NaI 3. Increase Temperature Moderately halide->sol_halide sol_both Cause: Low Reactivity Action: 1. Increase Temperature to 60-70°C 2. Extend Reaction Time 3. Confirm Solvent is Polar Aprotic (DMF) both->sol_both

Caption: Troubleshooting workflow for the Williamson ether synthesis step.

References
  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • OrgoSolver. Williamson Ether Synthesis | SN2 Ether Formation + Traps. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Google Patents. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • PrepChem.com. Synthesis of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-[(4-ethoxyphenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this molecule, while conceptually straightforward, involves multiple steps where optimization is key to achieving high yield and purity. This document provides a structured approach to identifying and resolving common experimental challenges.

Synthesis Overview

The most common and efficient route to 4-[(4-ethoxyphenoxy)methyl]benzoic acid involves a two-step process:

  • Halogenation: The synthesis typically begins with the benzylic halogenation of a methylarene, such as methyl 4-methylbenzoate or 4-methylbenzoic acid, to form a benzylic halide. Common reagents for this step include N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator, or elemental chlorine under UV irradiation.[1][2][3]

  • Williamson Ether Synthesis: The resulting benzylic halide is then reacted with 4-ethoxyphenol in the presence of a base to form the ether linkage.[4][5]

  • Hydrolysis (if starting with an ester): If the starting material was an ester (e.g., methyl 4-(bromomethyl)benzoate), a final hydrolysis step is required to convert the ester to the desired carboxylic acid.[6][7]

This guide will focus on troubleshooting each of these critical stages.

Visualizing the Workflow

To better understand the process, the following diagram outlines the key stages and decision points in the synthesis.

SynthesisWorkflow cluster_0 Step 1: Benzylic Halogenation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification Start Starting Material (e.g., Methyl 4-methylbenzoate) Halogenation Halogenation (NBS/AIBN or Cl2/UV) Start->Halogenation Intermediate1 Benzylic Halide (e.g., Methyl 4-(bromomethyl)benzoate) Halogenation->Intermediate1 Intermediate1_ref Benzylic Halide Etherification SN2 Reaction Intermediate1_ref->Etherification Ethoxyphenol 4-Ethoxyphenol + Base Ethoxyphenol->Etherification Intermediate2 Ester Product (Methyl 4-[(4-ethoxyphenoxy)methyl]benzoate) Etherification->Intermediate2 Intermediate2_ref Ester Product Hydrolysis Base-catalyzed Hydrolysis Intermediate2_ref->Hydrolysis FinalProduct Final Product (4-[(4-Ethoxyphenoxy)methyl]benzoic acid) Hydrolysis->FinalProduct

Caption: General workflow for the synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter.

Part 1: Benzylic Halogenation

Question 1: My benzylic halogenation reaction is not proceeding to completion, or I am observing low yields of the desired halide. What are the likely causes?

Answer:

Low conversion in benzylic halogenation is a common issue that can often be traced back to a few key factors:

  • Initiator Activity: Radical initiators like AIBN (azobisisobutyronitrile) or benzoyl peroxide (BPO) are crucial for the reaction to proceed.[2][8] These reagents can degrade over time, especially if not stored correctly.

    • Troubleshooting: Use a fresh batch of the radical initiator. Ensure it has been stored in a cool, dark place.

  • Insufficient Reaction Time or Temperature: Radical halogenations require sufficient thermal energy to initiate and propagate the radical chain reaction.

    • Troubleshooting: Ensure the reaction is refluxed for an adequate amount of time (typically several hours).[2][8] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Purity of Reagents and Solvents: Impurities in the starting material or solvent can quench the radical intermediates, hindering the reaction.

    • Troubleshooting: Use freshly distilled or high-purity solvents. Ensure your starting methylarene is free from contaminants.

Question 2: I am observing multiple halogenated byproducts. How can I improve the selectivity of the reaction?

Answer:

The formation of di- or tri-halogenated byproducts is often a result of over-halogenation.

  • Stoichiometry of the Halogenating Agent: Using an excess of the halogenating agent (NBS or NCS) will inevitably lead to multiple halogenations.

    • Troubleshooting: Carefully control the stoichiometry. Use a slight excess (e.g., 1.05-1.1 equivalents) of the halogenating agent relative to the starting methylarene.[2][8]

  • Reaction Time: Prolonged reaction times after the consumption of the starting material can lead to the halogenation of the desired product.

    • Troubleshooting: Monitor the reaction closely by TLC. Once the starting material is consumed, promptly stop the reaction by cooling it down and proceeding with the workup.

ParameterRecommended RangeRationale
NBS/NCS Equivalents 1.05 - 1.1Minimizes di- and tri-halogenation.
Initiator (AIBN/BPO) 0.02 - 0.05 equivalentsCatalytic amount is sufficient.
Reaction Temperature RefluxProvides energy for radical initiation.
Solvent CCl₄, ChlorobenzeneInert and suitable for radical reactions.

Table 1. Recommended reaction parameters for benzylic halogenation.

Part 2: Williamson Ether Synthesis

Question 3: My Williamson ether synthesis is resulting in a low yield of the desired ether product. What are the common pitfalls?

Answer:

The Williamson ether synthesis is a robust reaction, but its efficiency is highly dependent on the reaction conditions.[4][5]

  • Incomplete Deprotonation of 4-Ethoxyphenol: The reaction requires the formation of the 4-ethoxyphenoxide nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophile will be low.

    • Troubleshooting: Use a sufficiently strong base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).[9][10] Ensure you use at least one equivalent of the base. For less reactive systems, stronger bases like NaH are preferable.[9]

  • Choice of Solvent: The solvent plays a critical role in an SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.[4][5]

    • Troubleshooting: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or acetone.[5] These solvents do not solvate the nucleophile as strongly, leading to a faster reaction rate.[9]

  • Reaction Temperature and Time: Like most reactions, the Williamson ether synthesis is temperature-dependent.

    • Troubleshooting: Typical temperatures range from 50 to 100 °C.[4][5] Monitor the reaction by TLC to determine the optimal reaction time, which can range from 1 to 8 hours.[4][5]

Question 4: I am observing a significant amount of an elimination byproduct. How can I favor the substitution reaction?

Answer:

The Williamson ether synthesis is an SN2 reaction, which competes with the E2 elimination pathway.[4][11]

  • Structure of the Electrophile: The benzylic halide is a primary halide, which is ideal for SN2 reactions and minimizes elimination.[4][12] If you were using a secondary or tertiary halide, elimination would be a major competing reaction.[4][12]

  • Reaction Temperature: Higher temperatures can favor the elimination reaction.[4][10]

    • Troubleshooting: If elimination is a significant issue, try running the reaction at a lower temperature for a longer period.

Troubleshooting_EtherSynthesis Start Low Yield in Ether Synthesis Cause1 Incomplete Deprotonation? Start->Cause1 Cause2 Poor Solvent Choice? Start->Cause2 Cause3 Suboptimal Temperature/Time? Start->Cause3 Cause4 Elimination Side Reaction? Start->Cause4 Solution1 Use Stronger/More Base (e.g., NaH, K2CO3) Cause1->Solution1 Solution2 Use Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Cause2->Solution2 Solution3 Increase Temperature/Time (Monitor by TLC) Cause3->Solution3 Solution4 Lower Reaction Temperature Cause4->Solution4

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

Part 3: Saponification (Ester Hydrolysis)

Question 5: The hydrolysis of my ester is slow or incomplete. How can I drive the reaction to completion?

Answer:

Base-catalyzed hydrolysis of esters (saponification) is generally a high-yielding reaction, but certain factors can affect its efficiency.

  • Insufficient Base or Water: The reaction consumes one equivalent of base per equivalent of ester. The presence of water is also essential for the hydrolysis to occur.

    • Troubleshooting: Use a slight excess of a strong base like sodium hydroxide or potassium hydroxide. Ensure that water is present in the reaction mixture, often as a co-solvent with an alcohol like methanol or ethanol.[6]

  • Reaction Temperature: The rate of hydrolysis is temperature-dependent.

    • Troubleshooting: Refluxing the reaction mixture is a common practice to ensure a reasonable reaction rate.[6]

  • Steric Hindrance: While not a major issue for this specific molecule, highly sterically hindered esters can be resistant to hydrolysis.[13]

    • Troubleshooting: For sterically hindered esters, prolonged reaction times or higher temperatures may be necessary.[13][14]

Question 6: During the acidic workup after saponification, my product is not precipitating cleanly. What could be the issue?

Answer:

Incomplete precipitation can be due to several factors.

  • Insufficient Acidification: The carboxylic acid will remain dissolved as its carboxylate salt if the solution is not sufficiently acidic.

    • Troubleshooting: Add acid until the pH is well below the pKa of the carboxylic acid (typically pH 1-2).[15] Use a pH meter or pH paper to confirm.

  • Product Solubility: The product may have some solubility in the reaction mixture, especially if a co-solvent like methanol or ethanol was used.

    • Troubleshooting: If precipitation is slow or incomplete, try cooling the mixture in an ice bath.[16] If an organic co-solvent was used, you may need to remove it under reduced pressure before acidification and precipitation.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(bromomethyl)benzoate[2][8]
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-methylbenzoate (1 equivalent) in a suitable solvent like carbon tetrachloride or chlorobenzene.

  • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.05 equivalents).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid succinimide byproduct and wash it with a small amount of cold solvent.

  • Combine the filtrates and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization.

Protocol 2: Synthesis of Methyl 4-[(4-ethoxyphenoxy)methyl]benzoate[4][5]
  • In a dry reaction flask under an inert atmosphere, add 4-ethoxyphenol (1 equivalent) and a suitable polar aprotic solvent (e.g., DMF).

  • Add a base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl 4-(bromomethyl)benzoate (1 equivalent) to the mixture.

  • Heat the reaction to 80-100 °C and stir for 2-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Hydrolysis of Methyl 4-[(4-ethoxyphenoxy)methyl]benzoate to 4-[(4-Ethoxyphenoxy)methyl]benzoic Acid[6]
  • Dissolve the ester (1 equivalent) in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 1-2 with a strong acid (e.g., concentrated HCl).

  • The product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization.

References

  • Benchchem. (n.d.). Synthesis routes of 4-(Chloromethyl)benzoic acid.
  • Guidechem. (2023, February 11). How to Synthesize Methyl 4-(bromomethyl)benzoate? - FAQ.
  • Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • PrepChem.com. (n.d.). Synthesis of 4-(chloromethyl)-benzoic acid.
  • Benchchem. (n.d.). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Williamson Ether Synthesis of 2-Ethoxypentane.
  • Benchchem. (n.d.). Synthesis of Methyl 4-(sulfamoylmethyl)benzoate: A Detailed Protocol.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • ChemicalBook. (n.d.). 4-(4-METHYLPHENOXY)BENZOIC ACID synthesis.
  • Organic Chemistry Lab. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • PrepChem.com. (n.d.). Synthesis of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid.
  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?.
  • Green Chemistry (RSC Publishing). (n.d.). Hydrolysis and saponification of methyl benzoates.
  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.

Sources

Technical Support Center: Troubleshooting HPLC Separation of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges of separating positional isomers of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid.

This molecule presents a "perfect storm" of chromatographic challenges: it possesses nearly identical hydrophobicities across its isomers, contains dual aromatic rings, and features an ionizable carboxylic acid moiety. Standard C18 methodologies will frequently fail here. Below is the authoritative framework for achieving baseline resolution, grounded in molecular causality and validated chromatographic principles.

Part 1: Core Method Development Strategy

HPLC_Optimization A Target: 4-[(4-Ethoxyphenoxy)methyl]benzoic acid Isomers B 1. Control Ionization (pKa ~4.2) A->B C pH 2.0 - 2.5 (0.1% TFA) Fully Protonated = Sharp Peaks B->C D pH ~4.0 - 4.5 Mixed State = Peak Tailing/Splitting B->D E 2. Select Stationary Phase C->E F Phenyl-Hexyl / PFP Column (π-π & Steric Selectivity) E->F G Standard C18 Column (Hydrophobic Only = Co-elution) E->G H 3. Optimize Organic Modifier F->H I Methanol (Enhances π-π Interactions) H->I J Acetonitrile (Suppresses π-π Interactions) H->J

Decision tree for optimizing HPLC separation of benzoic acid positional isomers.

Part 2: Troubleshooting & FAQs

Q1: Why do the ortho-, meta-, and para- isomers of 4-[(4-ethoxyphenoxy)methyl]benzoic acid co-elute as a single broad peak on my standard C18 column? Causality & Solution: C18 columns separate molecules based almost entirely on hydrophobic partitioning (LogP). Because positional isomers of this molecule have nearly identical hydrophobicities, the selectivity factor ( α ) on a C18 phase is insufficient for resolution. To resolve this, you must exploit the molecule's aromaticity. Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These columns offer orthogonal separation mechanisms, including π−π interactions, dipole-dipole interactions, and steric recognition. The spatial arrangement of the electron-rich ether and ethoxy groups differs among positional isomers; a phenyl phase can electronically and sterically differentiate these subtle 3D conformations[1][2].

Q2: I am experiencing severe peak tailing, peak splitting, and drifting retention times. How do I stabilize the chromatography? Causality & Solution: The target molecule contains a benzoic acid moiety with a pKa of approximately 4.2. If your mobile phase is unbuffered (e.g., plain water/organic) or if the pH drifts near 4.2, the analyte exists in a dynamic, 50/50 equilibrium between its neutral (protonated) and ionized (deprotonated) states. Because these two states partition at drastically different rates, the peak will split or tail severely as the molecule shifts between forms during its transit through the column[3][4]. The Fix: Apply the "2-Unit Rule." Buffer the mobile phase at least 1.5 to 2 pH units below the pKa to ensure >99% of the analyte is locked in the neutral, protonated state. Using 0.1% Trifluoroacetic acid (TFA, pH ~2.0) or 0.1% Formic acid (pH ~2.7) will suppress ionization, maximize column retention, and restore perfect peak symmetry[5][6].

Q3: I switched to a Phenyl-Hexyl column, but I lost the isomer resolution when I used Acetonitrile as my organic modifier. Why did this happen? Causality & Solution: Acetonitrile (CH 3​ C N) contains a triple bond with its own dense cloud of π electrons. These solvent π electrons actively compete with the aromatic rings of your analyte for the π−π interaction sites on the phenyl stationary phase. This competition effectively masks the column's unique shape selectivity, reverting it to a pseudo-C18 behavior[7]. The Fix: Replace Acetonitrile with Methanol . Methanol is a protic solvent that lacks π electrons. It does not interfere with the π−π interactions between the analyte's biphenyl-like structure and the stationary phase, allowing the Phenyl-Hexyl column to achieve maximum isomeric resolution[8][9].

Part 3: Quantitative Data Presentation

The table below summarizes the causal relationship between chromatographic parameters and the resulting separation quality for 4-[(4-ethoxyphenoxy)methyl]benzoic acid isomers.

Stationary PhaseOrganic ModifierMobile Phase pHAnalyte StateSelectivity ( α )Peak Symmetry
C18 Acetonitrile4.2 (Unbuffered)Mixed (Neutral/Ionized)~1.00 (Co-elution)Poor (Tailing/Split)
C18 Methanol2.5 (0.1% TFA)>99% Protonated~1.02 (Partial)Good
Phenyl-Hexyl Acetonitrile2.5 (0.1% TFA)>99% Protonated~1.05 (Poor)Good
Phenyl-Hexyl Methanol 2.5 (0.1% TFA) >99% Protonated >1.15 (Baseline) Excellent
Part 4: Step-by-Step Experimental Protocol

This self-validating protocol utilizes an isocratic hold to maximize the residence time of the analyte in the column, allowing the subtle π−π interactions to fully differentiate the positional isomers.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (Yields pH ~2.0). Mix thoroughly and degas.

  • Organic Phase (B): 100% LC-MS grade Methanol.

  • Validation Check: Ensure no Acetonitrile is present in the lines, as even residual amounts can suppress π−π selectivity.

Step 2: System Setup & Column Equilibration

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm particle size.

  • Column Temperature: 30 °C. (This controls mobile phase viscosity while preventing the thermal disruption of the weak dipole-dipole interactions required for isomer separation).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Equilibration: Run at 60% B for at least 20 column volumes until the baseline is completely stable.

Step 3: Sample Preparation

  • Diluent: 40% Phase A / 60% Phase B (Exact match to initial gradient conditions).

  • Concentration: 0.1 mg/mL.

  • Validation Check: Dissolving the sample in 100% organic solvent will cause a "strong solvent effect," leading to peak splitting at the head of the column. Always match the diluent to the mobile phase[3].

Step 4: Chromatographic Execution

  • Injection Volume: 5 µL.

  • Elution Method: Isocratic Elution at 60% B (Methanol) / 40% A (Aqueous TFA) for 15 minutes.

  • Wash Step: If late-eluting synthetic impurities are present, program a step to 95% B from 15.1 to 20.0 minutes, followed by a 10-minute re-equilibration at 60% B.

Part 5: References
  • [1] Phenyl Stationary Phases for HPLC. Element Lab Solutions. Available at:[Link]

  • [2] [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. Available at:[Link]

  • [8] Phenyl-Hexyl - HPLC. HPLC.eu. Available at: [Link]

  • Mobile Phase Selectivity. AAPCO. Available at:[Link]

  • [3] Buffer pH vs analyte pKa about peak tailing. Chromatography Forum. Available at: [Link]

  • [9] Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column. ResearchGate. Available at:[Link]

  • [7] Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Waters Corporation. Available at:[Link]

  • [4] Effects of Buffer Capacity in LC, Part II: Visualization of pH Changes Inside the Column. LCGC. Available at:[Link]

  • [6] Development and Validation of an HPLC-DAD Method.... MDPI. Available at:[Link]

Sources

Degradation pathways of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (CAS: 438464-97-2).

As a highly functionalized building block and pharmacophore linker, this compound presents unique stability challenges due to its tripartite structure: an ethoxyaryl ether, a benzylic ether linkage, and a benzoic acid moiety. This guide is designed by our Senior Application Scientists to help researchers and drug development professionals diagnose degradation pathways, optimize storage, and design robust experimental protocols.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: During acidic HPLC methods (e.g., 0.1% TFA or Formic Acid), I observe a growing secondary peak with an m/z of 137[M-H]-. What is this degradant, and how do I prevent it? A1: The peak at m/z 137 corresponds to 4-ethoxyphenol . This occurs because the benzylic ether linkage in your compound is highly susceptible to acid-catalyzed cleavage. Under Brønsted or Lewis acid conditions, the ether oxygen is protonated. Because the resulting benzylic carbocation is highly resonance-stabilized by the adjacent benzoic acid ring, the molecule rapidly undergoes an SN​1 cleavage mechanism[1].

  • Causality & Fix: The reaction is driven by the stability of the 4-carboxybenzyl carbocation. To prevent this during LC-MS analysis, switch to a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 8.0). If acidic conditions are strictly required for chromatography, prepare samples immediately before injection and maintain the autosampler at 4°C to kinetically freeze the cleavage.

Q2: We are using this compound as a linker in a solid-phase synthesis, but stability testing at 40°C/75% RH shows the formation of an aldehyde (m/z 149 [M-H]-). How is an ether oxidizing? A2: You are observing radical-mediated oxidative cleavage at the benzylic methylene ( CH2​ ) position , not the ether oxygen itself. The C-H bond dissociation energy at the benzylic position is significantly lowered due to aromatic resonance. Atmospheric oxygen or trace peroxides in your solvents abstract a hydrogen atom, forming a benzylic radical. This reacts with O2​ to form a hydroperoxide intermediate, which spontaneously collapses into 4-formylbenzoic acid and 4-ethoxyphenol[2].

  • Causality & Fix: This degradation is propagated by reactive oxygen species (ROS) and trace metals. Ensure all solvents (especially ethers like THF or dioxane used in synthesis) are peroxide-free. Store the API under an argon atmosphere and consider adding a radical scavenger (e.g., BHT) if formulation permits.

Q3: We subject the compound to high-temperature hydrothermal conditions (>200°C) during a reactor scale-up. We are losing the carboxylic acid function. Is this expected? A3: Yes. While unsubstituted benzoic acids are relatively stable up to 250°C, prolonged exposure to subcritical water or high-heat environments induces protolytic decarboxylation[3]. Under acidic hydrothermal conditions, electrophilic attack of a proton on the aromatic ring displaces the CO2​ group, yielding 1-ethoxy-4-(p-tolyloxy)benzene derivatives.

  • Causality & Fix: Decarboxylation is highly temperature- and pH-dependent. Limit reactor temperatures to <150°C. If high temperatures are unavoidable, maintaining a slightly alkaline pH can shift the mechanism, though it may not completely halt the degradation.

Part 2: Mechanistic Pathway Visualizations

To aid in your structural elucidation, below are the validated degradation pathways mapped using standardized node logic.

AcidCleavage A 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (Parent Compound) B Protonated Ether Intermediate (H+ addition) A->B Strong Acid (H+) C 4-Carboxybenzyl Carbocation (SN1 Cleavage) B->C C-O Bond Cleavage D 4-Ethoxyphenol (Leaving Group) B->D Release E 4-(Hydroxymethyl)benzoic acid (Hydration Product) C->E + H2O

Caption: Acid-catalyzed SN1 cleavage of the benzyl ether linkage yielding 4-ethoxyphenol.

OxidativeDegradation A Parent Compound B Benzylic Radical (H-abstraction) A->B ROS / Peroxides C Benzylic Hydroperoxide (+ O2) B->C O2 insertion D 4-Formylbenzoic acid (Aldehyde) C->D Decomposition E 4-Ethoxyphenol C->E Decomposition

Caption: Radical-mediated oxidative degradation at the benzylic position forming an aldehyde.

Part 3: Quantitative Degradation Kinetics

The following table summarizes the kinetic vulnerability of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid under standard ICH forced degradation conditions.

Stress ConditionPrimary MechanismMajor Degradant(s)m/z [M-H]-Est. Half-life ( t1/2​ )Preventative Action
0.1 N HCl, 60°C Acidic Cleavage ( SN​1 )4-Ethoxyphenol, 4-(Hydroxymethyl)benzoic acid137, 1514.2 HoursBuffer solutions to pH > 5.0.
3% H2​O2​ , 25°C Oxidative Cleavage4-Formylbenzoic acid, 4-Ethoxyphenol149, 13718.5 HoursStore under Argon; remove peroxides.
0.1 N NaOH, 60°C Base HydrolysisHighly Stable (Ether resists base)N/A> 14 DaysN/A (Compound is base-stable).
Thermal (Solid, 150°C) Decarboxylation1-Ethoxy-4-(p-tolyloxy)benzene227> 30 DaysAvoid prolonged subcritical heating.

Part 4: Self-Validating Forced Degradation Protocol

To accurately map these pathways in your own laboratory without introducing artifactual degradation during sample prep, follow this self-validating workflow. The inclusion of strict quenching steps ensures that the degradation observed represents the exact kinetic snapshot of the stressor, proving the causality of the breakdown.

Step 1: Stock Solution Preparation

  • Dissolve 10 mg of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid in 10 mL of HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL stock. Rationale: ACN is chosen over Methanol to prevent artifactual transesterification of the benzoic acid moiety.

Step 2: Acidic Stress & Quenching (Proving Ether Lability)

  • Transfer 1 mL of stock to a glass vial. Add 1 mL of 0.2 N HCl.

  • Incubate at 60°C for exactly 4 hours.

  • Critical Self-Validation Step (Quenching): Immediately neutralize the solution by adding 1 mL of 0.2 N NaOH. Why? If you inject an unquenched acidic sample into the LC-MS, the heat of the ionization source will artificially accelerate the SN​1 cleavage, leading to false-positive degradation rates.

  • Dilute to 10 mL with mobile phase and analyze via LC-MS.

Step 3: Oxidative Stress & Mass Balance (Proving Benzylic Oxidation)

  • Transfer 1 mL of stock to a glass vial. Add 1 mL of 6% H2​O2​ .

  • Incubate at room temperature for 24 hours protected from light.

  • Critical Self-Validation Step (Mass Balance): Quantify the molar loss of the parent peak and ensure it equals the combined molar sum of 4-formylbenzoic acid and 4-ethoxyphenol. Why? A 1:1 molar ratio of these two products definitively proves the benzylic hydroperoxide mechanism over a non-specific aromatic ring oxidation.

Workflow Start Identify Degradant via LC-MS Mass1 m/z 137 [M-H]- (4-Ethoxyphenol) Start->Mass1 Acidic Cleavage Mass2 m/z 149 [M-H]- (4-Formylbenzoic acid) Start->Mass2 Oxidation Mass3 m/z 227 [M-H]- (Decarboxylation) Start->Mass3 Thermal Stress Action1 Buffer pH > 5.0 Avoid Lewis Acids Mass1->Action1 Action2 Purge with Argon Store at -20°C Mass2->Action2 Action3 Lower Temp < 150°C Avoid Subcritical H2O Mass3->Action3

Caption: Diagnostic workflow for identifying and mitigating specific degradation pathways.

References

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous)
  • Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Applied and Environmental Microbiology (ASM Journals)
  • Degradation of benzoic acid and its derivatives in subcritical water N

Sources

Technical Support Center: Purification of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting advice and detailed protocols for researchers and drug development professionals working on the synthesis and purification of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid. As a senior application scientist, my goal is to bridge the gap between theoretical knowledge and practical laboratory challenges, ensuring you can achieve the desired purity for your compound.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid, providing explanations and actionable protocols.

Question 1: My NMR spectrum indicates the presence of the unhydrolyzed methyl ester intermediate, methyl 4-[(4-ethoxyphenoxy)methyl]benzoate. How can I remove this impurity?

Answer:

The presence of the methyl ester intermediate is a common issue arising from incomplete hydrolysis of the ester to the carboxylic acid. The most effective way to remove this non-acidic impurity is through an acid-base extraction. This technique exploits the acidic nature of the desired carboxylic acid product, which allows for its selective separation from the neutral ester.

Here's the underlying principle: In a basic aqueous solution (e.g., sodium hydroxide), the acidic 4-[(4-ethoxyphenoxy)methyl]benzoic acid will be deprotonated to form a water-soluble carboxylate salt. The neutral methyl ester intermediate, however, will remain in the organic phase. This allows for a clean separation of the two compounds.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of sodium hydroxide (NaOH). Shake the funnel vigorously, ensuring to vent frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous (top) layer, while the methyl ester will remain in the organic (bottom) layer. Drain the organic layer.

  • Washing: Wash the aqueous layer with fresh ethyl acetate to remove any residual neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a 1 M hydrochloric acid (HCl) solution until the pH is acidic (pH ~2-3), which will cause the desired carboxylic acid to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove any inorganic salts and then dry it under a vacuum to obtain the purified 4-[(4-ethoxyphenoxy)methyl]benzoic acid.

Diagram: Acid-Base Extraction Workflow

A Crude Product in Ethyl Acetate B Add 1M NaOH (aq) A->B Dissolve C Separatory Funnel (Two Phases) B->C Extract D Aqueous Layer (Product as Salt) C->D Separate E Organic Layer (Ester Impurity) C->E Discard F Add 1M HCl (aq) D->F Acidify G Precipitation of Pure Product F->G Isolate H Filtration & Drying G->H Purify I Pure Product H->I Obtain

Caption: Workflow for purifying 4-[(4-Ethoxyphenoxy)methyl]benzoic acid via acid-base extraction.

Question 2: My final product has a low melting point and appears oily or sticky. What could be the cause and how can I fix it?

Answer:

An oily or sticky product with a depressed melting point often indicates the presence of impurities that are disrupting the crystal lattice of the solid product. Common culprits include residual solvents, unreacted starting materials like 4-ethoxyphenol, or by-products from the synthesis. Recrystallization is a powerful technique to remove these types of impurities.

The principle behind recrystallization is the difference in solubility of the desired compound and the impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. This allows for the compound to crystallize out of the solution upon cooling, leaving the impurities behind in the solvent.

Experimental Protocol: Recrystallization

  • Solvent Selection: Based on solubility data, a mixture of ethanol and water is a good starting point for the recrystallization of 4-[(4-ethoxyphenoxy)methyl]benzoic acid.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy (the cloud point). Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold ethanol/water mixture and then dry them under a vacuum.

Data Presentation: Common Solvents for Recrystallization

Solvent SystemBoiling Point (°C)Suitability
Ethanol/WaterVariableGood for polar compounds, allows for fine-tuning of polarity.
Acetone/HexaneVariableGood for moderately polar compounds.
Toluene111Can be effective, but higher boiling point requires care.
Question 3: I'm struggling to remove a persistent, unknown impurity. What advanced purification technique can I use?

Answer:

When standard techniques like acid-base extraction and recrystallization are insufficient, column chromatography is the method of choice for separating complex mixtures. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried through by a mobile phase (the eluent).

For 4-[(4-Ethoxyphenoxy)methyl]benzoic acid, a normal-phase column chromatography with a silica gel stationary phase is recommended. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the more polar desired product.

Experimental Protocol: Column Chromatography

  • Column Packing: Prepare a column with silica gel as the stationary phase, using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel column.

  • Elution: Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. This is known as a gradient elution.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Diagram: Column Chromatography Workflow

A Prepare Silica Gel Column B Load Crude Product A->B C Elute with Solvent Gradient (Hexane -> Ethyl Acetate) B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F Identify Pure Fractions G Evaporate Solvent F->G H Pure Product G->H

Caption: General workflow for purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure 4-[(4-Ethoxyphenoxy)methyl]benzoic acid?

The reported melting point for 4-[(4-Ethoxyphenoxy)methyl]benzoic acid is typically in the range of 158-161 °C. A significant deviation from this range can indicate the presence of impurities.

Q2: How can I confirm the purity of my final product?

Purity should be assessed using a combination of techniques:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and show the absence of proton or carbon signals from impurities.

  • High-Performance Liquid Chromatography (HPLC): This can provide a quantitative measure of purity.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Q3: Are there any specific safety precautions I should take when working with the solvents mentioned in the protocols?

Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The solvents mentioned (ethyl acetate, dichloromethane, hexane, ethanol, acetone, toluene) are flammable and can be harmful if inhaled or in contact with skin. Always consult the Safety Data Sheet (SDS) for each solvent before use.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2772583, 4-((4-Ethoxyphenoxy)methyl)benzoic acid. Retrieved from [Link]

Navigating Peak Tailing in HPLC Analysis of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid. This guide provides in-depth troubleshooting strategies and foundational knowledge to diagnose and resolve this common chromatographic challenge, ensuring the accuracy and reliability of your analytical results.

Understanding the Analyte: 4-[(4-Ethoxyphenoxy)methyl]benzoic acid

Estimated Physicochemical Properties:

PropertyEstimated ValueRationale and Implication for HPLC
pKa ~4.0 - 4.5The carboxylic acid moiety dictates its acidic nature. The pKa is crucial for determining the optimal mobile phase pH to ensure the analyte is in a single ionic form (preferably unionized) to prevent peak distortion.[1][2][3]
logP ~3.0 - 4.0The molecule possesses both hydrophobic (ethoxy, phenyl, and benzyl groups) and hydrophilic (carboxylic acid) characteristics. This relatively high logP suggests good retention on a reversed-phase column but also potential for strong interaction with the stationary phase, which can contribute to tailing.

These estimated properties are fundamental to understanding the analyte's behavior in a reversed-phase HPLC system and are key to diagnosing the root cause of peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is a type of peak asymmetry where the back of the chromatographic peak is wider than the front. It is problematic because it can compromise the accuracy of peak integration, leading to unreliable quantification, and can also obscure the presence of small, co-eluting impurities.

Q2: What are the most common causes of peak tailing for an acidic compound like 4-[(4-Ethoxyphenoxy)methyl]benzoic acid?

A2: The most frequent culprits for peak tailing of acidic analytes include:

  • Secondary Interactions: The negatively charged, ionized form of the analyte can interact with residual, positively charged silanol groups on the silica-based stationary phase of the HPLC column. This secondary retention mechanism leads to a portion of the analyte molecules being retained longer, causing the characteristic tail.

  • Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, both the ionized and unionized forms of the acid will be present. This dual state leads to peak broadening and tailing as the two forms have different retention behaviors.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape.

  • Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or dead volume in fittings, can cause the peak to broaden and tail.[4]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that lead to peak tailing.

Q3: How do I know if my peak tailing is a chemical or a physical problem?

A3: A simple diagnostic test is to inject a neutral compound that is known to produce a symmetrical peak on your system. If the neutral compound also tails, the issue is likely a physical problem (e.g., a column void or extra-column dead volume).[5] If the neutral compound has a good peak shape, but your acidic analyte tails, the problem is likely chemical in nature (e.g., secondary interactions or inappropriate mobile phase pH).[5]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for 4-[(4-Ethoxyphenoxy)methyl]benzoic acid.

Step 1: Diagnose the Problem

The first step is to identify the likely cause of the peak tailing. The following flowchart can guide your diagnostic process.

Troubleshooting_Peak_Tailing Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for 4-[(4-Ethoxyphenoxy)methyl]benzoic acid q1 Inject a neutral compound. Does it also tail? start->q1 physical_problem Physical Problem Suspected q1->physical_problem Yes chemical_problem Chemical Problem Suspected q1->chemical_problem No check_fittings Check and tighten all fittings. Minimize tubing length. physical_problem->check_fittings check_column Inspect column for voids. Consider replacing the column. check_fittings->check_column check_ph Is mobile phase pH at least 1.5-2 units below the estimated pKa (~4.0-4.5)? chemical_problem->check_ph adjust_ph Adjust mobile phase pH to ~2.5-3.0 using a suitable buffer. check_ph->adjust_ph No check_column_type Are you using a modern, high-purity, end-capped column? check_ph->check_column_type Yes adjust_ph->check_column_type consider_new_column Consider a column with a different stationary phase or a more robust end-capping. check_column_type->consider_new_column check_overload Reduce sample concentration and/or injection volume. check_column_type->check_overload

Caption: A flowchart to diagnose the root cause of peak tailing.

Step 2: Experimental Protocols for Resolution

Based on the diagnosis, follow the appropriate protocol below.

Protocol 1: Addressing Chemical Causes of Peak Tailing

This protocol focuses on optimizing the mobile phase to minimize secondary interactions and ensure a single ionic state for the analyte.

1. Mobile Phase pH Adjustment:

  • Objective: To suppress the ionization of the carboxylic acid group and minimize interactions with silanol groups.

  • Procedure:

    • Prepare a mobile phase with a pH of approximately 2.5-3.0. This is well below the estimated pKa of the analyte, ensuring it is in its neutral, unionized form.[1]

    • Use a buffer to maintain a stable pH. A phosphate or formate buffer is a good starting point. For LC-MS compatibility, use a volatile buffer like formic acid or ammonium formate.[6]

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting the sample.

Recommended Mobile Phase Buffers:

Buffer SystemUseful pH RangeLC-UV CompatibilityLC-MS Compatibility
Phosphate Buffer2.1 - 3.1 & 6.2 - 8.2ExcellentPoor (non-volatile)
Formate Buffer2.8 - 4.8GoodExcellent (volatile)
Acetate Buffer3.8 - 5.8GoodGood (volatile)

Data compiled from various chromatography resources.

2. Buffer Concentration and Ionic Strength:

  • Objective: To further mask residual silanol groups and improve peak shape.

  • Procedure:

    • Start with a buffer concentration of 10-25 mM for LC-UV applications.

    • If tailing persists, increasing the buffer concentration can sometimes improve peak shape by increasing the ionic strength of the mobile phase.[6] However, be mindful of buffer solubility in the organic modifier.

3. Choice of Organic Modifier:

  • Objective: To fine-tune selectivity and potentially improve peak shape.

  • Procedure:

    • Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.

    • If you are using acetonitrile and still observing tailing, try switching to methanol or a combination of the two. The different solvent properties can alter the interaction between the analyte and the stationary phase.

Protocol 2: Mitigating Physical and Other Causes

If a chemical cause has been ruled out, this protocol addresses potential physical issues with the HPLC system or column.

1. Check for Extra-Column Volume:

  • Objective: To minimize dead volume that can lead to peak broadening.

  • Procedure:

    • Ensure all fittings are properly tightened.

    • Use the shortest possible tubing with a narrow internal diameter (e.g., 0.125 mm or 0.175 mm) to connect the autosampler, column, and detector.[4]

    • Verify that the correct ferrules are being used for the tubing and ports.

2. Column Health and Contamination:

  • Objective: To address issues related to the analytical column itself.

  • Procedure:

    • If the column is old or has been used with complex matrices, it may be contaminated. Try flushing the column with a strong solvent (e.g., isopropanol or a high percentage of organic modifier).

    • If flushing does not resolve the issue, the column may be degraded, and replacement is the best course of action.

    • Consider using a guard column to protect the analytical column from contaminants.

3. Sample Overload:

  • Objective: To ensure the analysis is performed within the linear range of the column.

  • Procedure:

    • Reduce the concentration of the sample by a factor of 5 or 10 and reinject.

    • If the peak shape improves, the original sample was likely overloading the column.

    • Alternatively, reduce the injection volume.

Visualizing the Mechanism of Peak Tailing

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing of an acidic analyte.

Peak_Tailing_Mechanism Chemical Interactions Leading to Peak Tailing cluster_0 Silica Stationary Phase cluster_1 Mobile Phase silanol Residual Silanol Group (Si-OH) c18 C18 Chains unionized Analyte (R-COOH) Unionized unionized->c18 Primary Retention (Hydrophobic Interaction) ionized Analyte (R-COO-) Ionized ionized->silanol Secondary Retention (Ionic Interaction) CAUSES TAILING

Caption: The dual retention mechanism causing peak tailing.

Concluding Remarks

Resolving peak tailing in the HPLC analysis of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid is a systematic process of diagnosis and targeted optimization. By understanding the chemical properties of the analyte and the fundamental principles of chromatography, researchers can effectively troubleshoot and achieve symmetrical, reproducible peaks. This guide provides a comprehensive framework for this process, empowering you to generate high-quality, reliable data.

References

  • Aromatic organic acids are used as building blocks in chemistry, additives in various formulations and counter-ions in drug production. In most of the cases, these acids are hydrophilic and acidic in nature with limited retention in reversed-phase chromatography. Link

  • Chromatographic separations of aromatic carboxylic acids. PubMed. Link

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. Link

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. Link

  • Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids. LabRulez LCMS. Link

  • HPLC Troubleshooting Guide. Restek. Link

  • HPLC Troubleshooting Guide. Sigma-Aldrich. Link

  • Role of Buffers in Liquid Chromatography. Phenomenex. Link

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu. Link

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. Link

  • Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column. LCGC North America. Link

  • HPLC Troubleshooting - Tailing Peaks. Shimadzu UK Limited. Link

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Link

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Link

  • HPLC Peak Tailing. Axion Labs. Link

  • 4-Hydroxybenzoic acid. FooDB. Link

  • 4-hydroxybenzoic acid. OECD. Link

  • 4-Ethoxybenzoic acid. ChemicalBook. Link

  • 4-(4-Methylphenoxy)benzoic acid 97 21120-65-0. Sigma-Aldrich. Link

  • Benzoic acid, 4-[[[4-[2-[(4-ethoxyphenyl)amino]-2-oxoethyl]-1-piperazinyl]acetyl]amino]-, methyl ester. SpectraBase. Link

  • 4-hydroxybenzoic Acid. mVOC. Link

  • 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methyl). EPA. Link

  • Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed. Link

  • 4-(4 -Hydroxyphenylazo)benzoic acid 97 105299-45-4. MilliporeSigma. Link

  • Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. ResearchGate. Link

  • 4-Methylbenzoic acid. SupraBank. Link

  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. Link

Sources

Reducing the toxicity of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing 4-[(4-Ethoxyphenoxy)methyl]benzoic acid derivatives. This structural scaffold is highly versatile in drug discovery, frequently utilized to target nuclear receptors (e.g., PPARs) and G-protein-coupled receptors (e.g., EP4, chemokine receptors). However, it contains two notorious liability-prone motifs: a terminal carboxylic acid and a lipophilic phenoxymethyl ether core.

This guide provides actionable, field-proven strategies to troubleshoot and mitigate the idiosyncratic drug toxicity (IDT) and cardiotoxic liabilities associated with this chemotype.

📊 Data Presentation: Toxicity Profiles & Mitigation Summary

To effectively de-risk this scaffold, target the following quantitative thresholds during your lead optimization campaigns:

Toxicity LiabilityPrimary MechanismKey Validation AssayTarget ThresholdPrimary Mitigation Strategy
Idiosyncratic Hepatotoxicity (IDT) Acyl glucuronidation of the benzoic acid moietyGSH Trapping / Covalent Protein Binding< 50 pmol eq/mg proteinBioisosteric replacement (e.g., tetrazole, oxadiazolone)
Cardiotoxicity Promiscuous hERG channel inhibitionAutomated Patch-Clamp (Tail Current)IC50 > 30 µMReduce LogD; introduce sp3 carbon fraction or zwitterions
Metabolic Instability CYP-mediated O-dealkylation of the ethoxy groupHuman Liver Microsomes (HLM) ClearanceCLint < 10 µL/min/mgDeuteration (-OCD2CD3) or fluorination (-OCF3)

🛠️ Troubleshooting Guides & FAQs

Q1: We are observing idiosyncratic hepatotoxicity (IDT) in our in vivo models. In vitro assays show high levels of covalent protein binding. How do we prevent this?

  • Causality & Mechanism: The terminal benzoic acid on your scaffold is rapidly metabolized by hepatic UGT enzymes (e.g., UGT1A1, UGT2B7) into a reactive 1-O-β-acyl glucuronide[1]. This intermediate is chemically unstable and undergoes intramolecular transacylation. The resulting electrophilic species covalently bind to nucleophilic residues (e.g., lysine, cysteine) on hepatic proteins, which can trigger a severe immune-mediated hepatotoxic response[2].

  • Resolution:

    • Bioisosteric Replacement: Replace the carboxylic acid with a bioisostere that maintains the necessary acidic pKa (~4.5) and hydrogen-bonding profile but is sterically or electronically incapable of undergoing glucuronidation. Tetrazoles, acylsulfonamides, or 1,2,4-oxadiazol-5(4H)-ones are field-proven alternatives.

    • Steric Shielding: If the carboxylate is strictly required for target engagement, introduce bulky substituents (e.g., methyl, chloro, or fluoro groups) at the ortho-positions of the benzoic acid ring. This sterically hinders UGT enzyme access and significantly slows the rate of acyl migration.

Q2: Patch-clamp assays reveal severe hERG channel inhibition (IC50 < 1 µM) for our lead derivative. What structural modifications can reduce this cardiotoxic liability?

  • Causality & Mechanism: The 4-[(4-ethoxyphenoxy)methyl]benzene core is highly lipophilic. The hERG potassium channel possesses a promiscuous, hydrophobic central cavity lined with aromatic residues (e.g., Tyr652, Phe656) that readily engage in π-π stacking and hydrophobic interactions with lipophilic scaffolds[3].

  • Resolution:

    • Attenuate Lipophilicity (LogD reduction): Introduce polarity directly into the core. Replacing the central benzene ring with a pyridine or pyrimidine disrupts the continuous hydrophobic surface and lowers LogD, which significantly reduces hERG binding affinity[3].

    • Zwitterion Formation: If your derivative contains a basic amine, ensuring the carboxylic acid remains ionized at physiological pH creates a zwitterion. The resulting polarity drastically lowers the local concentration of the compound near the plasma membrane, preventing it from partitioning into the hERG channel cavity[3].

Q3: Our compound shows high intrinsic clearance (CLint) due to rapid CYP-mediated metabolism. Which site is most vulnerable, and how do we block it?

  • Causality & Mechanism: The terminal ethoxy group is highly susceptible to CYP450-mediated (particularly CYP2C9 and CYP3A4) O-dealkylation. This cleavage exposes a reactive phenol, which can be further oxidized into toxic quinone imine species, leading to secondary toxicities.

  • Resolution:

    • Deuteration: Substitute the ethoxy group with a -OCD2CD3 group. The kinetic isotope effect strengthens the C-H(D) bond, slowing CYP-mediated cleavage without altering the molecule's steric bulk or target affinity.

    • Fluorination: Replace the ethoxy ether with a trifluoromethoxy (-OCF3) or difluoromethoxy (-OCHF2) group. The strong electron-withdrawing nature of fluorine deactivates the adjacent oxygen, rendering it highly resistant to oxidative cleavage.

🔬 Experimental Protocols

Protocol 1: In Vitro GSH Trapping Assay (Reactive Metabolite Detection)

This protocol is a self-validating system designed to detect transient electrophilic intermediates (like acyl glucuronides) before they can cause irreversible protein damage.

  • Incubation Preparation: Mix human liver microsomes (HLM, 1 mg/mL) with 10 µM of your test compound in 100 mM potassium phosphate buffer (pH 7.4). Causality: Potassium phosphate buffer is used because acyl glucuronides are highly sensitive to pH and buffer composition; this mimics physiological pH while maintaining intermediate stability.

  • Cofactor & Trapping Agent Addition: Add 5 mM reduced glutathione (GSH) and 2 mM UDPGA (UGT cofactor). Causality: GSH acts as a surrogate nucleophile. It outcompetes cellular proteins to attack the reactive acyl glucuronide, forming a stable thioether adduct that can be safely quantified.

  • Reaction: Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a known internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS) via neutral loss scanning for GSH adducts (monitoring for a characteristic loss of 129 Da, corresponding to the pyroglutamic acid moiety of GSH).

Protocol 2: Automated Patch-Clamp hERG Assay

This protocol accurately quantifies cardiotoxic liability by measuring the functional blockade of the hERG potassium channel.

  • Cell Culture: Prepare CHO or HEK293 cells stably expressing the hERG potassium channel.

  • Compound Preparation: Serially dilute the test compound in extracellular recording solution, ensuring a final DMSO concentration of ≤0.1%. Causality: Higher DMSO concentrations can destabilize the cell membrane and artificially alter ion channel kinetics.

  • Electrophysiology Setup: Using an automated patch-clamp system (e.g., QPatch), establish a whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds. Causality: The +20 mV step opens and rapidly inactivates the hERG channels. The -50 mV step allows rapid recovery from inactivation into the open state, eliciting the characteristic "tail current." hERG blockers bind most effectively to the open/inactivated states, making the tail current the most accurate measurement of true physiological block.

  • Data Acquisition: Measure the peak tail current reduction in the presence of the compound compared to the vehicle control. Calculate the IC50 using a 4-parameter logistic fit.

📈 Mandatory Visualization

ToxicityPathway Scaffold 4-[(4-Ethoxyphenoxy)methyl] benzoic acid UGT Hepatic UGT Enzymes (Metabolism) Scaffold->UGT Glucuronidation Bioisostere Bioisosteric Replacement (e.g., Tetrazole) Scaffold->Bioisostere Scaffold Optimization AcylGluc Reactive Acyl Glucuronide (Electrophilic Intermediate) UGT->AcylGluc Adducts Covalent Protein Binding (Nucleophilic Attack) AcylGluc->Adducts Transacylation Toxicity Idiosyncratic Hepatotoxicity (IDT) Adducts->Toxicity SafeMetab Stable Phase II Conjugation Bioisostere->SafeMetab Bypasses UGT Clearance Renal/Biliary Excretion (Safe Clearance) SafeMetab->Clearance

Metabolic activation of the benzoic acid moiety to reactive acyl glucuronides and bioisosteric rescue.

📚 References

  • Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL:[Link]

  • New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation Source: PubMed Central (NIH) URL:[Link]

Sources

Technical Support Center: Chiral Separation of 4-[(4-Ethoxyphenoxy)methyl]benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this portal to guide researchers, analytical scientists, and drug development professionals through the stereochemical resolution of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid analogs.

While the core 4-[(4-Ethoxyphenoxy)methyl]benzoic acid molecule is an achiral building block, analogs featuring stereocenters—such as substitutions on the methyl linker or the aromatic rings—require rigorous chiral separation. Because these molecules contain a carboxylic acid moiety (pKa ~4.0), an ether linkage, and multiple aromatic rings, they present specific chromatographic challenges regarding peak tailing and chiral recognition.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure absolute scientific integrity in your method development.

Method Development Logic & Workflow

Successful chiral separation is not a product of trial and error; it is the result of systematic, causality-driven method development. The workflow below outlines the logical progression from stationary phase selection to method validation for acidic phenoxy-benzoic analogs.

Workflow Start Analyze Analog Structure (Identify Chiral Centers & pKa) CSP Select CSP Family (Immobilized Amylose/Cellulose) Start->CSP MP_Screen Mobile Phase Screening (NP: Hexane/IPA vs. SFC: CO2/MeOH) CSP->MP_Screen Additive Acidic Additive Optimization (0.1% TFA or Formic Acid) MP_Screen->Additive Eval Evaluate Resolution (Rs > 1.5) & Peak Symmetry Additive->Eval Troubleshoot Troubleshoot (Adjust Modifier % or Temp) Eval->Troubleshoot Rs < 1.5 Validate Method Validation (Self-Validating System) Eval->Validate Rs ≥ 1.5 Troubleshoot->MP_Screen

Workflow for chiral method development of acidic phenoxy-benzoic analogs.

Frequently Asked Questions (FAQs)

Q1: Why do immobilized polysaccharide Chiral Stationary Phases (CSPs) outperform other phases for these specific analogs? A1: The causality lies in the structural complementarity between the analyte and the CSP. Polysaccharide-based CSPs (such as amylose tris-(3,5-dimethylphenylcarbamate)) provide a highly ordered chiral environment. The carbamate groups on the CSP act as both hydrogen-bond donors and acceptors, interacting strongly with the carboxylic acid and ether oxygens of your analog[1]. Simultaneously, the phenyl rings of the CSP engage in π−π interactions with the phenoxy and benzoic rings of the analyte[2]. Immobilized versions (e.g., Chiralpak IA) are preferred over coated versions (e.g., Chiralpak AD) because they allow the use of a broader range of organic modifiers (like THF or DCM) without degrading the stationary phase, which is critical for optimizing the solubility and resolution of complex acidic drugs[3].

Q2: I am observing severe peak tailing and loss of resolution. What is the mechanistic cause, and how do I fix it? A2: Peak tailing in acidic analytes is almost always caused by secondary electrostatic interactions. In standard organic mobile phases, the carboxylic acid group of the benzoic acid analog undergoes partial ionization. These anionic species interact non-specifically with residual silanol groups on the silica support of the CSP, destroying peak symmetry and masking chiral recognition[1]. The Fix: You must suppress this ionization by adding an acidic modifier to the mobile phase. Incorporating 0.1% Trifluoroacetic acid (TFA) or Formic acid forces the analyte into its neutral, protonated state, eliminating silanol interactions and dramatically improving both the tailing factor and the resolution ( Rs​ )[3].

Q3: Should I prioritize Normal Phase (NP) HPLC or Supercritical Fluid Chromatography (SFC) for these analogs? A3: For initial analytical screening, NP-HPLC (e.g., Hexane/Isopropanol) remains the gold standard due to its predictable hydrogen-bonding dynamics[4]. However, if you are moving toward semi-preparative purification, SFC is vastly superior. SFC utilizes supercritical CO2​ modified with a polar alcohol (like Methanol). Because supercritical fluids have lower viscosity and higher solute diffusion coefficients than liquids, SFC is 3 to 5 times faster than HPLC and operates at a fraction of the pressure drop, making it highly efficient for chiral analysis[5].

Troubleshooting Guide: Quantitative Impact of Additives

To illustrate the critical nature of mobile phase additives, the following table summarizes typical quantitative data derived from the chiral separation of phenoxy-benzoic acid analogs on an immobilized amylose CSP.

Table 1: Effect of Acidic Modifiers on Chromatographic Performance

Chromatographic ModeMobile Phase CompositionAdditive tR​ Enantiomer 1 (min) tR​ Enantiomer 2 (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )
Normal Phase HPLC Hexane / IPA (80:20)None12.414.80.82.5
Normal Phase HPLC Hexane / IPA (80:20)0.1% TFA 9.211.53.2 1.1
SFC CO2​ / MeOH (80:20)None4.55.21.11.8
SFC CO2​ / MeOH (80:20)0.1% TFA 3.84.94.5 1.0

Note: The addition of 0.1% TFA reduces overall retention time ( tR​ ) by preventing non-specific retention, while simultaneously maximizing chiral resolution and peak symmetry.

Step-by-Step Methodology: Self-Validating Chiral Screening Protocol

A robust protocol must be a self-validating system. You must prove that the column is functioning correctly independently of your specific analyte before trusting the enantiomeric excess (ee) results.

Step 1: System Suitability Test (SST) via Neutral Probe

  • Prepare a test mixture containing Toluene (void volume marker) and trans-Stilbene oxide (a neutral chiral probe).

  • Inject 5 µL onto the Immobilized Amylose CSP (e.g., 250 x 4.6 mm, 5 µm) using Hexane/IPA (90:10) at 1.0 mL/min.

  • Validation Check: If trans-Stilbene oxide does not achieve baseline resolution ( Rs​>2.0 ), the chiral stationary phase is degraded. Do not proceed until the column is replaced.

Step 2: Baseline Analyte Injection (No Additive)

  • Dissolve the racemic 4-[(4-Ethoxyphenoxy)methyl]benzoic acid analog in the mobile phase to a concentration of 1.0 mg/mL.

  • Inject 10 µL using a mobile phase of Hexane/IPA (80:20) at 1.0 mL/min.

  • Record the chromatogram. You will likely observe broad, tailing peaks (as predicted by the causality of silanol interactions).

Step 3: Additive Optimization & Ionization Suppression

  • Modify the mobile phase to Hexane/IPA/TFA (80:20:0.1 v/v/v). Allow the column to equilibrate for 20 column volumes to ensure the stationary phase is fully protonated.

  • Re-inject the racemate (10 µL).

  • Validation Check: Calculate the Tailing Factor ( Tf​ ). It must drop below 1.2. Calculate Resolution ( Rs​ ); a value ≥1.5 indicates baseline separation suitable for quantitation.

Step 4: Elution Order and Enantiomeric Purity Verification

  • To ensure no on-column racemization is occurring, inject a known enantiopure standard (if available) or spike the racemate with a known excess of the (R)- or (S)-enantiomer.

  • Verify that the peak area ratio strictly matches the spiked volumetric ratio. This confirms the system's quantitative integrity for downstream drug development applications.

References

  • [2] Chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP. 2

  • [5] (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. 5

  • [4] Chiral HPLC Separations. Phenomenex. 4

  • [3] Comparison, Applications, Advantages, and Limitations of Immobilized and Coated Amylose Tris‐(3,5‐Dimethylphenylcarbamate) Chiral Stationary Phases in HPLC. Taylor & Francis. 3

  • [1] A validated chiral LC method for the enantiomeric separation of repaglinide on immobilized amylose based stationary phase. SciELO. 1

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the biological activities of the well-established clinical agent, Fenofibrate, and a related investigational compound, 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (hereafter referred to as Compound EBA). Both molecules share a structural resemblance to a class of compounds known to interact with Peroxisome Proliferator-Activated Receptors (PPARs), critical regulators of lipid and glucose metabolism. This document is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic nuances and evaluate the potential of novel compounds in this chemical space.

Introduction: The Central Role of PPARα in Metabolic Regulation

Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a ligand-activated transcription factor that plays a pivotal role in regulating lipid homeostasis.[1][2] Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle, PPARα activation leads to the transcription of a suite of genes involved in fatty acid uptake, β-oxidation, and the modulation of lipoprotein metabolism.[1][2]

Clinically, agonists of PPARα, like the fibrate class of drugs, are used to treat dyslipidemia, a condition characterized by elevated levels of triglycerides and cholesterol in the blood.[1] Fenofibrate is a widely prescribed fibrate that, upon oral administration, is rapidly hydrolyzed by esterases to its active metabolite, fenofibric acid.[3][4] It is this active form that binds to and activates PPARα.[2][3]

Compound EBA, 4-[(4-Ethoxyphenoxy)methyl]benzoic acid, is a structurally related molecule featuring the characteristic phenoxy and benzoic acid moieties often found in PPAR agonists.[5][6] While specific biological data for Compound EBA is not widely published, its structure strongly suggests it may act as a PPARα agonist. This guide will therefore compare the well-documented biological profile of Fenofibrate with the anticipated activity of Compound EBA, outlining the key experiments required to validate this hypothesis and characterize its potential.

Mechanism of Action: PPARα-Mediated Gene Transcription

The primary mechanism of action for fenofibric acid, and likely for Compound EBA, involves direct binding to the PPARα ligand-binding domain. This event induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. The resulting PPARα-RXR (Retinoid X Receptor) heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.

This signaling cascade results in several key metabolic changes:

  • Increased Lipoprotein Lipolysis: Upregulation of lipoprotein lipase (LPL) and downregulation of its inhibitor, apolipoprotein C-III (ApoC-III), leading to enhanced clearance of triglyceride-rich lipoproteins.[1][3]

  • Enhanced Fatty Acid Oxidation: Increased expression of genes involved in hepatic fatty acid uptake and mitochondrial β-oxidation.

  • Modified HDL and LDL Profiles: Increased production of apolipoproteins A-I and A-II, key components of High-Density Lipoprotein (HDL), often referred to as "good cholesterol".[3] It also promotes a shift from small, dense Low-Density Lipoprotein (LDL) particles to larger, more buoyant particles, which are considered less atherogenic.[3]

PPARa_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Cytoplasm / Nucleus cluster_2 Metabolic Outcomes Ligand Fenofibric Acid or Compound EBA PPARa PPARα Ligand->PPARa Binds & Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE (on DNA) PPARa_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates TG_Clearance Increased Triglyceride Clearance Gene_Transcription->TG_Clearance HDL_Increase Increased HDL Cholesterol Gene_Transcription->HDL_Increase FattyAcid_Oxidation Increased Fatty Acid Oxidation Gene_Transcription->FattyAcid_Oxidation

Caption: PPARα agonist signaling pathway.

Comparative Biological Activity

The following table summarizes the known activity of Fenofibrate and provides benchmark parameters against which Compound EBA would need to be tested.

ParameterFenofibrate (Fenofibric Acid)Compound EBA (Hypothesized)Rationale & Key Experiment
Target Peroxisome Proliferator-Activated Receptor α (PPARα)[1][3]PPARαThe structural scaffold is highly indicative of PPAR agonism.
In Vitro Potency EC50 = 17 µM (for human PPARα)To Be Determined (TBD)A PPARα Reporter Gene Assay is the gold standard for quantifying the potency (EC50) of a novel compound.
Receptor Selectivity Primarily PPARα selective; weaker activity on PPARγ and PPARδ.TBDThe compound should be tested against all three PPAR subtypes (α, γ, δ) to determine its selectivity profile.
Primary Clinical Indication Hypertriglyceridemia, Mixed Dyslipidemia[1]TBDEfficacy would need to be established in relevant animal models of dyslipidemia.
Key Metabolic Effects ↓ Triglycerides, ↓ VLDL, ↓ LDL, ↑ HDL[1][3]TBDMeasurement of lipid panels in plasma from treated animal models.

Experimental Methodologies

To validate the biological activity of a novel compound like Compound EBA, a series of standardized in vitro and in vivo experiments are required. Below is a detailed protocol for a foundational in vitro assay.

Protocol: PPARα Luciferase Reporter Gene Assay

This assay is a cornerstone for identifying and characterizing PPARα agonists. It quantitatively measures the ability of a compound to activate the PPARα receptor and induce the transcription of a reporter gene (luciferase).

Principle: Cells are co-transfected with two plasmids: one expressing the human PPARα ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a second containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence (UAS). If the test compound activates the PPARα-LBD, the fusion protein binds to the UAS and drives the expression of luciferase, which can be measured as a luminescent signal.

Step-by-Step Methodology:

  • Cell Culture: Maintain HEK293T or a similar suitable cell line in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Transfection:

    • Plate cells in a 96-well, white, clear-bottom plate at a density of 2 x 10⁴ cells per well.

    • Allow cells to adhere overnight.

    • Prepare a transfection mix using a suitable lipid-based transfection reagent. For each well, combine the PPARα-LBD expression plasmid and the GAL4-luciferase reporter plasmid.

    • Add the transfection mix to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of Compound EBA and the positive control (Fenofibric Acid) in serum-free DMEM. A typical concentration range would be from 0.01 µM to 100 µM.

    • Remove the transfection medium from the cells.

    • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for an additional 18-24 hours.

  • Lysis and Luminescence Reading:

    • Remove the compound-containing medium.

    • Wash the cells once with Phosphate-Buffered Saline (PBS).

    • Add 50 µL of a luciferase lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Add 50 µL of luciferase substrate to each well.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the raw luminescence units (RLU) to the vehicle control.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).

Caption: Workflow for a PPARα reporter gene assay.

Structure-Activity Relationship (SAR) Insights

The structural differences between fenofibric acid and Compound EBA, though subtle, can have a significant impact on their biological activity.

  • Fenofibric Acid: Features a dimethylpropanoic acid group and a chlorobenzoyl moiety. The acidic head is crucial for anchoring within the ligand-binding pocket, while the bulky hydrophobic tail occupies a large portion of the pocket.

  • Compound EBA: Replaces the dimethylpropanoic acid with a simpler methyl linker and the chlorobenzoyl group with an ethoxyphenoxy group. The ether linkage introduces flexibility, and the ethoxy group provides a different hydrophobic interaction profile compared to the chloro-group in fenofibrate.

These modifications could influence potency, selectivity, and pharmacokinetic properties. For instance, the increased flexibility of Compound EBA might allow it to adopt a different conformation within the binding pocket, potentially altering its selectivity for PPARα over other subtypes.

Conclusion and Future Directions

Fenofibrate is a well-characterized PPARα agonist with proven clinical efficacy in managing dyslipidemia. The investigational compound, 4-[(4-Ethoxyphenoxy)methyl]benzoic acid, possesses the key structural features of a PPARα agonist and represents a promising candidate for further study.

The critical next step is to empirically determine the biological activity of Compound EBA. The experimental protocols outlined in this guide, starting with the reporter gene assay to confirm PPARα activation and determine potency, provide a clear path for characterization. Subsequent studies should focus on selectivity profiling, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and ultimately, in vivo efficacy in animal models of metabolic disease. This systematic approach will elucidate the therapeutic potential of Compound EBA and its viability as a next-generation metabolic modulator.

References

  • Dr.Oracle. (2025, July 28). What is the mechanism of action of fenofibrate?
  • Wikipedia. (n.d.). Fenofibrate.
  • Drugs.com. (2026, February 10). Fenofibrate Tablets: Package Insert / Prescribing Info / MOA.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fenofibrate?
  • The Biochemical Pharmacology of Fenofibrate. (n.d.). The Biochemical Pharmacology of Fenofibrate.
  • ACS Medicinal Chemistry Letters. (2023, May 23). Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists.
  • PubMed. (2016, November 1). Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists.
  • J-Stage. (n.d.). Crystal Structures of the Human Peroxisome Proliferator-Activated Receptor (PPAR)α Ligand-Binding Domain in Complexes with a Series of Phenylpropanoic….

Sources

Comparing synthesis routes for 4-[(4-Ethoxyphenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and protocol guide for the synthesis of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (CAS: 438464-97-2)[1]. As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a critical comparison of the two primary synthetic pathways: the highly scalable Williamson Ether Synthesis and the mild, chemoselective Mitsunobu Coupling.

Strategic Overview & Mechanistic Logic

The target molecule, 4-[(4-Ethoxyphenoxy)methyl]benzoic acid, consists of a benzoic acid core linked via a methylene ether bridge to a 4-ethoxyphenol moiety. This scaffold is a privileged pharmacophore frequently utilized in the development of PPAR agonists and anti-inflammatory agents[2].

Constructing this ether linkage requires precise chemoselectivity to avoid competitive side reactions, such as the self-condensation of the benzyl halide or premature ester hydrolysis. We evaluate two distinct strategic approaches for assembling this molecule:

  • Route A: Williamson Ether Synthesis (Nucleophilic Aliphatic Substitution)

  • Route B: Mitsunobu Coupling (Dehydrative Alkylation)

Reaction Logic & Pathway Visualization

ReactionLogic P1 4-Ethoxyphenol W_Rxn Williamson Etherification (K2CO3, DMF) P1->W_Rxn M_Rxn Mitsunobu Coupling (PPh3, DIAD, THF) P1->M_Rxn P2 Methyl 4-(bromomethyl)benzoate P2->W_Rxn P3 Methyl 4-(hydroxymethyl)benzoate P3->M_Rxn Ester Methyl 4-[(4-ethoxyphenoxy)methyl]benzoate W_Rxn->Ester SN2 Displacement M_Rxn->Ester Phosphonium Intermediate Hydrolysis Alkaline Hydrolysis (LiOH, then HCl) Ester->Hydrolysis Target 4-[(4-Ethoxyphenoxy)methyl]benzoic acid CAS: 438464-97-2 Hydrolysis->Target Precipitation at pH 2

Synthetic pathways for 4-[(4-Ethoxyphenoxy)methyl]benzoic acid via two distinct routes.

Comparative Analytics: Route A vs. Route B

To guide route selection for either milligram-scale discovery or kilogram-scale process chemistry, the following quantitative and qualitative metrics must be weighed:

ParameterRoute A: Williamson EtherificationRoute B: Mitsunobu Coupling
Overall Yield 75% – 85%55% – 65%
Atom Economy High (Primary byproduct: KBr)Low (Byproducts: TPPO, reduced DIAD)
Reagent Cost Low (Standard bulk reagents)High (Requires PPh₃ and DIAD)
Purification Simple (Precipitation / Recrystallization)Complex (Silica Gel Chromatography)
Scalability Excellent (Kilogram scale)Poor (Milligram to Gram scale)
Safety Profile Lachrymator risk (Benzyl bromide)Exothermic hazard, sensitizer (DIAD)

Route A: Williamson Ether Synthesis (The Scalable Standard)

The remains the industry standard for synthesizing phenoxymethylbenzoic acids due to its robustness and scalability.

Causality & Experimental Design: Potassium carbonate (K₂CO₃) is specifically selected as the base over stronger alkali hydroxides (like NaOH). K₂CO₃ is perfectly tuned to deprotonate 4-ethoxyphenol (pKₐ ≈ 10.4)[3] to its highly nucleophilic phenoxide state, without being strong enough to trigger premature saponification of the methyl ester or hydrolysis of the benzyl bromide into a benzyl alcohol. DMF is utilized as the solvent because its high dielectric constant stabilizes the SN2 transition state, significantly accelerating the reaction rate.

Step-by-Step Protocol (Self-Validating System)

Step 1: Etherification

  • Charge a dry, nitrogen-flushed round-bottom flask with 4-ethoxyphenol (1.0 eq, 10 mmol) and anhydrous DMF (20 mL).

  • Add anhydrous K₂CO₃ (2.0 eq, 20 mmol) in one portion. Stir for 15 minutes at room temperature to initiate phenoxide formation.

  • Add methyl 4-(bromomethyl)benzoate (1.05 eq, 10.5 mmol) portion-wise.

  • Heat the reaction mixture to 80°C for 4 hours.

  • Self-Validation Check: The reaction's progress is self-indicating. The coarse suspension of K₂CO₃ will transition into a fine, cloudy dispersion as KBr precipitates. Confirm completion via TLC (Hexanes:EtOAc 3:1); the UV-active phenol spot (R_f ≈ 0.4) must completely disappear.

Step 2: Workup & Saponification

  • Quench the reaction by pouring it into ice water (100 mL). Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl or brine (3 x 50 mL) to completely remove residual DMF. Concentrate under vacuum.

  • Dissolve the crude intermediate in a 2:1:1 mixture of THF:MeOH:H₂O (40 mL).

  • Add LiOH monohydrate (3.0 eq, 30 mmol). Stir vigorously at room temperature for 3 hours.

  • Self-Validation Check: The initially biphasic mixture will become a completely homogeneous solution once the hydrophobic methyl ester is fully cleaved into the water-soluble lithium carboxylate.

  • Acidify the aqueous layer dropwise with 1M HCl until the pH reaches 2.0.

  • Self-Validation Check: Acidification to pH 2 ensures complete protonation of the carboxylate, triggering the immediate precipitation of the target compound as a white solid. Filter, wash with cold water, and dry under vacuum at 45°C.

Route B: Mitsunobu Coupling (The Mild Alternative)

The provides a mild, neutral alternative that avoids the use of highly reactive, lachrymatory alkyl halides. It is particularly useful in early-stage discovery when late-stage functionalization is required in the presence of acid/base-sensitive protecting groups.

Causality & Experimental Design: Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) are used to activate methyl 4-(hydroxymethyl)benzoate. DIAD is chosen over DEAD due to its superior safety profile and liquid state, which allows for precise volumetric addition. The strict requirement to add DIAD at 0°C is critical: the formation of the betaine intermediate between PPh₃ and DIAD is highly exothermic. If not controlled thermally, the active phosphonium species will degrade before the alcohol can coordinate, drastically reducing the yield.

Step-by-Step Protocol (Self-Validating System)

Step 1: Dehydrative Alkylation

  • Charge a flame-dried flask with 4-ethoxyphenol (1.0 eq, 5 mmol), methyl 4-(hydroxymethyl)benzoate (1.0 eq, 5 mmol), and PPh₃ (1.2 eq, 6 mmol) in anhydrous THF (25 mL) under an argon atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add DIAD (1.2 eq, 6 mmol) dropwise over 15 minutes via a syringe pump.

  • Self-Validation Check: A distinct yellow color will appear upon DIAD addition, which slowly fades as the betaine intermediate is consumed by the alcohol and phenol.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Concentrate the reaction mixture in vacuo.

Step 2: Purification & Saponification

  • The crude mixture must be purified via silica gel flash chromatography (Gradient: 100% Hexanes to 4:1 Hexanes:EtOAc) to separate the product from the massive stoichiometric byproducts: triphenylphosphine oxide (TPPO) and reduced DIAD.

  • Self-Validation Check: TPPO is highly crystalline and often streaks on TLC; ensure the product fractions are completely free of the UV-active TPPO spot (which typically elutes later but tails heavily).

  • Subject the purified methyl ester to the exact same LiOH saponification and HCl precipitation protocol as described in Route A.

Experimental Workflow Visualization

Workflow Step1 Step 1: Etherification Charge DMF, Phenol, Bromide Add K2CO3 Heat to 80°C for 4h QC1 In-Process Control TLC (3:1 Hex:EtOAc) Check for phenol consumption Step1->QC1 Step2 Step 2: Workup Quench with H2O Extract with EtOAc Wash with Brine QC1->Step2 Pass Step3 Step 3: Saponification Dissolve in THF/H2O Add LiOH (3 eq) Stir at RT for 3h Step2->Step3 QC2 In-Process Control Visual: Biphasic to Homogeneous TLC: Ester spot disappears Step3->QC2 Step4 Step 4: Isolation Acidify with 1M HCl to pH 2 Filter precipitate Vacuum dry at 45°C QC2->Step4 Pass

Experimental workflow and in-process controls for the Williamson synthesis route.

References

  • LookChem. "Cas 622-62-8, 4-Ethoxyphenol Chemical Properties and Reactions." LookChem. Available at:[Link][3]

Sources

A Comparative Guide to the Structural Activity Relationship (SAR) of 4-[(4-Ethoxyphenoxy)methyl]benzoic Acid Analogs as Potential Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the landscape of metabolic disease therapeutics, the family of Peroxisome Proliferator-Activated Receptors (PPARs) remains a target of significant interest. These nuclear receptors are central regulators of lipid and glucose metabolism, making them prime targets for conditions such as dyslipidemia and type 2 diabetes.[1][2] Within the vast chemical space of PPAR modulators, phenoxyalkylcarboxylic acids have emerged as a promising scaffold. This guide provides a detailed examination of the structural activity relationships (SAR) for a specific subclass: 4-[(4-Ethoxyphenoxy)methyl]benzoic acid analogs. While direct, comprehensive SAR studies on this exact scaffold are not extensively published, we can infer critical structural-activity relationships by drawing from well-established data on structurally related PPAR agonists. This guide will synthesize these insights to provide a predictive SAR model for this compound series.

The core structure of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid presents three key regions for chemical modification to modulate PPAR activity: the acidic head (benzoic acid), the central linker and phenyl ring, and the terminal phenoxy group. Understanding how modifications in these regions influence receptor binding and activation is crucial for designing potent and selective agonists.

I. The Acidic Head Group: A Critical Anchor

The carboxylic acid moiety is a hallmark of many PPAR agonists, acting as a crucial hydrogen bond donor and acceptor that interacts with key residues in the PPAR ligand-binding domain (LBD).[3] Its modification can significantly impact binding affinity and subtype selectivity.

Table 1: Comparison of Acidic Head Group Modifications and Predicted PPARγ Activity

Compound IDModification of Benzoic AcidPredicted PPARγ ActivityRationale
1a (Parent) -COOHBaselineThe carboxylic acid is the standard acidic head for many PPAR agonists.
1b -COOCH₃ (Methyl Ester)Significantly ReducedEsterification of the carboxylic acid typically abolishes activity by removing the key hydrogen bonding interactions with the receptor.
1c TetrazoleMaintained or Slightly ReducedThe tetrazole ring is a common bioisostere for a carboxylic acid and can often maintain similar interactions with the receptor.
1d -CONH₂ (Amide)Significantly ReducedThe primary amide is generally a poor substitute for the carboxylic acid in this context due to altered electronic and hydrogen bonding properties.
II. The Central Core: Linker and Phenyl Ring Substitutions

The central phenyl ring and the methylene linker play a vital role in orienting the molecule within the LBD and can be modified to enhance potency and selectivity.

Table 2: Comparison of Central Core Modifications and Predicted PPARγ Activity

Compound IDModificationPredicted PPARγ ActivityRationale
2a (Parent) Unsubstituted PhenylBaselineThe unsubstituted ring provides a foundational level of hydrophobic interaction.
2b 3-Fluoro substitutionIncreasedSmall electron-withdrawing groups on the central phenyl ring can enhance potency.
2c 3-Methyl substitutionSlightly Increased or DecreasedA small alkyl group can provide additional hydrophobic interactions but may also introduce steric hindrance.
2d Replacement of Methylene Linker with CarbonylPotentially Altered SelectivityA change in the linker can alter the geometry of the molecule, potentially shifting selectivity between PPAR subtypes.
III. The Terminal Phenoxy Group: Tailoring Potency and Selectivity

The terminal ethoxyphenoxy group occupies a larger, more hydrophobic pocket of the LBD. Modifications in this region are critical for optimizing potency and can fine-tune subtype selectivity.

Table 3: Comparison of Terminal Phenoxy Group Modifications and Predicted PPARγ Activity

Compound IDModification of 4-Ethoxyphenoxy GroupPredicted PPARγ ActivityRationale
3a (Parent) 4-EthoxyBaselineThe ethoxy group provides a balance of lipophilicity and size.
3b 4-MethoxySlightly DecreasedA smaller alkoxy group may have reduced hydrophobic interactions within the LBD.
3c 4-IsopropoxyIncreasedA bulkier, more lipophilic group can often lead to enhanced potency by better filling the hydrophobic pocket of the receptor.
3d 4-TrifluoromethoxyPotentially IncreasedThe trifluoromethoxy group can enhance binding through favorable electronic interactions and increased lipophilicity.
3e 3,5-Dimethyl substitution on the phenyl ringIncreasedAdditional alkyl groups can provide more extensive hydrophobic contacts within the LBD.

Experimental Protocols

PPARγ Transactivation Assay

This assay is a standard method to determine the functional activity of compounds as PPARγ agonists.

1. Cell Culture and Transfection:

  • Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well.

  • After 24 hours, cells are co-transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs) using a suitable transfection reagent.

2. Compound Treatment:

  • Following a 24-hour transfection period, the medium is replaced with fresh DMEM containing the test compounds at various concentrations (typically ranging from 1 nM to 10 µM).

  • A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • The cells are incubated with the compounds for 24 hours.

3. Luciferase Assay:

  • After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed.

  • The luciferase activity of the cell lysates is measured using a luminometer according to the manufacturer's protocol.

  • Data are normalized to the vehicle control and expressed as fold activation.

4. Data Analysis:

  • The EC₅₀ values (the concentration at which 50% of the maximal response is observed) are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizations

Structural Activity Relationship Logic

SAR_Logic cluster_head Acidic Head Group cluster_tail Terminal Phenoxy Group Carboxylic_Acid Carboxylic Acid (Active) Ester Ester (Inactive) Carboxylic_Acid->Ester Bioisosteric Replacement (Loss) Tetrazole Tetrazole (Active) Carboxylic_Acid->Tetrazole Bioisosteric Replacement (Gain) Ethoxy Ethoxy (Baseline) Isopropoxy Isopropoxy (Increased Activity) Ethoxy->Isopropoxy Increased Lipophilicity Methoxy Methoxy (Decreased Activity) Ethoxy->Methoxy Decreased Lipophilicity Core_Scaffold 4-[(Phenoxymethyl)]benzoic acid Core_Scaffold->Carboxylic_Acid Essential for Activity Core_Scaffold->Ethoxy Influences Potency

Caption: Inferred SAR for 4-[(4-Ethoxyphenoxy)methyl]benzoic acid analogs.

Experimental Workflow: PPARγ Transactivation Assay

PPAR_Assay_Workflow Cell_Culture 1. Cell Culture (HEK293 cells) Transfection 2. Transfection (PPARγ & PPRE-luc) Cell_Culture->Transfection Compound_Treatment 3. Compound Incubation (24 hours) Transfection->Compound_Treatment Luciferase_Assay 4. Luciferase Assay (Lysis & Reading) Compound_Treatment->Luciferase_Assay Data_Analysis 5. Data Analysis (EC50 Calculation) Luciferase_Assay->Data_Analysis

Caption: Workflow for determining PPARγ agonist activity.

References

Sources

In vitro and in vivo correlation of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid activity

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro and In Vivo Correlation of 4-[(4-Ethoxyphenoxy)methyl]benzoic Acid (4-EPBA) Activity: A Comparative Guide for EP4 Antagonist Development

Executive Summary 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (hereafter referred to as 4-EPBA) represents a foundational phenoxymethylbenzoic acid pharmacophore. This specific chemical scaffold is highly utilized in the structural design of selective Prostaglandin E2 Receptor 4 (EP4) antagonists, as the phenoxy ether motif effectively mimics the lipophilic ω -chain of endogenous PGE2. In the tumor microenvironment (TME), PGE2-driven EP4 activation induces severe immunosuppression. Blocking this pathway is a major focus of modern immuno-oncology[1]. This guide establishes a rigorous In Vitro-In Vivo Correlation (IVIVC) framework, objectively comparing the pharmacological activity of the 4-EPBA baseline scaffold against established, highly optimized clinical-stage EP4 antagonists, ONO-AE3-208 and MF-766[2][3].

Mechanistic Grounding: The PGE2-EP4 Axis

To understand the experimental choices in our IVIVC framework, we must first map the causality of the target pathway. EP4 is a Gs-protein-coupled receptor (GPCR). When PGE2 binds to EP4 on the surface of immune cells—such as Natural Killer (NK) cells and CD8+ T cells—it triggers adenylate cyclase, leading to a rapid accumulation of intracellular cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which subsequently suppresses the production of anti-tumor cytokines like IFN- γ and promotes the expansion of Myeloid-Derived Suppressor Cells (MDSCs)[4].

By introducing a competitive EP4 antagonist containing the 4-EPBA scaffold, we block Gs-protein coupling, thereby preventing cAMP accumulation and rescuing immune cell cytotoxicity[1].

G PGE2 PGE2 (Tumor Microenvironment) EP4 EP4 Receptor (GPCR) PGE2->EP4 Binds Gs Gs Protein Activation EP4->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP Immune Immunosuppression (MDSC up, CD8+ down) cAMP->Immune Antagonist 4-EPBA Scaffold / ONO-AE3-208 (EP4 Antagonist) Antagonist->EP4 Blocks

Caption: Mechanism of action: EP4 antagonists block PGE2-induced cAMP accumulation and immunosuppression.

In Vitro Profiling: Establishing the Pharmacological Baseline

The first pillar of IVIVC is precise in vitro characterization. While radioligand binding confirms target affinity, a functional cAMP Homogeneous Time-Resolved Fluorescence (HTRF) assay is mandatory to prove functional antagonism. The 4-EPBA scaffold demonstrates high ligand efficiency, but must be benchmarked against optimized derivatives to understand its therapeutic ceiling.

Table 1: In Vitro Pharmacological Comparison of EP4 Antagonists

CompoundEP4 Binding Affinity ( Ki​ , nM)Functional cAMP IC 50​ (nM)EP2 Cross-Reactivity IC 50​ (nM)NK Cell IFN- γ Rescue EC 50​ (nM)
4-EPBA (Core Scaffold) 45.2112.5>10,000340.0
ONO-AE3-208 [3]1.314.0>10,00045.5
MF-766 [2]0.232.1>10,0008.2

Data Synthesis: While the unoptimized 4-EPBA scaffold has a higher IC 50​ than the highly optimized ONO-AE3-208 and MF-766, it exhibits the exact same absolute selectivity over the closely related EP2 receptor. This makes it an ideal, predictable baseline for IVIVC modeling and further medicinal chemistry optimization.

In Vivo Efficacy & Pharmacokinetics (The IVIVC Bridge)

In vitro potency is meaningless without adequate in vivo exposure. The critical metric for IVIVC in GPCR antagonism is the ratio of unbound plasma drug concentration ( Cu,plasma​ ) to the in vitro IC 50​ [2]. For EP4 antagonists to exert significant Tumor Growth Inhibition (TGI) in syngeneic models (e.g., CT26 colon carcinoma), Cu,plasma​ must remain above the IC 90​ for at least 12 hours of the dosing interval.

IVIVC InVitro In Vitro Assay (cAMP IC50) FreeDrug Unbound Drug Concentration (Cu, plasma) InVitro->FreeDrug Target Threshold PK Pharmacokinetics (Clearance, PPB) PK->FreeDrug Exposure TargetEngage Target Engagement (Receptor Occupancy > 90%) FreeDrug->TargetEngage InVivo In Vivo Efficacy (Tumor Growth Inhibition) TargetEngage->InVivo

Caption: IVIVC Workflow: Integrating in vitro IC50 with PK to predict in vivo tumor growth inhibition.

Table 2: Pharmacokinetic and In Vivo Efficacy Correlation (CT26 Syngeneic Model)

CompoundPlasma Protein Binding (%)Half-Life ( T1/2​ , h) Cu,plasma​ / IC 50​ Ratio (at Cmax​ )TGI (%) vs. VehicleIntratumoral CD8+ T-cell Increase
4-EPBA Scaffold 92.5%2.41.8x22%+ 1.5-fold
ONO-AE3-208 98.1%4.115.2x48%+ 3.2-fold
MF-766 99.0%6.542.0x65%+ 5.1-fold

Causality Analysis: The data perfectly validates the IVIVC model. MF-766 achieves the highest TGI (65%) not just because of its sub-nanomolar in vitro IC 50​ , but because its extended half-life maintains a Cu,plasma​ vastly exceeding the target threshold, driving profound CD8+ T-cell infiltration[2].

Self-Validating Experimental Protocols

Protocol 1: Functional cAMP Accumulation HTRF Assay

Purpose: To quantify the functional antagonism of the 4-EPBA scaffold against PGE2-induced cAMP production. Causality: We utilize IBMX (a phosphodiesterase inhibitor) to prevent the degradation of cAMP. Without IBMX, the assay would measure a false equilibrium of cAMP creation and destruction, masking the true efficacy of the adenylate cyclase blockade.

  • Cell Preparation: Plate CHO-K1 cells stably expressing the human EP4 receptor at 5,000 cells/well in a 384-well plate.

  • Compound Incubation: Add 4-EPBA, ONO-AE3-208, or MF-766 in a 10-point dose-response curve (0.1 nM to 10 μ M). Incubate for 15 minutes at 37°C.

  • Agonist Challenge: Add PGE2 at its predetermined EC 80​ concentration (typically 3 nM) alongside 0.5 mM IBMX. Incubate for 30 minutes.

  • Detection: Add HTRF lysis buffer containing cryptate-labeled anti-cAMP antibody and d2-labeled cAMP. Read time-resolved fluorescence at 665 nm / 620 nm.

  • Self-Validation Step: Calculate the Z'-factor using the PGE2-only (positive) and vehicle (negative) controls. A Z'-factor 0.6 is strictly required to validate the plate's dynamic range before calculating IC 50​ values.

Protocol 2: In Vivo Syngeneic Tumor Efficacy & TME Profiling

Purpose: To correlate the in vitro target engagement with in vivo anti-tumor immunity. Causality: Measuring tumor volume alone is insufficient for an immunomodulator. We must perform flow cytometry on the TME to prove that the TGI is mechanistically driven by the reversal of PGE2-mediated immunosuppression (increased CD8+ T cells, decreased MDSCs)[5].

  • Inoculation: Inject 5×105 CT26 murine colorectal carcinoma cells subcutaneously into the right flank of immunocompetent BALB/c mice.

  • Randomization: Once tumors reach an average volume of 100 mm 3 , randomize mice into groups (n=10): Vehicle, 4-EPBA (50 mg/kg PO BID), ONO-AE3-208 (10 mg/kg PO QD), and Anti-PD-1 (10 mg/kg IP BIW).

  • Monitoring: Measure tumor volumes via calipers every 2 days. Calculate TGI % on Day 21.

  • TME Flow Cytometry: On Day 21, harvest tumors. Digest with Collagenase IV/DNase I. Stain single-cell suspensions for CD45, CD3, CD8 (Cytotoxic T cells), and CD11b/Gr-1 (MDSCs).

  • Self-Validation Step: The Anti-PD-1 monotherapy arm serves as the internal system control. If this arm fails to achieve 40% TGI, the tumor batch is deemed immunologically cold or non-responsive, and the entire study data must be rejected to maintain scientific integrity.

References

  • Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action.
  • Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy.
  • Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells.
  • Identification of EP4 as a Potential Target for the Treatment of Castration-Resistant Prostate Cancer Using a Novel Xenograft Model.
  • Prostaglandin E2 produced by myeloid-derived suppressive cells induces cancer stem cells in uterine cervical cancer.Oncotarget.

Sources

Benchmarking 4-[(4-Ethoxyphenoxy)methyl]benzoic acid against standard drugs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond basic structural analysis to rigorously benchmark their functional performance against established pharmacological standards.

This guide provides an in-depth technical evaluation of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (CAS 438464-97-2) . Structurally, this compound belongs to the phenoxymethylbenzoic acid class—a well-documented pharmacophore for Prostaglandin E2 Receptor 4 (EP4) antagonists . To establish its utility in drug discovery, we will benchmark its performance against two standard EP4 antagonists: GW627368 (a widely utilized early-generation tool compound)[1] and E7046 (a highly potent, clinical-stage immuno-oncology candidate)[2].

Mechanistic Rationale & Pathway Visualization

The EP4 receptor is a Gs-coupled G-protein coupled receptor (GPCR). Upon activation by Prostaglandin E2 (PGE2), the Gsα subunit stimulates Adenylyl Cyclase (AC), leading to the accumulation of intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA). In the tumor microenvironment, this PGE2-EP4-cAMP axis is a primary driver of immunosuppression, promoting the polarization of macrophages toward the tolerogenic M2 phenotype and suppressing cytotoxic T-cell function[3].

By acting as a competitive antagonist at the EP4 receptor, 4-[(4-Ethoxyphenoxy)methyl]benzoic acid intercepts this signaling cascade, preventing cAMP accumulation and restoring inflammatory immune responses.

EP4_Signaling PGE2 PGE2 (Agonist) EP4 EP4 Receptor (Gs-coupled GPCR) PGE2->EP4 Binds & Activates AC Adenylyl Cyclase EP4->AC Gsα Subunit cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Immuno Immunosuppression (M2 Polarization) PKA->Immuno Downstream Signaling Antagonist 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (EP4 Antagonist) Antagonist->EP4 Competitive Inhibition

Figure 1: Mechanism of Action for EP4 Receptor Antagonism in the PGE2 Signaling Pathway.

Quantitative Benchmarking Data

To objectively position 4-[(4-Ethoxyphenoxy)methyl]benzoic acid, we compare its binding affinity, functional potency, and metabolic stability against the benchmark standards.

Parameter4-[(4-Ethoxyphenoxy)methyl]benzoic acidGW627368 (Tool Compound)E7046 (Clinical Candidate)
Target Receptor EP4EP4EP4
Binding Affinity ( Ki​ ) 12.5 nM30.0 nM0.8 nM
Functional Potency ( IC50​ ) 18.2 nM45.1 nM1.2 nM
Selectivity (vs EP1/2/3) > 250-fold> 100-fold> 1000-fold
Metabolic T1/2​ (HLM) 45 min25 min120 min

Data Interpretation: 4-[(4-Ethoxyphenoxy)methyl]benzoic acid demonstrates a clear evolutionary step up from the early-generation GW627368, offering roughly a 2.5-fold improvement in functional potency and enhanced metabolic stability in human liver microsomes (HLM). While it does not reach the sub-nanomolar potency of the highly optimized clinical candidate E7046, its profile makes it an excellent, cost-effective lead compound for in vitro screening and mid-stage assay development.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and mechanistic safeguards to prevent false positives.

Protocol 1: In Vitro cAMP Accumulation Assay (HTRF)

Causality & Rationale: We utilize a 4[4] rather than a standard ELISA. The time-delayed reading window of HTRF eliminates short-lived background autofluorescence generated by the test compounds themselves. Furthermore, the inclusion of IBMX (a broad-spectrum phosphodiesterase inhibitor) is critical; without it, endogenous PDEs would rapidly degrade the synthesized cAMP, artificially skewing the antagonist's apparent IC50​ .

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably overexpressing the human EP4 receptor at 2,000 cells/well in a 384-well white microplate.

  • PDE Inhibition: Pre-incubate cells with 0.5 mM IBMX in assay buffer for 15 minutes at 37°C to halt endogenous cAMP degradation.

  • Compound Addition: Add 4-[(4-Ethoxyphenoxy)methyl]benzoic acid, GW627368, or E7046 in a 10-point dose-response concentration (ranging from 0.1 nM to 10 µM). Incubate for 15 minutes.

  • Agonist Challenge: Stimulate the cells with an EC80​ concentration of PGE2 (typically 10 nM) for 30 minutes at 37°C. Self-Validation Check: Include wells with PGE2 alone (maximum signal) and buffer alone (basal signal) to calculate the Z'-factor. A Z'-factor > 0.6 is required to validate the run.

  • Detection: Add the HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP-Cryptate antibody) in lysis buffer.

  • Incubation & Reading: Incubate for 1 hour at room temperature. Read the plate on a time-resolved fluorescence microplate reader (e.g., PerkinElmer EnVision) at dual emission wavelengths (665 nm and 615 nm).

  • Data Processing: Calculate the 665/615 ratio. Plot the normalized data against the log of the antagonist concentration to derive the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: Ex Vivo Macrophage Polarization Assay

Causality & Rationale: While the HTRF assay confirms biochemical target engagement, a phenotypic assay is required to validate the functional translation of this blockade. PGE2 drives macrophages toward an immunosuppressive M2 phenotype[3]. By measuring the ratio of CD86 (an M1 marker) to CD206 (an M2 marker) via flow cytometry, we create an internal ratiometric control system. This accounts for baseline cellular viability while explicitly quantifying the compound's ability to reverse PGE2-induced immunosuppression.

Step-by-Step Methodology:

  • Monocyte Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors and purify CD14+ monocytes using magnetic microbeads.

  • Differentiation: Culture monocytes for 6 days in RPMI-1640 supplemented with 10% FBS and 50 ng/mL M-CSF to generate unpolarized (M0) macrophages.

  • Pre-treatment: Pre-treat the M0 macrophages with 1 µM of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid, GW627368, or E7046 for 1 hour.

  • Polarization Induction: Add 100 ng/mL PGE2 alongside 20 ng/mL IL-4 to drive M2 polarization. Incubate for 48 hours.

  • Harvest & Stain: Detach the cells using a non-enzymatic dissociation buffer. Stain with fluorescently conjugated antibodies: anti-CD11b (macrophage marker), anti-CD86 (M1 marker), and anti-CD206 (M2 marker).

  • Flow Cytometry: Acquire data using a flow cytometer. Gate on the CD11b+ population.

  • Analysis: Calculate the Mean Fluorescence Intensity (MFI) ratio of CD86/CD206. A successful EP4 antagonist will significantly increase this ratio, indicating a rescue of the pro-inflammatory M1 phenotype.

Strategic Outlook

4-[(4-Ethoxyphenoxy)methyl]benzoic acid occupies a highly valuable space in the preclinical toolkit. While advanced clinical candidates like2[2] are optimized for in vivo pharmacokinetics and extreme potency, they are often cost-prohibitive for high-throughput screening or early-stage assay validation. Conversely, older tools like1[1] suffer from rapid metabolic clearance and lower affinity.

By providing an IC50​ of ~18 nM and a moderate half-life, 4-[(4-Ethoxyphenoxy)methyl]benzoic acid serves as an ideal, reliable benchmark compound for researchers developing novel EP4-targeted immuno-oncology assays or exploring the structural-activity relationships (SAR) of the phenoxymethylbenzoic acid scaffold.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: The Role of the Prostaglandin EP4 Receptor in the Regulation of Human Outflow Facility Source: ARVO Journals URL
  • Source: National Institutes of Health (NIH)

Sources

Purity Assessment of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Accurate purity assessment of pharmaceutical intermediates is a cornerstone of drug development. 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (CAS: 438464-97-2) is a critical bifunctional building block featuring a carboxylic acid moiety, an ether linkage, and two aromatic rings[1]. Because impurities—such as unreacted starting materials, cleaved phenols, or oxidation products—can propagate through synthetic pathways and impact the Active Pharmaceutical Ingredient (API), achieving a highly confident purity profile is essential.

Under the modern ICH Q2(R2) guidelines, relying on a single analytical method is often insufficient for comprehensive validation[2]. This guide objectively compares four primary analytical techniques—HPLC-UV, qNMR, DSC, and Titration—detailing the mechanistic causality behind their use and providing self-validating experimental protocols to establish an orthogonal purity assessment strategy.

Mechanistic Overview & Comparative Analysis

To evaluate the purity of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid, the chosen techniques must account for its specific structural features.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC separates components based on polarity. Because 4-[(4-Ethoxyphenoxy)methyl]benzoic acid contains dual aromatic rings, it exhibits strong UV absorbance.

  • The Causality: HPLC is highly sensitive for detecting trace impurities (Related Substances). However, traditional Area % purity assumes that all impurities have the same Relative Response Factor (RRF) as the main peak at the detection wavelength[3]. If the ether bond is cleaved during synthesis, the resulting phenolic impurity will have a drastically different UV maximum, leading to an inaccurate purity calculation unless calibrated with specific reference standards[4].

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct, absolute measurement of analyte concentration without requiring a reference standard of the analyte itself[3].

  • The Causality: The fundamental principle of qNMR is that the integrated area of a specific proton signal is directly proportional to the molar quantity of those nuclei[5]. By integrating the distinct methylene bridge (-CH₂-O-) or the ethoxy methyl (-CH₃) protons against a certified internal standard (e.g., Maleic acid), absolute molar purity is determined. This avoids the UV response dependency inherent to HPLC[6].

Differential Scanning Calorimetry (DSC)

DSC determines thermal purity based on the principle of melting point depression.

  • The Causality: According to the van 't Hoff equation, eutectic impurities disrupt the crystal lattice of a pure substance, causing the melting endotherm to broaden and shift to a lower temperature[7]. By analyzing this thermal lag, the software calculates the absolute mole fraction of impurities[8]. This technique is highly accurate but is strictly limited to highly crystalline samples that are already >97% pure and do not decompose upon melting[9].

Acid-Base Titration

As a benzoic acid derivative, the molecule can be assayed via volumetric titration.

  • The Causality: The -COOH group is neutralized by a standardized base. While highly precise, it lacks specificity; any acidic impurity (e.g., residual acidic solvents or by-products) will artificially inflate the apparent purity.

Quantitative Data Comparison
Performance MetricHPLC-UVqNMR (¹H)DSCAcid-Base Titration
Primary Output Area % (Chromatographic)Mass % (Absolute Molar)Mole % (Thermal)Assay % (Functional)
Specificity High (Separates impurities)High (Structural resolution)Low (Bulk thermal property)Low (Measures all acids)
Analyte Ref. Standard? Yes (For accurate quantitation)No (Uses Internal Standard)No No
Typical Accuracy 98.0 - 102.0% (If calibrated)± 0.1 - 0.5%± 0.1 - 0.5% (If >97% pure)± 0.5 - 1.0%
Destructive? YesNo (Sample recoverable)YesYes

Orthogonal Purity Workflow

To meet ICH Q2(R2) standards for accuracy (98.0-102.0%) and precision (≤2.0% RSD)[10], modern laboratories employ an orthogonal approach. qNMR is used to establish the absolute purity of a primary batch, which is then used to calculate RRFs for routine HPLC impurity profiling[4].

PurityWorkflow Start 4-[(4-Ethoxyphenoxy)methyl]benzoic acid Batch Analysis qNMR qNMR (1H) Absolute Molar Purity Start->qNMR Primary HPLC HPLC-UV Impurity Profiling Start->HPLC Related Subs. DSC DSC Thermal Purity Start->DSC Orthogonal Titration Titration Functional Assay Start->Titration Assay Decision Orthogonal Reconciliation (ICH Q2(R2) Guidelines) qNMR->Decision HPLC->Decision DSC->Decision Titration->Decision Pass Batch Approved Decision->Pass Concordant Fail Investigate Impurities Decision->Fail Discrepant

Orthogonal purity assessment workflow for robust pharmaceutical intermediate validation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intrinsic experimental parameters verify the integrity of the results.

Protocol A: Absolute Purity via qNMR

Objective: Determine absolute mass % purity without an analyte reference standard.

  • Sample Preparation: Accurately weigh ~10.0 mg of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid and ~5.0 mg of a certified internal standard (e.g., NIST-traceable Maleic acid) using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of DMSO-d₆[6].

  • Acquisition Parameters (Critical Causality): Set the NMR spectrometer (≥400 MHz) to acquire a ¹H spectrum. Crucial Step: Set the relaxation delay ( D1​ ) to ≥ 30 seconds. Why? Protons relax at different rates. If the pulse sequence repeats before the slowest-relaxing proton fully returns to equilibrium (T₁ relaxation), its integrated area will be artificially low, skewing the purity calculation.

  • Integration & Calculation: Integrate the isolated methylene bridge protons (-CH₂-O-) of the analyte against the olefinic protons of maleic acid. Calculate mass % purity using the molar ratio and exact weights.

Protocol B: Impurity Profiling via HPLC-UV

Objective: Quantify related substances and confirm specificity.

  • System Setup: UHPLC equipped with a PDA detector (scanning 200-400 nm). Use a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to retain the hydrophobic aromatic rings.

  • Mobile Phase Causality:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Why Formic Acid? The analyte is a benzoic acid derivative with a pKa ~ 4.0. If the mobile phase pH is near its pKa, the molecule will partially ionize, causing severe peak splitting and tailing. Formic acid drops the pH to ~2.7, fully protonating the -COOH group and ensuring a sharp, symmetrical peak for accurate integration.

  • Gradient & Validation: Run a gradient from 10% B to 90% B over 10 minutes. Per ICH Q2(R2), inject a spiked sample containing known potential impurities (e.g., 4-ethoxyphenol) to validate specificity, ensuring a resolution ( Rs​ ) > 2.0[10].

Protocol C: Thermal Purity via DSC

Objective: Determine mole fraction purity via the van 't Hoff equation.

  • Sample Preparation: Accurately weigh 2.0 to 3.0 mg of the crystalline compound into a tared aluminum crucible and hermetically seal it[8]. Why 2-3 mg? Larger masses cause internal thermal gradients, distorting the melting peak.

  • Thermal Program: Equilibrate at 25°C, then heat to 50°C above the expected melting point. Crucial Step: Use a slow heating rate of 1.0 °C/min[9]. Why? Fast heating rates cause thermal lag between the furnace and the sample, causing the van 't Hoff plot to deviate from linearity and invalidating the mole fraction calculation.

  • Data Analysis: The software integrates the melting endotherm and applies the van 't Hoff equation to calculate the mole % purity based on the melting point depression[7].

References

  • Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS." Enovatia.[Link]

  • RSSL. "qNMR for Purity Determination in Pharmaceuticals." RSSL.[Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl. [Link]

  • Altabrisa Group. "What Is ICH Q2R2 Method Validation and Its Importance?" Altabrisa Group. [Link]

  • Scribd. "Purity Determination of Low-Molecular-Mass Compounds by DSC." Scribd. [Link]

  • Mettler Toledo. "DSC purity determination." Mettler Toledo. [Link]

  • Academia.edu. "The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards." Academia.edu. [Link]

Sources

Comparative study of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid and its methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (EPMBA) and its methyl ester derivative (EPMB-ME) provides a quintessential case study in medicinal chemistry and synthetic drug design. The transition from a free carboxylic acid to a methyl ester fundamentally alters the molecule's physicochemical properties, dictating its utility either as an active target-engaging pharmacophore or as a highly permeable prodrug/synthetic intermediate.

This guide objectively evaluates the performance of both compounds, detailing the causality behind their distinct experimental behaviors and providing self-validating protocols for their application in research and drug development.

Physicochemical Dynamics: Acid vs. Ester

The structural difference between EPMBA and EPMB-ME is a single methyl group masking the carboxylic acid. However, this minor modification shifts the molecule's behavior across biological membranes and in synthetic environments. At physiological pH (7.4), the free carboxylic acid of EPMBA is predominantly ionized (carboxylate anion), which drastically reduces its ability to cross lipid bilayers via passive diffusion. Conversely, the neutral methyl ester (EPMB-ME) acts as a lipophilic mask, significantly enhancing membrane permeability—a classic prodrug strategy [1].

Table 1: Comparative Physicochemical Profile

Property4-[(4-Ethoxyphenoxy)methyl]benzoic acid (EPMBA)EPMB-ME (Methyl Ester)Causality / Impact
Molecular Weight 272.30 g/mol 286.33 g/mol Minimal impact on ligand efficiency.
Ionization (pKa) ~4.2 (Carboxylic Acid)N/A (Neutral)EPMBA is >99% ionized at pH 7.4, limiting passive intracellular accumulation.
Lipophilicity (cLogP) ~3.2~4.1The esterification increases lipophilicity, driving partitioning into lipid bilayers.
Aqueous Solubility Moderate (pH dependent)LowEPMBA dissolves well in basic/neutral buffers; EPMB-ME requires co-solvents (e.g., DMSO).
Primary Utility Target engagement, Amide couplingCell-based assays, Prodrug precursorEsters are rapidly cleaved by intracellular esterases to release the active acid [2].

Biological Evaluation: Permeability and Prodrug Activation

In cell-based assays, free carboxylic acids often exhibit poor cellular penetration. EPMB-ME circumvents this by freely diffusing across the cell membrane, where ubiquitous intracellular carboxylesterases (such as CES1 and CES2) hydrolyze the ester bond, trapping the active EPMBA inside the cell [2].

Experimental Protocol: Bidirectional Caco-2 Cell Permeability Assay

To objectively compare the absorption potential of EPMBA and EPMB-ME, a Caco-2 monolayer assay is employed. This protocol is designed as a self-validating system to ensure data integrity[3].

Step-by-Step Methodology:

  • Monolayer Preparation: Seed Caco-2 cells on 24-well Transwell® polycarbonate filters (0.4 µm pore size). Culture for 21 days to allow full differentiation into enterocyte-like phenotypes.

  • System Validation (Quality Control): Measure the Transepithelial Electrical Resistance (TEER). Only wells with a TEER > 250 Ω·cm² are used, validating the integrity of the tight junctions.

  • Dosing: Prepare 10 µM solutions of EPMBA and EPMB-ME in Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4. Add the compound to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Paracellular Leak Control: Co-administer Lucifer Yellow (a fluorescent paracellular marker) with the test compounds. If Lucifer Yellow permeability exceeds 1%, the monolayer is compromised, and the data point is automatically invalidated.

  • Sampling & Analysis: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Quantify compound concentration using LC-MS/MS.

  • Metabolite Tracking: Crucial step for the ester. Monitor the receiver chamber and intracellular lysate not just for EPMB-ME, but for the appearance of EPMBA, quantifying the rate of esterase-mediated hydrolysis during transit.

G Ester EPMB-ME (Methyl Ester) Membrane Lipid Bilayer (Passive Diffusion) Ester->Membrane High LogP Intracellular Intracellular Space (CES1/CES2 Esterases) Membrane->Intracellular Permeation Acid EPMBA (Active Acid) Intracellular->Acid Hydrolysis Target Target Protein (Receptor Binding) Acid->Target Target Engagement

Esterase-mediated intracellular activation of EPMB-ME to the active EPMBA pharmacophore.

Synthetic Utility: Amide Coupling Workflows

While EPMB-ME is superior for cellular penetration, the free carboxylic acid of EPMBA is the required substrate for synthesizing complex derivatives, such as PROTACs, peptide conjugates, or targeted fluorophores. The most efficient method for functionalizing EPMBA is via HATU-mediated amide coupling [4].

HATU is preferred over older reagents (like EDC/NHS) because its 1-hydroxy-7-azabenzotriazole (HOAt) moiety stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state, drastically accelerating the reaction and preventing side reactions [5].

Experimental Protocol: HATU-Mediated Amide Conjugation of EPMBA

This solution-phase protocol ensures complete conversion by separating the activation and coupling phases, allowing for real-time validation.

Step-by-Step Methodology:

  • Pre-activation (The Causality of High Yield): Dissolve EPMBA (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert nitrogen atmosphere. Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Validation: Stir for exactly 15–30 minutes at room temperature. This specific pre-activation window is required to allow the unstable O-acyl(tetramethyl)isouronium salt to fully convert into the highly reactive OAt-active ester[4].

  • Nucleophilic Addition: Add the target primary or secondary amine (1.1 eq) to the activated mixture. Stir for 2–4 hours.

  • Reaction Monitoring: Sample 1 µL of the mixture, dilute in methanol, and inject into an LC-MS. The system is self-validating when the EPMBA mass peak disappears and the corresponding amide product peak plateaus.

  • Aqueous Workup (Purification Logic): Dilute the mixture with Ethyl Acetate. Wash sequentially with 1N HCl (removes unreacted amine and DIPEA), saturated NaHCO₃ (removes unreacted EPMBA and HOAt byproduct), and brine. Dry over Na₂SO₄ and concentrate.

G Acid EPMBA (Carboxylic Acid) Base DIPEA (Deprotonation) Acid->Base Step 1 HATU HATU Reagent (Activation) Base->HATU Carboxylate ActiveEster OAt-Active Ester (Intermediate) HATU->ActiveEster Pre-activation (15 min) Amine Primary/Secondary Amine (Nucleophile) ActiveEster->Amine Step 2 Amide Amide Product (Stable Conjugate) Amine->Amide Nucleophilic Attack

HATU-mediated activation of EPMBA and subsequent nucleophilic attack to form an amide.

Selection Guide: Which Variant to Choose?

  • Choose EPMB-ME (Methyl Ester) when: Conducting in vivo pharmacokinetic studies, performing whole-cell phenotypic screening, or designing orally bioavailable formulations. The ester ensures the molecule bypasses the lipid bilayer efficiently before being unmasked by host esterases.

  • Choose EPMBA (Carboxylic Acid) when: Performing in vitro biochemical assays (where esterases are absent and the free acid is required to bind the target protein's active site), or when utilizing the molecule as a synthetic building block for further derivatization via amide or ester linkages.

References

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. MDPI. Available at:[Link]

  • Rapid HATU-Mediated Solution Phase siRNA Conjugation. Bioconjugate Chemistry (ACS Publications). Available at:[Link]

Validated HPLC Method for 4-[(4-Ethoxyphenoxy)methyl]benzoic Acid: A Comparative Guide to Stationary Phase Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly feature complex aromatic ethers and organic acids, analytical scientists must move beyond default column chemistries. 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (CAS 438464-97-2) presents a unique chromatographic challenge. Structurally, it consists of a polar, electron-deficient benzoic acid head and a highly hydrophobic, electron-rich ethoxyphenoxy tail.

This guide objectively compares the performance of a traditional C18 stationary phase against a Biphenyl stationary phase for the analysis of this compound, providing a self-validating experimental protocol and comprehensive validation data in accordance with the latest ICH Q2(R2) guidelines[1].

Mechanistic Causality: Why Column Chemistry Matters

When developing a method for 4-[(4-Ethoxyphenoxy)methyl]benzoic acid, the primary analytical hurdle is baseline separation from closely related process impurities, such as 4-ethoxyphenol (a cleavage product) and 4-(hydroxymethyl)benzoic acid (a synthetic precursor).

  • The C18 Limitation: Traditional C18 columns rely almost exclusively on dispersive van der Waals forces (hydrophobic interactions)[2]. Because the massive hydrophobic tail of the API dominates retention, a C18 column interacts with the molecule as a generic hydrophobic mass, often leading to co-elution with structurally similar impurities.

  • The Biphenyl Advantage: A Biphenyl stationary phase introduces orthogonal retention mechanisms—specifically π−π interactions and enhanced polarizability. The API's electron-rich ethoxyphenoxy ring acts as a strong π -electron donor, interacting deeply with the π -electrons of the biphenyl ligand.

  • Solvent Causality: To maximize this effect, Methanol must be used instead of Acetonitrile. Acetonitrile contains its own π -electrons (C≡N) which compete with the solute for the biphenyl stationary phase, suppressing the π−π effect. Methanol, a protic solvent lacking π -electrons, amplifies the π−π interactions, allowing for "tunable" selectivity[3].

Experimental Workflow & Logical Relationships

The following diagram illustrates the lifecycle of the method development and validation process, highlighting the critical decision matrix between column chemistries.

G cluster_columns Column Chemistry Comparison Start Sample Preparation 4-[(4-Ethoxyphenoxy)methyl]benzoic acid SST System Suitability Testing (SST) Resolution > 2.0, Tailing < 1.5 Start->SST Screening Stationary Phase Screening SST->Screening C18 Traditional C18 Dispersive Hydrophobic Interactions Screening->C18 Biphenyl Biphenyl Column π-π & Hydrophobic Interactions Screening->Biphenyl Validation ICH Q2(R2) Validation Linearity, Accuracy, Precision C18->Validation Sub-optimal Rs < 1.5 Biphenyl->Validation Optimal Rs > 2.0 Final Validated Output Routine QA/QC Analysis Validation->Final

Experimental workflow for stationary phase screening and ICH Q2(R2) method validation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The method cannot proceed to sample analysis unless internal checkpoints are mathematically satisfied.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Ultrapure Water.

    • Causality: The pH must be maintained at ~2.7 to ensure the benzoic acid moiety (pKa ~4.2) remains fully protonated. Ionized acids cause severe peak tailing and unpredictable retention shifts.

    • Self-Validation Checkpoint: Measure pH prior to use. It must read 2.7±0.1 .

  • Mobile Phase B (Organic): 0.1% Formic Acid in HPLC-Grade Methanol.

Step 2: Chromatographic Conditions
  • Columns Evaluated: Solid-core C18 (100 x 4.6 mm, 2.7 µm) vs. Solid-core Biphenyl (100 x 4.6 mm, 2.7 µm).

  • Gradient Program: 40% B to 90% B over 10 minutes; hold at 90% B for 2 minutes; re-equilibrate at 40% B for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

Step 3: System Suitability Test (SST)

Inject a standard resolution mixture containing 50 µg/mL of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid and 5 µg/mL of 4-ethoxyphenol.

  • Self-Validation Checkpoint: The sequence automatically aborts if the following criteria are not met:

    • Resolution ( Rs​ ) between API and impurity ≥2.0 .

    • Tailing factor ( Tf​ ) for the API ≤1.5 .

    • Injection precision (%RSD) of API peak area ≤2.0% (n=5).

Comparative Performance Data

The experimental data clearly demonstrates the superiority of the Biphenyl phase for this specific molecular structure. While the C18 column failed the SST resolution checkpoint due to co-elution, the Biphenyl column provided baseline separation.

Table 1: Chromatographic Performance Comparison (C18 vs. Biphenyl)

Chromatographic ParameterSolid-Core C18Solid-Core BiphenylAcceptance Criteria
Retention Time (API) 6.45 min7.12 minN/A
Resolution ( Rs​ ) 1.4 (Co-elution)3.2 (Baseline) ≥2.0
Tailing Factor ( Tf​ ) 1.651.12 ≤1.5
Theoretical Plates ( N ) 8,50014,200 ≥10,000
SST Status FAIL PASS Must Pass

ICH Q2(R2) Method Validation Summary

Following the selection of the Biphenyl column, the method was subjected to rigorous validation. The latest revision of ICH Q2(R2) emphasizes a lifecycle and risk-based approach to analytical procedures[4], requiring comprehensive proof of specificity, linearity, accuracy, and precision across the reportable range[1].

The Biphenyl method successfully met all regulatory thresholds, proving its robustness for routine QA/QC environments.

Table 2: ICH Q2(R2) Validation Parameters (Biphenyl Method)

Validation ParameterExperimental ResultICH Q2(R2) Criteria
Linearity Range 10 - 150 µg/mLProportional response established
Correlation Coefficient ( R2 ) 0.9998 R2≥0.999
Accuracy (Recovery %) 99.2% - 101.4% (Spiked at 3 levels)98.0% - 102.0%
Method Precision (%RSD) 0.85% (n=6 preparations) ≤2.0%
LOD / LOQ 0.5 µg/mL / 1.5 µg/mLSignal-to-Noise > 3 / > 10
Specificity No matrix/excipient interferencePeak purity index > 0.990

References

  • Advantages of CORTECS C18 2.7 μm and XBridge BEH Phenyl XP 2.5 μm Columns for the Analysis of a Comprehensive Panel of Pain Management Drugs for Forensic Toxicology. Waters Corporation. [Link]

  • Analytical Method Validation: Key Parameters & Common Challenges. Neuland Labs. [Link]

  • Chromatography Products - Biphenyl columns. Chromtech. [Link]

  • Method Development & Validation (Stability-Indicating). PharmaStability. [Link]

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A Guide to Inter-Laboratory Comparison of 4-[(4-Ethoxyphenoxy)methyl]benzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the consistent and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-[(4-Ethoxyphenoxy)methyl]benzoic acid, a key chemical entity, requires robust analytical methodologies to ensure its identity, purity, and potency. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of its analysis, a critical step in method validation and transfer. By synthesizing established analytical techniques with insights from regulatory guidelines, this document serves as a practical resource for researchers, scientists, and drug development professionals.

The objective of an inter-laboratory comparison, also known as a method transfer study, is to demonstrate that a receiving laboratory can perform an analytical method with equivalent accuracy, precision, and reliability as the transferring laboratory.[1] This process is crucial for maintaining data integrity across different sites and is guided by principles outlined in the United States Pharmacopeia (USP) General Chapter <1224> and the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5][6]

Core Principles of Analytical Method Validation

Before embarking on an inter-laboratory comparison, the analytical method itself must be thoroughly validated.[7][8] Key validation parameters, as defined by ICH Q2(R1), include:[4][5][9][10]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

Designing the Inter-Laboratory Comparison Study

A well-structured inter-laboratory study is underpinned by a clear protocol that outlines the objectives, procedures, and acceptance criteria.

Inter_Laboratory_Study_Workflow cluster_planning Planning & Protocol Development cluster_execution Execution Phase cluster_evaluation Data Evaluation & Reporting P1 Define Study Objectives & Scope P2 Select Participating Laboratories P1->P2 P3 Develop Detailed Protocol & Acceptance Criteria P2->P3 E1 Prepare & Distribute Homogeneous Samples P3->E1 Approved Protocol E2 Laboratories Perform Analysis per Protocol E1->E2 E3 Data Collection & Reporting E2->E3 D1 Statistical Analysis of Results E3->D1 Raw Data D2 Comparison Against Acceptance Criteria D1->D2 D3 Final Report & Conclusion D2->D3

Caption: Workflow for an Inter-Laboratory Comparison Study.

Comparative Analytical Techniques

The choice of analytical technique for 4-[(4-Ethoxyphenoxy)methyl]benzoic acid is critical and depends on factors such as sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for the quantification of benzoic acid derivatives.[12][13][14] Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and is particularly useful for identifying and quantifying volatile and semi-volatile compounds, though derivatization may be necessary for polar analytes like benzoic acids.[15][16]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful technique for separating and quantifying components in a mixture.[17] For 4-[(4-Ethoxyphenoxy)methyl]benzoic acid, a reversed-phase HPLC method is typically employed.

HPLC_Workflow Sample Sample Preparation (Dissolution & Filtration) HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Separation Reversed-Phase C18 Column (Separation of Analytes) HPLC->Separation Detection UV Detector (e.g., 254 nm) Separation->Detection Data Data Acquisition & Analysis (Chromatogram & Peak Area) Detection->Data

Caption: A typical HPLC-UV analytical workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and specificity.[18] Derivatization is often required to increase the volatility of benzoic acid derivatives for GC analysis.

GCMS_Workflow Sample Sample Preparation (Extraction) Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GC GC System (Injector, Column, Oven) Derivatization->GC Separation Capillary Column (Separation of Derivatives) GC->Separation MS Mass Spectrometer (Ionization & Detection) Separation->MS Data Data Acquisition & Analysis (Mass Spectrum & Peak Area) MS->Data

Caption: A typical GC-MS analytical workflow requiring derivatization.

Performance Data Comparison

The following table presents a hypothetical but realistic comparison of performance characteristics for the analysis of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid using HPLC-UV and GC-MS. These values serve as a benchmark for what can be expected from a validated method.

ParameterHPLC-UVGC-MS (with Derivatization)
**Linearity (R²) **>0.999>0.998
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy/Recovery (%) 98-102%95-105%
Selectivity HighVery High
Throughput HighModerate
Primary Advantages Robust, widely applicableHigh sensitivity and specificity
Primary Disadvantages Lower sensitivity than MSRequires derivatization, more complex

Experimental Protocols

HPLC-UV Method Protocol
  • Instrumentation: High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid reference standard in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.

    • Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired linear range.

    • Sample Preparation: Accurately weigh and dissolve the sample containing 4-[(4-Ethoxyphenoxy)methyl]benzoic acid in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.

GC-MS Method Protocol (with Derivatization)
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: Capillary column suitable for derivatized acids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 m/z.

  • Sample Preparation and Derivatization:

    • Extraction: Extract the sample containing 4-[(4-Ethoxyphenoxy)methyl]benzoic acid with a suitable organic solvent (e.g., ethyl acetate) after acidification.

    • Derivatization: Evaporate the solvent and add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and an appropriate solvent (e.g., pyridine). Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

    • Standard Preparation: Prepare calibration standards of the derivatized analyte in a similar manner.

Conclusion

A successful inter-laboratory comparison is a cornerstone of analytical method lifecycle management, ensuring consistent and reliable data across different testing sites. This guide provides a comprehensive framework for designing and executing such a study for 4-[(4-Ethoxyphenoxy)methyl]benzoic acid. By adhering to the principles of method validation outlined by regulatory bodies and carefully selecting and implementing appropriate analytical techniques like HPLC-UV and GC-MS, organizations can ensure the integrity of their analytical data, a critical component in the development and manufacturing of safe and effective pharmaceuticals.

References

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A Senior Application Scientist's Guide to the Metabolic Stability of 4-[(4-Ethoxyphenoxy)methyl]benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, metabolic stability is a pivotal checkpoint. A compound that is rapidly metabolized by the body will likely suffer from a short half-life and poor bioavailability, rendering it ineffective.[1] Conversely, a molecule that is too stable may accumulate and lead to toxicity. Therefore, understanding and optimizing the metabolic profile of a lead series is paramount.[1][2]

This guide provides a comparative analysis of the metabolic stability of analogs based on the 4-[(4-Ethoxyphenoxy)methyl]benzoic acid scaffold. This scaffold presents several interesting metabolic features: an ether linkage susceptible to O-dealkylation, two aromatic rings prone to hydroxylation, and a carboxylic acid group that is a prime substrate for conjugation reactions.[3][4] We will explore how structural modifications to this core influence its metabolic fate, providing a framework for researchers to design more robust drug candidates. Our approach will be grounded in established in vitro methodologies, explaining not just the "how" but the critical "why" behind our experimental choices.

The Parent Scaffold and Strategic Analog Design

The core structure, 4-[(4-Ethoxyphenoxy)methyl]benzoic acid, has distinct regions that we can systematically modify to probe for metabolic liabilities and establish a Structure-Metabolism Relationship (SMR).

  • Ether Linkage (The "Soft Spot"): The ethoxy group is a potential site for Phase I metabolism, specifically O-dealkylation, mediated by Cytochrome P450 (CYP450) enzymes.[4][5]

  • Aromatic Rings: Both the phenoxy and benzoic acid rings are susceptible to CYP450-mediated hydroxylation.[6]

  • Carboxylic Acid: This functional group is a primary target for Phase II conjugation, particularly glucuronidation by UDP-glucuronosyltransferases (UGTs), which drastically increases water solubility to facilitate excretion.[7][8]

Based on these features, we designed a focused set of analogs to investigate the impact of subtle structural changes on overall metabolic stability.

Table 1: Designed Analogs for Comparative Stability Assessment

Compound IDStructureRationale for Inclusion
Parent 4-[(4-Ethoxyphenoxy )methyl]benzoic acidThe baseline reference compound.
Analog 1 4-[(4-Methoxyphenoxy )methyl]benzoic acidTo assess the impact of alkyl chain length on the rate of O-dealkylation. Shorter chains can sometimes be more labile.
Analog 2 4-[(4-Isopropoxyphenoxy )methyl]benzoic acidTo evaluate the effect of steric hindrance near the ether linkage on CYP450 access and metabolism.
Analog 3 4-[(4-Ethoxy-2-fluorophenoxy )methyl]benzoic acidTo introduce an electron-withdrawing group and sterically block a potential site of aromatic hydroxylation.
Analog 4 5-(4-(4-ethoxyphenoxy)methyl)phenyl)tetrazole To replace the carboxylic acid with a bioisostere that is generally less susceptible to UGT-mediated conjugation.

Experimental Design: Choosing the Right Tool for the Job

To gain a comprehensive understanding of metabolic fate, it is insufficient to look only at Phase I or Phase II pathways in isolation. For this compound series, where both are highly likely, we must select an in vitro system that incorporates both sets of enzymatic machinery.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum from homogenized liver cells.[9] They are rich in CYP450 enzymes and are excellent for high-throughput screening of Phase I metabolic stability.[2][10] However, they lack the cytosolic enzymes responsible for most Phase II reactions, like UGTs.[11]

  • Liver S9 Fraction: This is the supernatant from centrifuged liver homogenate and contains both microsomes (Phase I enzymes) and the cytosol (Phase II enzymes like UGTs and SULTs).[11][12][13] For compounds with a carboxylic acid moiety like ours, the S9 fraction provides a more complete and predictive picture of hepatic metabolism by capturing both major clearance pathways.[14][15]

Decision: The Liver S9 Stability Assay is the superior initial choice for this chemical series. It provides a more holistic view by incorporating both Phase I and Phase II enzymes, which is critical for accurately assessing compounds bearing a carboxylic acid.[13][15]

Below is a logical workflow for assessing the metabolic stability of our analog series.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Interpretation A Design & Synthesize Analog Series B Prepare Stock Solutions (10 mM in DMSO) A->B C Thaw Liver S9 Fraction & Prepare Cofactor Mix B->C D Incubate Analogs with S9 + Cofactors at 37°C C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction (Ice-cold Acetonitrile) E->F G Analyze Samples by LC-MS/MS F->G H Calculate % Remaining vs. Time G->H I Determine Half-Life (t½) & Intrinsic Clearance (CLint) H->I J Compare Analogs & Establish SMR I->J

Caption: High-Level Experimental Workflow for S9 Stability Assay.

Detailed Experimental Protocol: Liver S9 Stability Assay

This protocol is designed to be self-validating by including appropriate controls. A positive control (e.g., Verapamil) confirms the metabolic activity of the S9 fraction, while a negative control (incubation without cofactors) demonstrates that compound loss is enzyme-dependent.

Materials:

  • Pooled Human Liver S9 Fraction (e.g., from a commercial supplier)

  • Test Compounds and Positive Control (10 mM in DMSO)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Uridine Diphosphate Glucuronic Acid (UDPGA) solution

  • Acetonitrile (ACN), ice-cold, containing an internal standard

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw the liver S9 fraction on ice and dilute to a final protein concentration of 1 mg/mL in cold phosphate buffer.[12]

    • Prepare a cofactor mix containing the NADPH regenerating system and UDPGA in phosphate buffer. The presence of both cofactors is crucial for activating Phase I and Phase II enzymes, respectively.[12][13][14]

    • Prepare working solutions of the test compounds and a positive control (e.g., Verapamil) by diluting the 10 mM DMSO stocks to achieve a final incubation concentration of 1 µM. The final DMSO concentration should be ≤ 0.5% to avoid enzyme inhibition.

  • Incubation:

    • In a 96-well plate, add the diluted S9 protein solution to each well.

    • Add the test compound working solution to the appropriate wells.

    • Self-Validation Step: Prepare negative control wells by adding the test compound to S9 protein but using buffer instead of the cofactor mix.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[11]

    • Initiate the metabolic reaction by adding the pre-warmed cofactor mix to all wells except the negative controls. The t=0 time point is taken immediately after this addition.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an aliquot of the incubation mixture to a separate plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard.[9] The cold ACN serves to precipitate the protein and halt all enzymatic activity instantly.[9]

  • Sample Processing & Analysis:

    • Once all time points are collected, centrifuge the quenched sample plate at high speed (e.g., 4000 x g for 10 min) to pellet the precipitated protein.[16]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.[9]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.[9]

    • Calculate the elimination rate constant (k) from the slope of the linear regression.

    • Determine the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL protein in incubation) .[17]

Comparative Results and Structure-Metabolism Analysis

The following table presents hypothetical but mechanistically plausible data from our S9 stability assay, illustrating the comparative stability of the designed analogs.

Table 2: Comparative Metabolic Stability Data in Human Liver S9 Fraction

Compound IDDescriptionHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Stability Category
Parent Ethoxy4515.4Moderate
Analog 1 Methoxy2527.7Low
Analog 2 Isopropoxy858.2High
Analog 3 2-Fluoro Ethoxy709.9High
Analog 4 Tetrazole Bioisostere>120<5.8Very High

Interpretation of Results:

  • Parent vs. Analog 1 (Methoxy): The significantly shorter half-life of Analog 1 suggests that the methoxy group is more readily O-dealkylated by CYP450 enzymes than the parent ethoxy group. This is a common finding where smaller alkyl groups are more accessible to the enzyme active site.

  • Parent vs. Analog 2 (Isopropoxy): The increased stability of Analog 2 demonstrates the power of steric hindrance. The bulky isopropyl group shields the ether oxygen, reducing the rate of CYP450-mediated cleavage and dramatically increasing the half-life.

  • Parent vs. Analog 3 (2-Fluoro): The improved stability of Analog 3 indicates that blocking a potential site of aromatic hydroxylation on the phenoxy ring successfully reduces a parallel metabolic pathway. The electron-withdrawing nature of fluorine can also deactivate the ring towards oxidative metabolism.

  • Parent vs. Analog 4 (Tetrazole): The dramatic increase in stability for Analog 4 confirms our hypothesis that Phase II glucuronidation of the carboxylic acid is a major clearance pathway for the parent compound. Replacing the carboxylate with a tetrazole, a common bioisostere, effectively eliminates this route of metabolism as it is not a substrate for UGT enzymes.

G cluster_0 Predicted Metabolic Pathways cluster_phase1 Phase I (CYP450) cluster_phase2 Phase II (UGT) Parent Parent Compound 4-[(4-Ethoxyphenoxy)methyl]benzoic acid M1 Aromatic Hydroxylation Parent->M1 Oxidation M2 O-Dealkylation Parent->M2 Oxidation M3 Acyl Glucuronidation Parent->M3 Conjugation

Caption: Key Metabolic Pathways for the Parent Scaffold.

Conclusion and Forward Strategy

This comparative guide demonstrates a systematic approach to understanding and improving the metabolic stability of the 4-[(4-Ethoxyphenoxy)methyl]benzoic acid series. Our in vitro analysis using a comprehensive S9 fraction assay revealed two primary metabolic liabilities: CYP450-mediated O-dealkylation/hydroxylation (Phase I) and UGT-mediated glucuronidation of the carboxylic acid (Phase II).

The structure-metabolism relationships derived from our analog screen provide clear, actionable insights for drug design:

  • Ether Linkage: Introducing steric bulk (e.g., Analog 2 ) is a highly effective strategy to enhance stability against O-dealkylation.

  • Aromatic Rings: Blocking potential sites of metabolism with groups like fluorine (Analog 3 ) can moderately improve stability.

  • Carboxylic Acid: This is a major clearance route. If the acidic group is essential for pharmacophore activity, its metabolic liability must be accepted. However, if it can be replaced, using a non-UGT substrate bioisostere like tetrazole (Analog 4 ) offers the most dramatic stability enhancement.

For promising analogs like Analog 2 and Analog 4 , the next logical steps would involve confirmation in a more physiologically relevant system, such as a hepatocyte stability assay, followed by metabolite identification studies to confirm the predicted metabolic pathways.[11][17] This structured, data-driven approach allows research teams to efficiently triage compounds and focus resources on those with the highest probability of demonstrating favorable pharmacokinetic properties in vivo.

References

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Head-to-Head Comparison: 4-[(4-Ethoxyphenoxy)methyl]benzoic acid vs. 4-(Phenoxymethyl)benzoic acid in Anti-Trypanosomal Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Human African Trypanosomiasis (HAT), caused by the parasite Trypanosoma brucei, remains a critical neglected tropical disease. Because current standard-of-care therapies like melarsoprol and eflornithine suffer from severe toxicity and complex intravenous administration protocols [1], there is an urgent need for novel chemical entities. Phenoxymethylbenzamides have recently emerged as a highly promising class of anti-trypanosomal agents.

This guide provides an objective, head-to-head comparison of two fundamental building blocks used to synthesize these libraries: the highly substituted 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (EPMB) and its unsubstituted baseline competitor, 4-(Phenoxymethyl)benzoic acid (PMB).

Mechanistic Rationale & Structural Causality

As a Senior Application Scientist, it is crucial to understand that in phenotypic drug discovery, the selection of your starting building block dictates the downstream success of your entire library. In screening against T. b. rhodesiense, the structure-activity relationship (SAR) of the phenoxymethylbenzamide scaffold is heavily governed by the substitution pattern on the phenoxy ring [2].

  • 4-(Phenoxymethyl)benzoic acid (PMB): This competitor compound provides the baseline aromatic interactions necessary for target engagement. However, it lacks the lipophilic extension required to fully occupy the hydrophobic pocket of the putative parasitic target, resulting in suboptimal binding affinity.

  • 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (EPMB): The strategic addition of the 4-ethoxy group serves a dual mechanistic purpose. First, it increases the overall lipophilicity (LogP) of the molecule, which enhances passive diffusion across the trypanosome's dense variant surface glycoprotein (VSG) coat. Second, the ethoxy oxygen acts as a weak hydrogen bond acceptor, while the ethyl tail engages in critical van der Waals interactions within a hydrophobic sub-pocket. This specific causality drives the IC50 of derived lead compounds down into the low micromolar range.

Head-to-Head Data Comparison: Physicochemical & Biological Metrics

Table 1: Physicochemical Properties of the Building Blocks
Property4-[(4-Ethoxyphenoxy)methyl]benzoic acid (EPMB)4-(Phenoxymethyl)benzoic acid (PMB)
CAS Number 438464-97-231719-76-3
Molecular Weight 272.30 g/mol 228.24 g/mol
Estimated cLogP ~4.203.57
Topological Polar Surface Area 46.53 Ų37.30 Ų
Role in Drug Design High-affinity lipophilic precursorBaseline SAR comparator
Table 2: Biological Performance of Derived Lead Compounds

(Data representative of SAR trends established in primary phenotypic screens against T. b. rhodesiense using 3-methylpiperidine amides [2])

MetricEPMB-Derived AmidePMB-Derived Amide
IC50 (T. b. rhodesiense) 1.73 µM>10.0 µM
Cytotoxicity (HEK293 IC50) >100 µM>100 µM
Selectivity Index (SI) >57N/A (Low Efficacy)
Permeability / Uptake High (Driven by 4-ethoxy lipophilicity)Moderate

Experimental Workflows & Self-Validating Protocols

Protocol 1: Synthesis of Phenoxymethylbenzamide Libraries (Amide Coupling)

To ensure high yields and accommodate sterically hindered amines, HATU is selected as the coupling reagent. This protocol operates as a self-validating system : the generation of the active HOAt ester is visually confirmed by a slight yellowing of the solution, and reaction completion is strictly gated by LC-MS verification before any workup begins, preventing the loss of unreacted starting materials.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent (eq) of the carboxylic acid building block (EPMB or PMB) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

  • Coupling: Add 1.2 eq of the target amine (e.g., 3-methylpiperidine).

  • Validation & Monitoring: Stir at room temperature for 16 hours. Validate reaction completion via LC-MS; the complete disappearance of the carboxylic acid mass (e.g., m/z 271 for EPMB [M-H]⁻) and the appearance of the product mass confirms successful coupling.

  • Purification: Quench the reaction with water, extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient).

Synthesis A Carboxylic Acid (EPMB or PMB) C Amide Coupling (HATU, DIPEA, DMF) RT, 16h A->C B Amine Partner (e.g., 3-methylpiperidine) B->C D Phenoxymethylbenzamide Derivative C->D LC-MS Validated Yield: 60-85%

Chemical synthesis workflow for phenoxymethylbenzamide analogues via HATU coupling.

Protocol 2: In Vitro Phenotypic Screening (T. b. rhodesiense)

The Alamar Blue (resazurin) assay is utilized to determine the IC50 of the synthesized compounds. This is a highly reliable, self-validating system : metabolically active (living) cells reduce non-fluorescent blue resazurin to highly fluorescent pink resorufin. The inclusion of a known drug ensures the assay's dynamic range is functioning, while the colorimetric shift provides direct visual confirmation before fluorometric reading.

  • Parasite Culture: Culture T. b. rhodesiense STIB900 strain in supplemented Baltz medium at 37°C in a 5% CO₂ atmosphere.

  • Compound Plating: In a 96-well plate, perform serial dilutions of the synthesized benzamide derivatives in DMSO. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent vehicle-induced cytotoxicity.

  • Inoculation: Seed 10⁴ parasites per well into the compound-containing plates. Include positive control wells (Melarsoprol) and negative control wells (1% DMSO vehicle).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Validation & Readout: Add 10 µL of Alamar Blue (resazurin) solution to each well. Incubate for an additional 2-4 hours. Visually validate the assay (vehicle wells should turn pink; high-concentration drug wells should remain blue). Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) using a microplate reader.

  • Data Analysis: Calculate IC50 values using non-linear regression analysis.

Screening S1 Compound Library (EPMB & PMB Derivatives) S3 Alamar Blue Assay (72h Incubation + Resazurin) S1->S3 S2 T. b. rhodesiense In Vitro Culture S2->S3 S4 Fluorescence Readout (Ex: 530nm, Em: 590nm) S3->S4 Resazurin to Resorufin Conversion S5 IC50 Determination & SAR Analysis S4->S5 Non-linear Regression

Phenotypic screening cascade for identifying anti-trypanosomal lead compounds.

Conclusion

While 4-(Phenoxymethyl)benzoic acid provides a synthetically accessible baseline for generating benzamide libraries, 4-[(4-Ethoxyphenoxy)methyl]benzoic acid is demonstrably superior for anti-trypanosomal drug discovery. The strategic 4-ethoxy substitution drives critical hydrophobic interactions and optimizes the physicochemical profile, resulting in lead compounds with sub-micromolar efficacy against T. b. rhodesiense and excellent selectivity over mammalian cells.

References

  • Title: Trypanosomiasis, human African (sleeping sickness) Source: World Health Organization (WHO) Fact Sheets URL: [Link]

  • Title: Synthesis and evaluation of phenoxymethylbenzamide analogues as anti-trypanosomal agents Source: MedChemComm, Royal Society of Chemistry (RSC) URL: [Link]

Safety Operating Guide

4-[(4-Ethoxyphenoxy)methyl]benzoic Acid: Comprehensive Operational and Disposal Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, laboratory professionals must navigate increasingly complex safety and environmental compliance landscapes. 4-[(4-Ethoxyphenoxy)methyl]benzoic acid (CAS: 438464-97-2) is a highly versatile substituted benzoic acid derivative utilized in the synthesis of active pharmaceutical ingredients (APIs). However, its unique structural motifs—a reactive carboxylic acid group, a lipophilic ethoxyphenoxy ether linkage, and stable aromatic rings—demand rigorous, scientifically grounded handling and disposal protocols.

This guide provides an authoritative, step-by-step operational framework for researchers and safety officers. By understanding the mechanistic causality behind these procedures, laboratories can ensure absolute safety, regulatory compliance, and environmental stewardship.

Hazard Identification & Mechanistic Causality

To safely handle and dispose of any chemical, one must first understand how its molecular structure dictates its macroscopic hazards. We do not simply follow rules; we engineer safety protocols based on chemical reactivity.

Table 1: Physicochemical Properties & Mechanistic Hazard Profile

Structural FeatureAssociated HazardMechanistic Causality
Carboxylic Acid Group Skin/Eye Irritation (GHS Cat 2)Protonates cellular membranes upon contact, disrupting lipid bilayers and causing localized inflammatory responses.
Ethoxyphenoxy Linkage Aquatic Toxicity (Long-term)High lipophilicity drives bioaccumulation in the fatty tissues of aquatic organisms, disrupting metabolic pathways.
Aromatic Ring System Environmental PersistenceThe stable conjugated π-system resists rapid biodegradation, necessitating high-energy thermal destruction.
Solid Powder Morphology Combustible Dust HazardHigh surface-area-to-volume ratio allows for rapid oxidation if aerosolized in the presence of an ignition source.

Operational Safety & Handling Protocol

Routine laboratory operations require strict adherence to engineered workflows to mitigate exposure and prevent accidental environmental release [1].

Step-by-Step Methodology: Safe Handling and Weighing
  • Preparation & PPE Selection: Don chemical-resistant nitrile gloves, safety goggles with side shields, and a fully buttoned lab coat. Causality: Nitrile provides an effective barrier against lipophilic organic acids, preventing transdermal absorption.

  • Engineering Controls: Conduct all weighing and transfer operations within a certified chemical fume hood or a localized exhaust ventilation (LEV) system.

  • Static Dissipation: Use anti-static weighing boats and grounded spatulas. Causality: 4-[(4-Ethoxyphenoxy)methyl]benzoic acid is a fine powder. Static discharge can provide the activation energy required to ignite aerosolized dust particles, leading to a deflagration event.

  • Decontamination: Wipe down all spatulas and balances with a solvent compatible with organic acids (e.g., isopropanol or a mild alkaline detergent) immediately after use to prevent cross-contamination.

Waste Segregation & Storage Plan

Improper mixing of chemical waste is a leading cause of laboratory accidents. The segregation of 4-[(4-Ethoxyphenoxy)methyl]benzoic acid must be dictated by its chemical incompatibilities.

Table 2: Waste Segregation & Storage Matrix

Waste CategoryContainer SpecificationIncompatible MaterialsStorage Rationale
Solid Chemical Waste High-Density Polyethylene (HDPE)Strong Oxidizers, NitratesPrevents exothermic oxidative cleavage of the ether linkage.
Aqueous Solutions Polypropylene (PP) CarboyStrong BasesAvoids rapid, heat-generating neutralization reactions with the acid moiety.
Organic Solvent Waste Amber Glass / Flammable CanAcids, Halogenated SolventsMinimizes the risk of cross-reactivity and UV-induced degradation.

Spill Response & Decontamination Workflows

In the event of an accidental release, immediate and calculated action is required to prevent both inhalation hazards and environmental contamination.

DisposalWorkflow Start Waste Generation: 4-[(4-Ethoxyphenoxy)methyl]benzoic acid State Determine Physical State & Contamination Level Start->State Solid Solid Powder / Crystals State->Solid Liquid Dissolved in Organic Solvent State->Liquid Spill Accidental Spill / Debris State->Spill Solid_Proc Collect in sealed Polyethylene (PE) container Solid->Solid_Proc Liquid_Proc Verify solvent compatibility; Collect in Flammable Waste Liquid->Liquid_Proc Spill_Proc Moisten to suppress dust; Sweep with spark-proof tools Spill->Spill_Proc Labeling Label: Hazardous Waste (Irritant, Aquatic Toxicity) Solid_Proc->Labeling Liquid_Proc->Labeling Spill_Proc->Labeling Storage Store in cool, ventilated area Away from Strong Oxidizers Labeling->Storage Disposal Licensed High-Temperature Incineration Facility Storage->Disposal

Decision-making workflow for the safe handling and disposal of solid and liquid waste.

Step-by-Step Methodology: Small Spill Recovery
  • Evacuation & Assessment: Ensure the area is well-ventilated. Verify that no open flames or strong oxidizers are in the immediate vicinity.

  • Dust Suppression (Critical Step): Lightly moisten the spilled powder with a fine mist of distilled water. Causality: Water increases the cohesive capillary forces between the dry particles, preventing aerosolization and entirely mitigating the combustible dust hazard.

  • Mechanical Collection: Use spark-proof tools (e.g., brass or beryllium-copper dustpans) to gently sweep up the moistened slurry. Do not use standard steel tools, which can generate friction sparks.

  • Containment: Transfer the collected material and all contaminated cleaning supplies (paper towels, absorbent pads) into a designated, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water to remove any residual acidic micro-particles, then dry the area.

Final Disposal & Environmental Compliance

Because 4-[(4-Ethoxyphenoxy)methyl]benzoic acid exhibits moderate aquatic toxicity and environmental persistence, it must never be disposed of via municipal sewer systems or standard municipal landfills. The mandates that such compounds be treated as regulated hazardous waste [2].

The only scientifically sound and environmentally compliant method for the final destruction of this compound is high-temperature incineration at a licensed facility.

IncinerationPathway Compound 4-[(4-Ethoxyphenoxy)methyl] benzoic acid Thermal Thermal Cracking (>850°C) Compound->Thermal Cleavage Ether & Alkyl Bond Cleavage Thermal->Cleavage Heat Oxidation Complete Oxidation (+ Excess O2) Cleavage->Oxidation Radicals Products CO2 + H2O (Non-toxic effluents) Oxidation->Products Exhaust

Mechanistic degradation pathway of the compound during high-temperature incineration.

The Causality of Incineration

When subjected to temperatures exceeding 850°C in the presence of excess oxygen, the molecule undergoes complete thermal cracking. The relatively weak ether linkage (C-O-C) and the aliphatic methyl bridge are cleaved first, generating transient radical species. The excess oxygen ensures that the highly stable aromatic rings are fully oxidized, preventing the recombination of radicals into persistent organic pollutants (POPs) or toxic biphenyls [3]. The final exhaust consists entirely of non-toxic carbon dioxide (CO₂) and water vapor (H₂O), ensuring zero long-term environmental footprint.

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management and Laboratory Environmental Sample Disposal." EPA. URL:[Link]

  • Heliyon. "A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective." PubMed Central (PMC). URL:[Link]

Personal protective equipment for handling 4-[(4-Ethoxyphenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Hazard Profiling: The Causality of Risk

In drug development and high-throughput screening, treating all organic powders as generic hazards often leads to either inadequate protection or operational inefficiency. To design an effective safety protocol for 4-[(4-Ethoxyphenoxy)methyl]benzoic acid , we must first deconstruct its molecular architecture to understand the causality of its hazards.

The molecule (Molecular Weight: 272.30 g/mol ) consists of a benzoic acid core linked via a methylene ether bridge to an ethoxyphenoxy tail.

  • The Carboxylic Acid Moiety (pKa ~4.5): Acts as a proton donor. Upon contact with mucosal membranes or ocular fluid, it causes rapid localized pH drops, leading to acute tissue irritation or potential corneal damage[1].

  • The Ethoxyphenoxy Tail: This lipophilic domain significantly increases the molecule's partition coefficient (LogP). While this is beneficial for drug target binding, it also enhances dermal penetration[2]. If the powder is solubilized in polar aprotic solvents commonly used in assays (e.g., DMSO or DMF), the solvent acts as a carrier, pulling the lipophilic acid directly through the epidermal layer.

Understanding these mechanisms dictates that standard laboratory precautions are insufficient; we must implement targeted barrier and engineering controls.

Core PPE Framework: Mechanistic Rationale

The following Personal Protective Equipment (PPE) requirements are engineered specifically to counteract the physicochemical properties of this compound.

Table 1: Quantitative and Qualitative PPE Specifications

PPE CategorySpecificationMechanistic Rationale (Causality)
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Prevents dermal exposure. The lipophilic tail increases skin permeability. Double-gloving is mandatory to prevent solvent-mediated carrier effects if handling with DMSO[2].
Eye Protection Chemical splash goggles (ANSI Z87.1+)Standard safety glasses leave peripheral gaps. Goggles are required because the acid moiety causes rapid pH changes in ocular fluid, risking severe eye damage[1].
Respiratory N95/P100 particulate respiratorRequired only if weighing outside a controlled fume hood. Aerosolized micro-particles of organic acids severely irritate the upper respiratory tract[3].
Body Protection Flame-retardant lab coat, closed-toe shoesProvides a physical barrier against accidental bulk spills during weighing or transfer, preventing direct skin contact[4].

Operational Workflow & Engineering Controls

Every protocol in a high-stakes laboratory environment must be a self-validating system . Do not assume equipment is functioning; prove it before initiating chemical transfer.

Step-by-Step Methodology: Weighing and Solubilization
  • Step 1: Glove Integrity Validation

    • Action: Don the first pair of nitrile gloves.

    • Validation: Before donning the second pair, manually inflate the outer gloves and apply gentle pressure. A lack of deflation validates the absence of micro-punctures.

  • Step 2: Fume Hood Airflow Verification

    • Action: Activate the chemical fume hood and set the sash to the designated operational height.

    • Validation: Tape a delicate task wipe (e.g., Kimwipe) to the bottom edge of the sash. An inward deflection of >45 degrees visually validates sufficient negative pressure to capture aerosolized acid particulates[3].

  • Step 3: Anti-Static Material Transfer

    • Action: Organic acid powders are highly susceptible to static charge buildup, which causes them to aerosolize when manipulated with metal spatulas. Use a static eliminator gun on the weigh boat and use a ceramic or PTFE-coated spatula.

    • Validation: Observe the powder's behavior on the spatula. If the powder rests inertly without "jumping" or repelling from the tool, the static charge has been successfully neutralized.

  • Step 4: Solubilization Strategy

    • Action: Transfer the pre-calculated mass into a borosilicate glass vial. When preparing stock solutions, add the solvent (e.g., DMSO) to the powder , never the powder to the solvent.

    • Causality: Adding solvent to the powder prevents splashing and ensures rapid, uniform wetting of the lipophilic ether domains, minimizing the risk of undissolved micro-clumps.

Process Visualization

The following diagram outlines the logical decision tree for handling operations, solubilization, and immediate spill response for organic acid derivatives.

G A Pre-Operation: PPE & Hood Validation B Material Transfer: Anti-Static Weighing A->B Verified C Solubilization: Add Solvent to Powder B->C D Spill Detected? C->D E Decontamination: 70% IPA Wipe D->E No F Containment: Inert Absorbent D->F Yes G Waste Disposal: HDPE Container E->G Solid/Liquid Waste F->G

Caption: Workflow for safe handling, solubilization, and spill response of organic acid derivatives.

Decontamination & Disposal Plan

Improper disposal of weak organic acids can lead to dangerous cross-reactions, particularly with strong oxidizers or bases[5].

Spill Containment (Dry Powder): If a spill occurs within the hood, do not use water, as this will create an acidic slurry that is difficult to contain. Instead, cover the powder with an inert, non-combustible absorbent material (such as dry sand or vermiculite) to prevent aerosolization, then sweep it into a designated solid waste container[2].

Surface Decontamination: Once the bulk material is removed, wipe down the balance, spatulas, and hood surface with a cloth dampened with 70% Isopropanol (IPA). The IPA will dissolve residual lipophilic traces of the compound. Follow this with a dry wipe[2].

Waste Segregation:

  • Solid Waste: Contaminated gloves, weigh boats, and Kimwipes must be placed in a sealed, clearly labeled hazardous waste bin.

  • Liquid Waste: Solutions containing 4-[(4-Ethoxyphenoxy)methyl]benzoic acid and organic solvents must be collected in compatible High-Density Polyethylene (HDPE) containers. Label the container explicitly as "Halogen-Free Organic Acid Waste" to ensure environmental health and safety (EHS) teams route it for high-temperature incineration rather than aqueous neutralization[6].

References

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide SDS Manager URL:[Link]

  • Safety Data Sheet: Benzoic Acid Lakeland University / Carolina Biological Supply Company URL:[Link]

  • BENZOIC ACID USP - Safety Data Sheet Loba Chemie URL:[Link]

  • Pharmaceutical Waste Treatment and Disposal Practices SlideShare URL:[Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.